molecular formula C7H14O3 B014903 THP-PEG1-alcohol CAS No. 2162-31-4

THP-PEG1-alcohol

カタログ番号: B014903
CAS番号: 2162-31-4
分子量: 146.18 g/mol
InChIキー: XDBZJXRPEKFIFR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

THP-PEG1-alcohol, also known as this compound, is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(oxan-2-yloxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c8-4-6-10-7-3-1-2-5-9-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBZJXRPEKFIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400168
Record name 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2162-31-4
Record name 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Role of THP-PEG1-Alcohol in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC is a tripartite construct: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two components. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase). Among the diverse array of linker building blocks, THP-PEG1-alcohol has garnered attention for its utility in the synthesis of these complex molecules. This technical guide provides an in-depth analysis of the role of this compound in PROTACs, complete with a detailed examination of its function, synthesis, and impact on PROTAC performance.

The Dual Functionality of this compound in PROTAC Linkers

This compound, chemically known as 2-(2-(tetrahydropyran-2-yloxy)ethoxy)ethan-1-ol, is a bifunctional molecule composed of a short polyethylene (B3416737) glycol (PEG) spacer, a terminal alcohol, and a tetrahydropyranyl (THP) protecting group. Its role in PROTAC synthesis is twofold, addressing key challenges in the construction of effective protein degraders.

1. The Polyethylene Glycol (PEG) Core: Enhancing Solubility and Flexibility

The single ethylene (B1197577) glycol unit (PEG1) in this compound imparts hydrophilicity to the PROTAC linker.[1] This is a crucial feature, as the often large and lipophilic nature of PROTACs can lead to poor aqueous solubility, hindering their formulation and bioavailability. The introduction of PEG moieties can significantly improve the solubility of the final PROTAC molecule.[1]

Furthermore, the PEG chain provides flexibility to the linker. This flexibility is essential for allowing the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The ability of the linker to bend and rotate can help to minimize steric clashes and facilitate favorable protein-protein interactions within the complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.

2. The Tetrahydropyranyl (THP) Group: A Strategic Protecting Group

The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols in organic synthesis. Its primary function in this compound is to mask the reactivity of the terminal hydroxyl group during the multi-step synthesis of a PROTAC. The THP group is stable under a variety of non-acidic reaction conditions, allowing for chemical modifications to be made to other parts of the PROTAC molecule without affecting the protected alcohol.

This protection strategy is critical for achieving a controlled and sequential assembly of the PROTAC. The THP group can be readily removed under mild acidic conditions to liberate the free alcohol, which can then serve as a handle for conjugation to either the target protein ligand or the E3 ligase ligand. This strategic deprotection and subsequent coupling ensure the precise construction of the desired PROTAC architecture.

The PROTAC Synthesis Workflow

The synthesis of a PROTAC utilizing a THP-protected PEG linker typically follows a modular and convergent approach. The following diagram illustrates a generalized experimental workflow for the synthesis of a PROTAC, highlighting the stage at which a linker building block like this compound would be incorporated.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis POI_ligand Protein of Interest (POI) Ligand Synthesis Coupling1 Couple POI Ligand to Linker POI_ligand->Coupling1 E3_ligand E3 Ligase Ligand Synthesis Coupling2 Couple E3 Ligase Ligand to POI-Linker Conjugate E3_ligand->Coupling2 Linker_synthesis Linker Synthesis (e.g., using this compound) Deprotection Deprotection of Linker (e.g., THP removal) Linker_synthesis->Deprotection Coupling1->Coupling2 Purification Purification of Final PROTAC Coupling2->Purification Deprotection->Coupling1

A generalized workflow for the synthesis of a PROTAC molecule.

The Ubiquitin-Proteasome Signaling Pathway

Once a PROTAC is synthesized and introduced into a biological system, it hijacks the cell's natural protein degradation machinery. The following diagram illustrates the signaling pathway of PROTAC-mediated protein degradation.

PROTAC_Signaling_Pathway cluster_pathway PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation Recycling->PROTAC

The signaling pathway of PROTAC-induced protein degradation.

Quantitative Data and Experimental Protocols

While this compound is a commercially available and valuable building block for PROTAC synthesis, a comprehensive search of the scientific literature did not yield a specific publication detailing a PROTAC synthesized with this exact linker. Consequently, quantitative data such as degradation concentration (DC50), maximum degradation (Dmax), and binding affinities for a PROTAC explicitly containing a this compound derived linker are not available at present.

However, to provide a practical guide for researchers, the following sections detail generalized experimental protocols for the synthesis and evaluation of PROTACs with PEG-based linkers. These protocols are representative of the methodologies employed in the field and can be adapted for the use of this compound.

General Protocol for PROTAC Synthesis via Amide Bond Formation

This protocol describes a common method for coupling a carboxylic acid-functionalized ligand (either POI or E3) to an amine-functionalized linker, which could be derived from this compound after appropriate chemical modification.

Materials:

  • Carboxylic acid-functionalized ligand (1.0 eq)

  • Amine-functionalized linker (1.1 eq)

  • HATU (1.5 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

  • Standard laboratory glassware and purification equipment (HPLC)

Procedure:

  • Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-functionalized linker to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative reverse-phase HPLC to obtain the desired PROTAC.

General Protocol for Western Blot Analysis of Protein Degradation

This protocol outlines the standard procedure for quantifying the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for the desired time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using an ECL substrate and capture the image with an imaging system.

  • Quantify the band intensities to determine the extent of protein degradation.

Conclusion

References

An In-depth Technical Guide to the Synthesis and Purification of THP-PEG1-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of THP-PEG1-alcohol, a valuable building block in various chemical and pharmaceutical applications, notably as a PEG-based PROTAC linker. The guide details the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization.

Introduction

This compound, also known as 2-((tetrahydro-2H-pyran-2-yl)oxy)ethan-1-ol, is a derivative of ethylene (B1197577) glycol in which one of the hydroxyl groups is protected by a tetrahydropyranyl (THP) group. This protection strategy is crucial in multi-step organic syntheses to prevent the undesired reaction of the hydroxyl group while other chemical transformations are carried out on the molecule. The THP group is favored for its ease of installation and its stability under a wide range of non-acidic reaction conditions. It can be readily removed under mild acidic conditions to regenerate the alcohol.

Synthesis of this compound

The synthesis of this compound is achieved through the acid-catalyzed tetrahydropyranylation of ethylene glycol. This reaction involves the addition of a hydroxyl group from ethylene glycol to the double bond of 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst.

Chemical Reaction

The overall reaction is as follows:

Experimental Protocol

This section outlines a detailed procedure for the laboratory-scale synthesis of this compound.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
Ethylene GlycolC2H6O262.0710.0 g0.161
3,4-Dihydro-2H-pyran (DHP)C5H8O84.1213.5 g (14.5 mL)0.161
p-Toluenesulfonic acid monohydrate (p-TsOH·H2O)C7H8O3S·H2O190.220.306 g0.0016
Dichloromethane (B109758) (DCM)CH2Cl284.93100 mL-
Saturated Sodium Bicarbonate SolutionNaHCO3(aq)-50 mL-
Anhydrous Sodium SulfateNa2SO4142.04~10 g-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethylene glycol (10.0 g, 0.161 mol) and dissolve it in dichloromethane (100 mL).

  • Addition of Catalyst: Add p-toluenesulfonic acid monohydrate (0.306 g, 0.0016 mol) to the solution and stir until it dissolves.

  • Addition of DHP: Cool the mixture to 0 °C using an ice bath. Slowly add 3,4-dihydro-2H-pyran (13.5 g, 0.161 mol) dropwise to the stirred solution over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution (50 mL) to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the mixture to remove the drying agent.

  • Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of this compound

The crude product is purified by flash column chromatography on silica (B1680970) gel.

Column Chromatography Protocol:

ParameterSpecification
Stationary PhaseSilica gel (230-400 mesh)
Mobile Phase (Eluent)Hexane/Ethyl Acetate (B1210297) gradient (e.g., starting with 9:1 and gradually increasing the polarity to 1:1)
Fraction CollectionCollect fractions based on TLC analysis.

Procedure:

  • Column Packing: Prepare a silica gel column using the specified eluent system.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Elute the column with the hexane/ethyl acetate mobile phase, gradually increasing the polarity.

  • Fraction Analysis: Monitor the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless oil.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Expected Data:

AnalysisExpected Result
Appearance Colorless oil
Yield Typically 70-85%
¹H NMR (CDCl₃, 400 MHz) δ 4.60 (t, 1H), 3.90-3.80 (m, 2H), 3.75-3.65 (m, 2H), 3.55-3.45 (m, 2H), 1.85-1.50 (m, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ 98.9, 67.5, 62.3, 62.1, 30.6, 25.5, 19.5
Mass Spectrometry (ESI+) m/z 147.10 [M+H]⁺

Visualization of Workflows

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: Ethylene Glycol & DCM add_catalyst Add p-TsOH·H₂O start->add_catalyst cool Cool to 0 °C add_catalyst->cool add_dhp Add DHP cool->add_dhp react React at RT add_dhp->react quench Quench with NaHCO₃ react->quench extract Extract with DCM quench->extract dry Dry over Na₂SO₄ extract->dry evaporate Evaporate Solvent dry->evaporate crude_product Crude Product evaporate->crude_product

Caption: Workflow for the synthesis of this compound.

Purification Workflow

Purification_Workflow cluster_purification Purification of this compound crude Crude Product dissolve Dissolve in DCM crude->dissolve load_column Load on Silica Column dissolve->load_column elute Elute with Hexane/EtOAc load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Pure this compound evaporate_solvent->pure_product

Caption: Workflow for the purification of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • 3,4-Dihydro-2H-pyran is flammable and should be handled away from ignition sources.

  • p-Toluenesulfonic acid is corrosive and should be handled with care.

Conclusion

This guide provides a detailed and practical protocol for the synthesis and purification of this compound. By following the outlined procedures, researchers can reliably produce this important chemical intermediate for their synthetic needs. The provided characterization data will aid in confirming the identity and purity of the final product.

The Strategic Role of THP-PEG1-alcohol as a PROTAC Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively degrade disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering them together. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). This technical guide provides an in-depth examination of the mechanism of action of THP-PEG1-alcohol, a short, hydrophilic polyethylene (B3416737) glycol (PEG)-based linker, in the context of PROTAC design and function.

Physicochemical Properties of this compound

This compound is a building block used in the synthesis of PROTACs. Its key characteristics are summarized below.

PropertyValueReference
Molecular Formula C₇H₁₄O₃[1][2]
Molecular Weight 146.19 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Purity (GC) ≥97%[2]
Boiling Point 95°C at 22 mmHg[3]
Topological Polar Surface Area (TPSA) 38.69 Ų[2]
logP 0.5219[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 3[2]

The tetrahydropyranyl (THP) group serves as a protecting group for the alcohol, providing stability during synthesis and is typically removed under acidic conditions.[4] The single PEG unit imparts hydrophilicity, which can enhance the solubility of the resulting PROTAC molecule.[5]

Mechanism of Action in PROTACs

The this compound linker, once incorporated into a PROTAC, plays a multifaceted role in mediating protein degradation.

  • Ternary Complex Formation : The primary function of the linker is to bridge the POI and the E3 ligase, facilitating the formation of a productive ternary complex.[6] The length and flexibility of the linker are critical. A short linker like PEG1 is crucial in scenarios where the binding pockets of the POI and E3 ligase are in close proximity. Studies have shown that for some target-E3 ligase pairs, a short PEG linker can achieve optimal degradation efficacy.[7]

  • Solubility and Permeability : The hydrophilic nature of the PEG unit can improve the aqueous solubility of the PROTAC, a common challenge in drug development.[8] This enhancement in solubility can positively impact cell permeability and overall bioavailability.

  • Conformational Influence : The linker influences the relative orientation of the two ligands, which in turn affects the stability and cooperativity of the ternary complex. While flexible, the short nature of the PEG1 linker can provide some degree of conformational restriction, potentially favoring a productive orientation for ubiquitination.

The general mechanism of PROTAC action is depicted in the following diagram:

PROTAC_Mechanism POI Protein of Interest (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex PROTAC PROTAC (with this compound linker) PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUbPOI Polyubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition Proteasome->PROTAC Release DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Quantitative Performance of Short PEG Linkers

While specific quantitative data for PROTACs utilizing the this compound linker are not widely available in the public domain, data from studies on PROTACs with short PEG linkers can provide valuable insights into expected performance. The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

The following table presents representative data for PROTACs with varying short linker types, illustrating the impact on degradation efficiency. It is important to note that the optimal linker is target-dependent.

PROTAC ExampleTarget ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Reference
Arg-PEG1-Dasa BCR-ABLN-end rule E3 ligasePEG1Not specified, but most effective>80[7]
BTK Degrader BTKCereblonShort PEG (≥ 4 units)1-40>85[9]
BET Degrader BRD4CereblonPEG15>95[10]
cIAP-recruiting PROTAC RIPK2cIAPPEGpDC50 = 9.4Not specified

This data, though not specific to this compound, suggests that PROTACs with short PEG linkers can achieve potent and efficient degradation of target proteins.

Experimental Protocols

A comprehensive evaluation of a PROTAC containing a this compound linker involves a series of in vitro and cellular assays.

Synthesis and Incorporation of this compound Linker

The synthesis of a PROTAC with a this compound linker typically involves a multi-step process. The alcohol group of this compound can be converted to a more reactive group (e.g., an azide, alkyne, or halide) for subsequent conjugation to one of the PROTAC ligands. Alternatively, the THP protecting group can be removed to reveal the primary alcohol for further functionalization. "Click chemistry" approaches, such as the copper-catalyzed azide-alkyne cycloaddition, are often employed for their efficiency and high yield in conjugating the linker to the ligands.[11]

Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an appropriate chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[10]

Ternary Complex Formation Assay (e.g., FRET)

This assay is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.

Methodology:

  • Assay Setup: In a microplate, combine the purified target protein and E3 ligase, each labeled with a FRET donor and acceptor fluorophore, respectively. Add varying concentrations of the PROTAC.

  • Incubation: Incubate the mixture at room temperature to allow for complex formation.

  • FRET Measurement: Measure the FRET signal using a plate reader. An increase in the FRET signal indicates the proximity of the donor and acceptor, signifying ternary complex formation.

  • Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the cooperativity of ternary complex formation.

The following workflow illustrates the key steps in evaluating a PROTAC:

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Linker_Mod This compound Functionalization Ligand_Conj Ligand Conjugation (e.g., Click Chemistry) Linker_Mod->Ligand_Conj PROTAC_Pur PROTAC Purification & Characterization Ligand_Conj->PROTAC_Pur Cell_Treat Cell Treatment with PROTAC PROTAC_Pur->Cell_Treat WB_Assay Western Blot for Protein Degradation Cell_Treat->WB_Assay FRET_Assay Ternary Complex Formation Assay (FRET) Cell_Treat->FRET_Assay Data_Analysis Data Analysis (DC50, Dmax) WB_Assay->Data_Analysis FRET_Assay->Data_Analysis

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Case Study: Targeting the BCR-ABL Signaling Pathway

PROTACs with short PEG linkers have shown efficacy in targeting key signaling pathways in cancer. For instance, a single amino acid-based PROTAC with a PEG1 linker was effective in degrading the oncogenic kinase BCR-ABL in chronic myeloid leukemia (CML).[7] The degradation of BCR-ABL would inhibit its downstream signaling, leading to apoptosis of cancer cells.

The signaling pathway affected by a BCR-ABL targeting PROTAC is illustrated below:

BCR_ABL_Pathway cluster_outcome BCR_ABL BCR-ABL Proteasome Proteasome BCR_ABL->Proteasome Degradation STAT5 STAT5 BCR_ABL->STAT5 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Proliferation Cell Proliferation & Survival BCR_ABL->Proliferation PROTAC BCR-ABL PROTAC (PEG1 Linker) PROTAC->BCR_ABL Binds E3 E3 Ligase E3->PROTAC Binds Apoptosis Apoptosis STAT5->Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

References

A Technical Guide to THP-PEG1-alcohol for Research Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and utilization of THP-PEG1-alcohol, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug development applications. This document outlines the properties of this compound, lists its commercial suppliers, and provides detailed experimental protocols for its use as a flexible linker.

Introduction to this compound

This compound, chemically known as 2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanol, is a heterobifunctional linker molecule widely employed in the field of chemical biology and drug discovery.[1] It comprises a single ethylene (B1197577) glycol unit (PEG1) that imparts hydrophilicity and flexibility to the linker. One terminus of the molecule is a primary alcohol, which can be readily functionalized, while the other is protected by a tetrahydropyranyl (THP) group. The THP group is a stable protecting group under basic and nucleophilic conditions but can be easily removed under mild acidic conditions, allowing for orthogonal chemical strategies in multi-step syntheses.[2][3]

The primary application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] The linker component of a PROTAC is crucial as it dictates the spatial orientation of the target protein and the E3 ligase, which is a key determinant of the efficiency of protein degradation.[4] PEG-based linkers, such as this compound, are favored for their ability to enhance the solubility and cell permeability of the resulting PROTAC molecules.[6]

Commercial Suppliers and Specifications

A number of chemical suppliers offer this compound for research purposes. The table below summarizes the key specifications from various vendors. It is important to note that while purity is often stated, the Polydispersity Index (PDI), a measure of the uniformity of the PEG chain length, is not always provided by suppliers for a single PEG unit linker. For monodisperse compounds like this compound, the PDI is theoretically 1.

Supplier Product Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Purity Storage Conditions
MedchemExpress This compound2162-31-4C₇H₁₄O₃146.1999.53% (by GC)[7]-20°C for 3 years (pure form)[7]
DC Chemicals This compound2162-31-4C₇H₁₄O₃146.18Not specified-20°C for 2 years (powder)[8]
ChemScene This compound2162-31-4C₇H₁₄O₃146.18≥97%[9]4°C[9]
Ambeed This compound2162-31-4C₇H₁₄O₃146.18Not specifiedNot specified
Amadis Chemical This compound2162-31-4C₇H₁₄O₃Not specified97%2-8°C (long term)[10]
Alfa Chemistry This compound2162-31-4C₇H₁₄O₃146.18Not specifiedNot specified

Experimental Protocols

The following sections provide detailed methodologies for the utilization of this compound in the synthesis of a PROTAC. The general strategy involves a two-step coupling process: 1) functionalization of the alcohol group of this compound and coupling to the first ligand, followed by 2) deprotection of the THP group and coupling to the second ligand.

Activation of the Hydroxyl Group and Coupling to the First Ligand

The primary alcohol of this compound can be activated for coupling with a suitable functional group on the first ligand (e.g., a carboxylic acid on a Von Hippel-Lindau (VHL) E3 ligase ligand). A common method for this is tosylation, which converts the alcohol into a good leaving group for subsequent nucleophilic substitution.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (B92270) (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Ligand 1 with a nucleophilic group (e.g., a phenol (B47542) or amine)

  • Potassium carbonate (K₂CO₃) or a suitable base

  • Dimethylformamide (DMF, anhydrous)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

  • Tosylation of this compound:

    • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Add pyridine (1.2 eq) followed by the dropwise addition of a solution of TsCl (1.1 eq) in anhydrous DCM.

    • Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude tosylated product (THP-PEG1-OTs).

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Coupling of Tosylated Linker to Ligand 1:

    • Dissolve Ligand 1 (1.0 eq) and the purified THP-PEG1-OTs (1.1 eq) in anhydrous DMF.

    • Add a suitable base such as K₂CO₃ (2.0 eq).

    • Stir the reaction mixture at 60°C overnight under an inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting intermediate (Ligand 1-PEG1-OTHP) by silica gel column chromatography.

Deprotection of the THP Group

The THP protecting group is readily cleaved under mild acidic conditions to reveal the terminal alcohol.

Materials:

  • Ligand 1-PEG1-OTHP

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid (e.g., HCl in an organic solvent)

  • Methanol (B129727) or Ethanol

  • Saturated aqueous NaHCO₃

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the purified Ligand 1-PEG1-OTHP (1.0 eq) in methanol or ethanol.

  • Add a catalytic amount of p-TsOH (e.g., 0.1 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, neutralize the reaction with saturated aqueous NaHCO₃.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected intermediate (Ligand 1-PEG1-OH). This product can often be used in the next step without further purification.

Coupling to the Second Ligand

The newly exposed hydroxyl group can then be coupled to the second ligand (e.g., a carboxylic acid on a target protein ligand) using standard coupling chemistry, such as an amide bond formation.

Materials:

  • Ligand 1-PEG1-OH

  • Ligand 2 with a carboxylic acid group

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or another peptide coupling reagent

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (anhydrous)

  • Preparative HPLC system

Procedure:

  • Dissolve Ligand 2 (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of Ligand 1-PEG1-OH (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the final PROTAC can be purified directly from the reaction mixture by preparative reverse-phase HPLC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizing the Workflow and Chemical Structures

The following diagrams, generated using the DOT language for Graphviz, illustrate the chemical structure of this compound and the overall workflow for its use in PROTAC synthesis.

THP_PEG1_alcohol_Structure cluster_THP Tetrahydropyranyl (THP) Group cluster_PEG1 PEG1 Unit cluster_Alcohol Alcohol THP_structure O(CH₂)₅ PEG1_structure -O-CH₂-CH₂- THP_structure->PEG1_structure -O- Alcohol_structure OH PEG1_structure->Alcohol_structure

Caption: Chemical structure of this compound.

PROTAC_Synthesis_Workflow start This compound step1 Activate -OH group (e.g., Tosylation) start->step1 intermediate1 THP-PEG1-OTs step1->intermediate1 step2 Couple with Ligand 1 (e.g., VHL Ligand) intermediate1->step2 intermediate2 Ligand 1-PEG1-OTHP step2->intermediate2 step3 Deprotect THP group (Acidic conditions) intermediate2->step3 intermediate3 Ligand 1-PEG1-OH step3->intermediate3 step4 Couple with Ligand 2 (e.g., Target Ligand) intermediate3->step4 final_product Final PROTAC Molecule step4->final_product

Caption: General workflow for PROTAC synthesis using this compound.

Conclusion

This compound is a versatile and valuable building block for the synthesis of PROTACs and other complex molecules in drug discovery. Its defined length, hydrophilicity, and the orthogonal protection strategy offered by the THP group make it an attractive choice for researchers. This guide provides a comprehensive overview of its commercial availability and a detailed framework for its application in the laboratory. By following the outlined protocols and understanding the chemical principles involved, researchers can effectively utilize this compound to advance their drug development programs.

References

An In-depth Technical Guide to THP-PEG1-alcohol (CAS: 2162-31-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

THP-PEG1-alcohol, with the CAS number 2162-31-4, is a valuable heterobifunctional linker molecule widely employed in the fields of bioconjugation and medicinal chemistry. Its structure features a tetrahydropyran (B127337) (THP) protected alcohol at one end and a single polyethylene (B3416737) glycol (PEG) unit with a terminal hydroxyl group at the other. This unique architecture makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and for the PEGylation of various substrates.

The THP group serves as a stable protecting group for the primary alcohol, allowing for selective reactions at the terminal hydroxyl of the PEG chain.[1][2][3] This protecting group is stable under a wide range of non-acidic conditions and can be readily removed using mild acid catalysis.[1][3][4] The short PEG linker enhances the solubility and pharmacokinetic properties of the resulting conjugates.[5][6] This guide provides a comprehensive overview of the technical data, experimental protocols, and key applications of this compound.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical suppliers.

PropertyValueReferences
CAS Number 2162-31-4[7][8]
Molecular Formula C₇H₁₄O₃[8][9]
Molecular Weight 146.18 g/mol [8][9]
Appearance Liquid[7]
Density 1.077 g/cm³[7]
Boiling Point 95°C @ 22 mmHg[10]
Purity ≥97%[8]
Synonyms 2-(2-hydroxyethoxy)tetrahydro-2H-pyran, 2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanol[11][12][13]
Storage 4°C[8]

Core Applications

This compound is a key intermediate in several advanced chemical synthesis applications, primarily in the life sciences.

PROTAC Linker Synthesis

The most prominent application of this compound is as a building block for the synthesis of PROTACs.[7][10] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[14][15] The linker component of a PROTAC is crucial for its efficacy, as it dictates the distance and orientation between the target protein and the E3 ligase.

This compound provides a short, hydrophilic PEG spacer. The terminal hydroxyl group can be further functionalized to connect to either the target protein ligand or the E3 ligase ligand. The THP-protected alcohol allows for the sequential and controlled synthesis of the PROTAC molecule.

Protecting Group Chemistry and PEGylation

The THP group is a well-established protecting group for alcohols.[2][3][4] this compound can be used to introduce a short, hydroxyl-terminated PEG chain onto a molecule while the other end is protected. This is particularly useful in multi-step syntheses where selective modification of different functional groups is required. The process of attaching PEG chains, known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[16][17] PEGylation can increase serum half-life, enhance stability, and reduce immunogenicity.[16][17]

Experimental Protocols

While specific, detailed experimental protocols for the direct use of this compound are not extensively published in peer-reviewed literature, the following sections provide generalized methodologies for its key applications based on established chemical principles.

General Protocol for the Synthesis of a PROTAC Linker Intermediate

This protocol outlines the functionalization of the terminal hydroxyl group of this compound, a common initial step in PROTAC synthesis.

Materials:

  • This compound (1.0 eq)

  • Activating agent (e.g., p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl)) (1.1 eq)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Triethylamine (B128534) (TEA) or other non-nucleophilic base (1.5 eq)

  • Amine-containing E3 ligase ligand or warhead (1.2 eq)

  • Anhydrous dimethylformamide (DMF)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of the Hydroxyl Group:

    • Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine to the solution.

    • Slowly add the activating agent (e.g., TsCl) portion-wise.

    • Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated THP-PEG1-linker.

  • Conjugation to an Amine-Containing Ligand:

    • Dissolve the activated THP-PEG1-linker and the amine-containing E3 ligase ligand or warhead in anhydrous DMF.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA).

    • Stir the reaction at room temperature or elevated temperature (e.g., 60°C) until completion, as monitored by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the THP-protected PROTAC intermediate.

General Protocol for the Deprotection of the THP Group

This protocol describes the removal of the THP protecting group to liberate the hydroxyl functionality.

Materials:

  • THP-protected compound (1.0 eq)

  • Acid catalyst (e.g., pyridinium (B92312) p-toluenesulfonate (PPTS), acetic acid, or mild HCl in an alcohol solvent)

  • Methanol (B129727) or ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the THP-protected compound in methanol or ethanol.

  • Add the acid catalyst (e.g., a catalytic amount of PPTS).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC molecule, which is a key application area for linkers derived from this compound.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 cluster_2 cluster_3 POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds to Warhead Ternary_Complex Ternary Complex (POI-PROTAC-E3) E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds to E3 Ligand Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruits E2-Ub Ubiquitination->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Degradation Degradation Ub_POI->Degradation Recognition Proteasome 26S Proteasome Peptides Degraded Peptides Proteasome->Peptides Catalyzes

Caption: General mechanism of action for a PROTAC molecule.

Experimental Workflow for Bioconjugation

This diagram outlines a typical workflow for the use of a heterobifunctional linker like this compound in a bioconjugation reaction.

Bioconjugation_Workflow Start Start: This compound Step1 Step 1: Functionalization of Terminal -OH Group Start->Step1 Intermediate1 Activated Linker (e.g., THP-PEG1-OTs) Step1->Intermediate1 Step2 Step 2: Conjugation to Molecule A Intermediate1->Step2 Intermediate2 THP-Protected Conjugate A Step2->Intermediate2 Step3 Step 3: Deprotection of THP Group Intermediate2->Step3 Intermediate3 Deprotected Conjugate A Step3->Intermediate3 Step4 Step 4: Activation of Newly Exposed -OH Intermediate3->Step4 Intermediate4 Activated Conjugate A Step4->Intermediate4 Step5 Step 5: Conjugation to Molecule B Intermediate4->Step5 Final_Product Final Bioconjugate (A-Linker-B) Step5->Final_Product

Caption: A generalized experimental workflow for bioconjugation.

Conclusion

This compound (CAS 2162-31-4) is a versatile and valuable chemical tool for researchers in drug discovery and development. Its bifunctional nature, combining a stable THP protecting group with a hydrophilic PEG linker, allows for the controlled and sequential synthesis of complex biomolecules. Its primary application as a building block for PROTAC linkers highlights its importance in the rapidly advancing field of targeted protein degradation. This guide provides the essential technical information and generalized experimental frameworks to facilitate the effective use of this compound in the laboratory.

References

An In-depth Technical Guide to the Tetrahydropyranyl (THP) Protecting Group for Alcohol Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyranyl (THP) group is a widely utilized acid-labile protecting group for hydroxyl functionalities in multistep organic synthesis. Its ease of introduction, general stability to a range of non-acidic reagents, and straightforward removal make it a valuable tool in the synthesis of complex molecules, including applications in drug development where linker strategies are paramount. This guide provides a comprehensive overview of the THP protecting group, focusing on its application to alcohol linkers, reaction mechanisms, experimental protocols, and stability profile.

Introduction to the THP Protecting Group

The THP protecting group forms a tetrahydropyranyl ether with an alcohol, effectively masking its reactivity. This transformation is achieved by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.[1][2] The resulting THP ether is an acetal, which accounts for its stability under basic, nucleophilic, and reductive conditions, yet allows for facile cleavage under mild acidic conditions.[3][4] This orthogonal stability is a key advantage in complex synthetic routes.[1]

One of the notable characteristics of the THP group is the introduction of a new stereocenter upon reaction with an alcohol.[3][5] This can lead to the formation of diastereomers, which may complicate purification and characterization.[3]

Mechanism of Protection and Deprotection

Protection of Alcohols:

The formation of a THP ether proceeds via an acid-catalyzed addition of the alcohol to the double bond of DHP.[2][6] The mechanism involves the protonation of the DHP alkene to form a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield the THP ether and regenerate the acid catalyst.[6]

Deprotection of THP Ethers:

The cleavage of the THP ether is essentially the reverse of the protection mechanism and is achieved by acid-catalyzed hydrolysis or alcoholysis.[3][6] Protonation of the ether oxygen of the THP group facilitates the departure of the alcohol, again forming a resonance-stabilized carbocation. This carbocation is then quenched by water or another nucleophilic solvent.[3]

Quantitative Data on THP Protection and Deprotection

The efficiency of THP protection and deprotection is influenced by the choice of catalyst, solvent, temperature, and reaction time. Below are tables summarizing various conditions and reported yields for these transformations.

Table 1: Conditions for THP Protection of Alcohols

Alcohol SubstrateCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
2-PhenylethanolNH₄HSO₄@SiO₂ (0.3)Cyclopentyl methyl etherRoom Temp.4>95 (conversion)[7]
Primary AlcoholsPdCl₂(MeCN)₂ (cat.)Dichloromethane (B109758)Room Temp.-High[8]
Iodobenzyl alcoholPPTS (10)Dichloromethane0 to Room Temp.1>99[3]
Fmoc-Tyr-OHPTSA (cat.)DichloromethaneRoom Temp.0.663[1]
Various AlcoholsBismuth Triflate (cat.)Solvent-free--High[5]
Primary AlcoholsFerric Perchlorate (cat.)---High[9]

Table 2: Conditions for Deprotection of THP Ethers

THP Ether SubstrateReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Various THP EthersLiCl/H₂ODMSO906Good[10]
Alkene with THP etherp-Toluenesulfonic acid2-Propanol0 to Room Temp.17Quant.[3]
Fmoc-Ser(Thp)-OH2% TFADichloromethane---[1]
Various THP EthersDowex-50W-x8Methanol (B129727)Room Temp.198 (conversion)[11]
Various THP EthersExpansive GraphiteMethanol40-50-Excellent[12]
THP EthersTris(4-bromophenyl)aminium hexachloroantimonateMethanolRoom Temp.-Good[13]

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Alcohol as a THP Ether

This protocol is adapted from a procedure using pyridinium (B92312) p-toluenesulfonate (PPTS) as a mild acid catalyst.[10][14]

  • Reagents and Materials:

    • Primary alcohol (1.0 equiv)

    • 3,4-Dihydro-2H-pyran (DHP) (1.2 equiv)

    • Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • Dissolve the alcohol (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add DHP (1.2 equiv) to the solution.

    • Add a catalytic amount of PPTS (0.05 equiv) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the pure THP ether.

Protocol 2: General Procedure for the Acid-Catalyzed Deprotection of a THP Ether

This protocol describes a typical acidic hydrolysis to regenerate the alcohol.[14]

  • Reagents and Materials:

    • THP-protected alcohol (1.0 equiv)

    • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 equiv)

    • Methanol

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

  • Procedure:

    • Dissolve the THP-protected alcohol (1.0 equiv) in methanol.

    • Add a catalytic amount of TsOH·H₂O (0.1 equiv).

    • Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

    • Once the starting material is consumed, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol.

Stability of THP Ethers

THP ethers are known for their stability across a wide range of reaction conditions, making them a robust protecting group.[5][7]

  • Stable to:

    • Strongly basic conditions (e.g., LDA, t-BuOK, KOH)[15][16]

    • Organometallic reagents (e.g., Grignard reagents, organolithiums) below 0 °C[15]

    • Nucleophilic reagents[5]

    • Hydride reducing agents (e.g., LiAlH₄) in the absence of Lewis acids[15]

    • Oxidizing and reducing agents[8]

    • Acylating and alkylating reagents[5]

  • Labile to:

    • Aqueous acidic conditions (e.g., HCl, H₂SO₄, TFA)[1][3]

    • Lewis acids[5]

    • Mild protic acids (e.g., PPTS, TsOH)[1][3]

Application in Solid-Phase Synthesis

The THP group has also been employed as a cleavable linker in solid-phase peptide synthesis (SPPS).[1] For instance, a DHP-functionalized resin, known as the Ellman resin, allows for the attachment of primary and secondary alcohols through a base-stable tetrahydropyranyl ether linkage.[1] This strategy has proven useful for the synthesis of various hydroxyl-containing organic compounds and peptides.[1] The cleavage from the resin is typically achieved under acidic conditions.[1]

Visualizations

Protection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product DHP 3,4-Dihydro-2H-pyran (DHP) Carbocation Resonance-Stabilized Carbocation DHP->Carbocation Protonation ROH Alcohol (R-OH) ROH->Carbocation H_plus H+ (Acid Catalyst) H_plus->DHP THP_ether THP Ether (R-OTHP) Carbocation->THP_ether Nucleophilic Attack by R-OH H_plus_regen H+ (Regenerated) THP_ether->H_plus_regen Deprotonation

Caption: Mechanism of THP protection of an alcohol.

Deprotection_Mechanism cluster_reactant Reactant cluster_intermediate Intermediate cluster_products Products THP_ether THP Ether (R-OTHP) Protonated_ether Protonated Ether THP_ether->Protonated_ether Protonation H_plus H+ (Acid Catalyst) H_plus->THP_ether Carbocation Resonance-Stabilized Carbocation Protonated_ether->Carbocation Cleavage ROH Alcohol (R-OH) Protonated_ether->ROH Solvent_adduct Solvent Adduct Carbocation->Solvent_adduct Nucleophilic Attack by Solvent (e.g., H2O) H_plus_regen H+ (Regenerated) Solvent_adduct->H_plus_regen Deprotonation

Caption: Mechanism of acidic deprotection of a THP ether.

Experimental_Workflow start Start: Need to Protect an Alcohol check_stability Are there acid-sensitive groups in the substrate? start->check_stability mild_conditions Select Mild Acid Catalyst (e.g., PPTS, Amberlyst H-15) check_stability->mild_conditions Yes stronger_conditions Select Stronger Acid Catalyst (e.g., TsOH, H2SO4) check_stability->stronger_conditions No protection_step Perform THP Protection: - Anhydrous Solvent (DCM) - DHP (1.2 eq) - Monitor by TLC mild_conditions->protection_step stronger_conditions->protection_step workup Aqueous Workup and Purification protection_step->workup protected_product Isolated THP-protected Alcohol workup->protected_product

References

The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands— one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase— connected by a chemical linker.[1] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[1]

Enhancing Solubility and Physicochemical Properties: The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs.[2] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments. This enhanced solubility is crucial for both in vitro assays and in vivo applications.

Modulating Cell Permeability: The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance.[1][3] While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[1] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[1] However, excessive PEGylation can also lead to decreased cellular uptake.[1] Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.

Optimizing Ternary Complex Formation: The primary function of a PROTAC is to facilitate the formation of a stable and productive ternary complex between the target protein and an E3 ligase.[2] The length and flexibility of the PEG linker are critical determinants of the geometry of this complex. An optimal linker length allows the two proteins to come into close proximity in a specific orientation that is conducive to the transfer of ubiquitin from the E2-conjugating enzyme to a lysine (B10760008) residue on the target protein.

  • Too short: A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a productive ternary complex.[4]

  • Too long: Conversely, an excessively long linker may result in an unstable or unproductive ternary complex, where the necessary proximity and orientation for efficient ubiquitin transfer are not achieved.[4] This can also lead to an increased "hook effect," where the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex at high PROTAC concentrations.[1][4]

Quantitative Impact of PEG Linkers on PROTAC Performance

The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase. Systematic variation of the PEG linker length is a common strategy to identify the optimal configuration for a given POI and E3 ligase pair.[4]

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
PROTAC 19>1000<20VHLMCF7
PROTAC 212~500~60VHLMCF7
PROTAC 3 16 ~100 >90 VHL MCF7
PROTAC 419~750~50VHLMCF7
PROTAC 521>1000<30VHLMCF7
Data summarized from a study on ERα degradation. Note: The exact DC50 and Dmax values can vary based on experimental conditions.[1]

Table 2: Effect of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)E3 LigaseCell Line
BTK Degrader 1PEG2>100<20CRBNMino
BTK Degrader 2PEG3~50~70CRBNMino
BTK Degrader 3 PEG4 ~2.2 >95 CRBN Mino
BTK Degrader 4PEG5~10~90CRBNMino
BTK Degrader 5PEG6~25~80CRBNMino
Data summarized from a study on BTK degraders. Longer linkers were found to be more potent in this system.[1][5]

Table 3: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBANumber of Rotatable Bonds
PROTAC 1Alkyl785.94.2165.241118
PROTAC 2PEG2831.93.5174.541222
PROTAC 3PEG4919.02.8193.041430
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

Protocol 1: Synthesis of a PROTAC Using a Hydroxy-PEG-Acid Linker

This protocol describes a two-step synthesis for conjugating a POI ligand and an E3 ligase ligand to a bifunctional PEG linker.

Step 1: Coupling of POI Ligand to the PEG Linker

  • To a solution of Hydroxy-PEGn-acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the amine-functionalized POI ligand (1.0 equivalent).

  • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the POI-linker intermediate (POI-PEGn-OH).[6]

Step 2: Coupling of E3 Ligase Ligand to the POI-Linker Intermediate

  • Dissolve the POI-PEGn-OH intermediate (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0°C.

  • Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by LC-MS to confirm the formation of the tosylated intermediate (POI-PEGn-OTs).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude tosylated intermediate and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.[6]

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is used to determine the extent of target protein degradation following treatment with a PROTAC.[3]

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[3]

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[3]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).[3]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[3]

    • Develop the blot using an ECL substrate and visualize the bands.[3]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation percentage).[1]

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides an in vitro method for predicting the passive permeability of a PROTAC across a lipid membrane.[7]

  • Preparation of the Donor Plate:

    • Dissolve the PROTAC in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Dilute the stock solution in a buffer (e.g., PBS at pH 7.4) to the desired final concentration. The final DMSO concentration should be kept low (e.g., <1%).

    • Add the PROTAC solution to the wells of a 96-well donor plate.[7]

  • Preparation of the Acceptor Plate:

    • Coat the filter of a 96-well acceptor plate with a solution of a lipid (e.g., phosphatidylcholine) in a volatile organic solvent (e.g., dodecane).

    • Allow the solvent to evaporate, leaving a lipid layer.

    • Add buffer to the wells of the acceptor plate.[7]

  • Assay Incubation:

    • Carefully place the donor plate on top of the acceptor plate, ensuring the lipid membrane separates the two chambers.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[7]

  • Quantification:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.[7]

  • Calculation of Permeability Coefficient (Pe):

    • The effective permeability (Pe) is calculated using the following equation:

      Where:

      • V_D = Volume of the donor well

      • V_A = Volume of the acceptor well

      • A = Area of the membrane

      • t = Incubation time

      • [C_A(t)] = Concentration in the acceptor well at time t

      • [C_equilibrium] = Equilibrium concentration

Mandatory Visualizations

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

PROTAC-mediated protein degradation pathway.

PROTAC_Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Lead Optimization Design Select POI Ligand, E3 Ligase Ligand, & Linker Synthesis Synthesize PROTAC Library (Varying PEG Linker Length) Design->Synthesis Purification Purify & Characterize (HPLC, LC-MS, NMR) Synthesis->Purification Permeability Assess Cell Permeability (e.g., PAMPA) Purification->Permeability Degradation_Assay Western Blot for Target Degradation Permeability->Degradation_Assay DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax Ternary_Complex_Assay Ternary Complex Formation (e.g., Co-IP, TR-FRET) Degradation_Assay->Ternary_Complex_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis DC50_Dmax->SAR_Analysis Ternary_Complex_Assay->SAR_Analysis Lead_PROTAC Identify Lead PROTAC SAR_Analysis->Lead_PROTAC

A typical workflow for the design and evaluation of PROTACs.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[4] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.

References

An In-depth Technical Guide to the Solubility and Stability of THP-PEG1-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of THP-PEG1-alcohol, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the expected solubility in various solvents and details its stability under different chemical conditions, particularly pH and temperature. The information herein is intended to assist researchers in designing experiments, preparing solutions, and ensuring the integrity of this compound in their applications.

Physicochemical Properties of this compound

This compound, with the chemical name 2-((Tetrahydro-2H-pyran-2-yl)oxy)ethan-1-ol, is comprised of a short polyethylene (B3416737) glycol (PEG) linker, a terminal hydroxyl group, and a tetrahydropyranyl (THP) protecting group. These structural features dictate its solubility and stability characteristics.

PropertyValueSource
CAS Number 2162-31-4[1][2]
Molecular Formula C₇H₁₄O₃[2][3]
Molecular Weight 146.19 g/mol [3]
Appearance Colorless to light yellow liquid[3]
Boiling Point 95 °C at 22 mmHg[4][5]
Calculated LogP 0.5219[2]
Topological Polar Surface Area (TPSA) 38.69 Ų[2]

Solubility Profile

Expected Solubility of this compound:

SolventExpected SolubilityRationale
Water SolubleThe PEG linker and terminal hydroxyl group confer hydrophilicity.
Ethanol, Methanol SolubleShort-chain alcohols are good solvents for polar and moderately nonpolar compounds.[6]
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a strong, polar aprotic solvent capable of dissolving a wide range of substances.[7]
Dimethylformamide (DMF) SolubleDMF is another polar aprotic solvent with broad solvation capabilities.
Dichloromethane (DCM) SolubleThe presence of the THP ether group suggests solubility in chlorinated solvents.
Acetonitrile (B52724) SolubleAcetonitrile is a polar aprotic solvent commonly used in chromatography for similar compounds.
Diethyl Ether Less SolublePEGs are generally not soluble in ether.
Hexanes, Toluene Sparingly Soluble to InsolubleThese are nonpolar solvents, and the polarity of the PEG and alcohol functionalities will limit solubility.

Stability Characteristics

The stability of this compound is primarily determined by the lability of the THP ether linkage. THP ethers are well-established as protecting groups for alcohols due to their predictable stability profile.[9][10][11]

pH Stability

The THP ether is an acetal, which is known to be stable under neutral and basic conditions but is readily cleaved under acidic conditions.[9][10][11]

pH RangeStabilityComments
< 4 (Strongly Acidic) UnstableRapid hydrolysis of the THP ether to yield ethylene (B1197577) glycol and 5-hydroxypentanal.[9][12]
4 - 6 (Mildly Acidic) Moderately UnstableHydrolysis will occur, with the rate being dependent on temperature and the specific acidic catalyst.[13]
6 - 9 (Neutral to Mildly Basic) StableThe THP ether linkage is stable under these conditions.[9][14]
> 9 (Strongly Basic) StableResistant to cleavage by strong bases.[9][10]
Thermal Stability

While specific data on the thermal decomposition of this compound is not available, general handling and storage recommendations suggest it is stable at ambient and refrigerated temperatures. Prolonged exposure to high temperatures, especially in the presence of acidic or basic catalysts, could lead to degradation. A Certificate of Analysis for this compound indicates it is stable for at least 3 years at -20°C in its pure form.[3]

Storage Recommendations

For long-term storage, it is recommended to keep this compound at -20°C.[3] For short-term use, storage at 4°C is acceptable.[3] If stored in solution, for example in DMSO, it should be kept at -80°C for up to 6 months.[3]

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.[15]

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the desired solvent.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).

  • After equilibration, centrifuge the vial to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC or GC with a standard calibration curve.[15][16]

  • The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

G cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal vial and shake at constant temperature (24-72h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Quantify concentration using HPLC/GC D->E F Determine equilibrium solubility E->F

Figure 1. Workflow for determining equilibrium solubility.
Protocol for Stability Testing under Varying pH and Temperature

This protocol is designed to assess the chemical stability of this compound under different conditions, following general principles outlined by regulatory agencies.[17][18][19][20][21]

Materials:

  • This compound

  • Aqueous buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)

  • Temperature-controlled chambers or water baths

  • Vials with screw caps

  • HPLC or GC system with a suitable detector

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or water).

  • Dilute the stock solution into the different pH buffers to a final known concentration.

  • Aliquot these solutions into separate vials for each time point and condition.

  • Store the vials at different temperatures (e.g., 4 °C, 25 °C, 40 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.

  • Immediately quench any reaction if necessary (e.g., by neutralizing the pH).

  • Analyze the samples by HPLC or GC to determine the remaining concentration of this compound.

  • The degradation rate can be calculated by plotting the concentration of this compound versus time for each condition.

G cluster_setup Experimental Setup cluster_incubation Incubation cluster_sampling Sampling and Analysis cluster_data Data Interpretation A Prepare solutions of this compound in various pH buffers B Aliquot into vials for each time point A->B C Store at different temperatures (4°C, 25°C, 40°C) B->C D Withdraw samples at specified time points C->D E Analyze by HPLC/GC D->E F Calculate degradation rate E->F

Figure 2. Workflow for pH and temperature stability testing.

Chemical Reactions and Degradation Pathways

Acid-Catalyzed Hydrolysis

The primary degradation pathway for this compound is acid-catalyzed hydrolysis of the THP ether.[11][12] This reaction proceeds via protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized carbocation and ethylene glycol. The carbocation is then attacked by water to yield 5-hydroxypentanal.[12]

G cluster_reactants Reactants cluster_products Products Reactants This compound + H₃O⁺ Products Ethylene Glycol + 5-Hydroxypentanal Reactants->Products Acid-Catalyzed Hydrolysis

Figure 3. Acid-catalyzed hydrolysis of this compound.

Conclusion

This compound is a versatile linker with a predictable solubility and stability profile. It is expected to be soluble in a range of aqueous and organic solvents, facilitating its use in various reaction conditions. Its stability under basic and neutral conditions, coupled with its controlled cleavage under acidic conditions, makes it a valuable tool in multi-step organic synthesis, particularly in the field of PROTAC development. The experimental protocols provided in this guide offer a framework for researchers to determine the precise solubility and stability parameters for their specific applications.

References

Methodological & Application

Application Notes and Protocols for Incorporating THP-PEG1-alcohol into a PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] A typical PROTAC consists of a "warhead" ligand that binds to the POI, an E3 ubiquitin ligase-recruiting ligand, and a linker that connects the two. The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and cell permeability.

This document provides a detailed protocol for the incorporation of THP-PEG1-alcohol, a PEG-based linker building block, into a PROTAC targeting the Bromodomain-containing protein 4 (BRD4). BRD4 is a key transcriptional coactivator implicated in the expression of oncogenes such as c-MYC, making it a prime target in cancer therapy.[2][3] The synthesized PROTAC will utilize a derivative of the well-characterized BRD4 inhibitor JQ1 as the warhead and pomalidomide (B1683931) as the E3 ligase (Cereblon) ligand.

The tetrahydropyranyl (THP) group is utilized as a protecting group for the alcohol functionality of the PEG linker. This allows for the sequential and controlled coupling of the linker to the warhead and the E3 ligase ligand. The THP group is stable under various reaction conditions but can be readily removed under mild acidic conditions.

Data Presentation

The following tables summarize illustrative quantitative data for the synthesis of a BRD4-targeting PROTAC using a THP-PEG1-linker. These values are representative and may vary depending on the specific substrates and reaction conditions.

Table 1: Illustrative Reagent Quantities and Expected Yields for PROTAC Synthesis

StepReagentMolecular Weight ( g/mol )EquivalentsAmountExpected Yield (%)Product
1This compound146.181.0146 mg--
1JQ1-acid456.961.1503 mg85%JQ1-PEG1-OTHP
2JQ1-PEG1-OTHP585.141.0585 mg90%JQ1-PEG1-OH
3JQ1-PEG1-OH501.041.0501 mg60%Final PROTAC
3Pomalidomide-NH2273.241.2328 mg--

Table 2: Characterization Data for Synthesized Intermediates and Final PROTAC

CompoundMolecular FormulaCalculated Mass (m/z)Observed Mass (m/z) [M+H]⁺Retention Time (min)
JQ1-PEG1-OTHPC₃₀H₃₆N₄O₅S584.24585.252.8
JQ1-PEG1-OHC₂₅H₂₈N₄O₄S500.18501.192.2
Final PROTACC₃₈H₃₇N₇O₇S751.25752.261.9

Experimental Protocols

Protocol 1: Synthesis of JQ1-PEG1-OTHP Intermediate

This protocol describes the coupling of the BRD4 ligand, JQ1-acid, to the THP-protected PEG linker.

Materials:

  • This compound

  • JQ1-acid (a derivative of JQ1 with a carboxylic acid handle)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and JQ1-acid (1.1 eq) in anhydrous DCM.

  • Add PyBOP (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the JQ1-PEG1-OTHP intermediate.

Protocol 2: Deprotection of the THP Group

This protocol outlines the removal of the THP protecting group to reveal the terminal hydroxyl group on the PEG linker.

Materials:

  • JQ1-PEG1-OTHP

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve JQ1-PEG1-OTHP (1.0 eq) in methanol.

  • Add a catalytic amount of p-TsOH·H₂O (0.1 eq).

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, neutralize the reaction with saturated aqueous NaHCO₃.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected JQ1-PEG1-OH intermediate.

Protocol 3: Synthesis of the Final PROTAC

This protocol describes the final coupling of the deprotected linker-warhead construct to the E3 ligase ligand, pomalidomide.

Materials:

  • JQ1-PEG1-OH

  • Pomalidomide-amine (a derivative of pomalidomide with an amine handle)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Dissolve JQ1-PEG1-OH (1.0 eq) and pomalidomide-amine (1.2 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

Mandatory Visualization

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product and Analysis This compound This compound Step1 Step 1: Coupling (PyBOP, DIPEA, DCM) This compound->Step1 JQ1-acid JQ1-acid JQ1-acid->Step1 Pomalidomide-NH2 Pomalidomide-NH2 Step3 Step 3: Coupling (HATU, DIPEA, DMF) Pomalidomide-NH2->Step3 Intermediate1 JQ1-PEG1-OTHP Step1->Intermediate1 Step2 Step 2: Deprotection (p-TsOH, MeOH) Intermediate1->Step2 Intermediate2 JQ1-PEG1-OH Step2->Intermediate2 Intermediate2->Step3 Purification Purification (Preparative HPLC) Step3->Purification Final_PROTAC Final BRD4 PROTAC Characterization Characterization (LC-MS, NMR) Final_PROTAC->Characterization Purification->Final_PROTAC

Caption: Workflow for the synthesis of a BRD4-targeting PROTAC.

BRD4_Signaling_Pathway cluster_nucleus Nucleus BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Proteasome Proteasome BRD4->Proteasome degraded by Ac_Histones Acetylated Histones Ac_Histones->BRD4 binds RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates Gene_Transcription Oncogene Transcription (e.g., c-MYC) RNA_Pol_II->Gene_Transcription promotes Cancer_Progression Cancer_Progression Gene_Transcription->Cancer_Progression leads to PROTAC BRD4 PROTAC PROTAC->BRD4 binds E3_Ligase E3 Ligase PROTAC->E3_Ligase binds Ub Ubiquitin Ub->BRD4 tags E3_Ligase->Ub transfers

Caption: BRD4 signaling pathway and PROTAC-mediated degradation.

References

Application Notes and Protocols: Step-by-Step Synthesis of a PROTAC Using THP-PEG1-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's native ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1][2][3][4][5] These heterobifunctional molecules consist of a "warhead" ligand that binds to the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4][6][7] The linker is a critical component, as its length, flexibility, and composition significantly influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent proteasomal degradation.[7][8][9]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and cell permeability.[8][10][11] THP-PEG1-alcohol is a versatile building block for PROTAC synthesis, featuring a single ethylene (B1197577) glycol unit with one terminus protected by a tetrahydropyranyl (THP) group and the other as a free primary alcohol.[12][13][14] This configuration allows for a sequential and controlled conjugation of the warhead and E3 ligase ligands.

These application notes provide a detailed, step-by-step protocol for the synthesis of a representative PROTAC using this compound as the core linker component.

PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase.[1][15] This induced ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[1] The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged protein.[7][15] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[3]

PROTAC_Mechanism cluster_Cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds Warhead PROTAC PROTAC PROTAC->PROTAC PROTAC->Ternary Forms Bridge E3 E3 Ligase E3->Ternary Binds Anchor PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Recruited E1E2 E1/E2 Enzymes Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1. PROTAC-mediated protein degradation pathway.

Representative Synthetic Scheme

The following multi-step synthesis outlines a general strategy to assemble a PROTAC using this compound. This example involves sequential etherification reactions (Williamson ether synthesis) to connect an amine-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) and a hydroxy-functionalized warhead (e.g., a JQ1 derivative).

Synthesis_Workflow PROTAC Synthesis Workflow start_linker This compound step1 Step 1: Tosylation (TsCl, Pyridine) start_linker->step1 start_e3 Amine-functionalized E3 Ligase Ligand step2 Step 2: SN2 Reaction (K2CO3, DMF) start_e3->step2 start_warhead Hydroxy-functionalized Warhead (POI Ligand) step5 Step 5: SN2 Reaction (K2CO3, DMF) start_warhead->step5 intermediate1 THP-PEG1-OTs step1->intermediate1 intermediate1->step2 intermediate2 THP-PEG1-E3 Ligand step2->intermediate2 step3 Step 3: THP Deprotection (LiCl, H2O/DMSO) intermediate2->step3 intermediate3 HO-PEG1-E3 Ligand step3->intermediate3 step4 Step 4: Tosylation (TsCl, Pyridine) intermediate3->step4 intermediate4 OTs-PEG1-E3 Ligand step4->intermediate4 intermediate4->step5 final_protac Final PROTAC (Warhead-PEG1-E3 Ligand) step5->final_protac purification Purification (HPLC) final_protac->purification

Figure 2. General workflow for the multi-step synthesis of a PROTAC.

Experimental Protocols

Materials and Reagents: All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture.

Reagent/MaterialSupplierGrade
This compoundVarious>95%
Amine-functionalized E3 LigandCustom Synthesis / Commercial>98%
Hydroxy-functionalized WarheadCustom Synthesis / Commercial>98%
p-Toluenesulfonyl chloride (TsCl)Sigma-Aldrich>99%
Lithium Chloride (LiCl)Sigma-AldrichAnhydrous, >99%
Pyridine (B92270)Sigma-AldrichAnhydrous, 99.8%
N,N-Dimethylformamide (DMF)Sigma-AldrichAnhydrous, 99.8%
Dichloromethane (B109758) (DCM)Sigma-AldrichAnhydrous, >99.8%
Potassium Carbonate (K₂CO₃)Sigma-AldrichAnhydrous, >99%
Dimethyl sulfoxide (B87167) (DMSO)Sigma-AldrichAnhydrous, >99.9%

Step 1: Tosylation of this compound

This step activates the primary alcohol for subsequent nucleophilic substitution.

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add anhydrous pyridine (2.0 eq) to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate (B1210297) gradient) to yield the tosylated intermediate (THP-PEG1-OTs).

Step 2: Conjugation with Amine-Functionalized E3 Ligase Ligand

This step forms the first covalent bond between the linker and the E3 ligase ligand via an S(_N)2 reaction.

  • Dissolve the tosylated intermediate THP-PEG1-OTs (1.0 eq) and the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF (0.1 M).

  • Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) to the mixture.

  • Heat the reaction to 60-70 °C and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the THP-protected PROTAC intermediate (THP-PEG1-E3 Ligand).

Step 3: Deprotection of the THP Group

This step removes the THP protecting group to reveal the second primary alcohol for the next conjugation.[16][17]

  • In a round-bottom flask, combine the THP-protected intermediate (1.0 eq), lithium chloride (LiCl, 5.0 eq), and water (10.0 eq) in DMSO (0.2 M).[16]

  • Heat the mixture to 90 °C and stir for 6-8 hours under a nitrogen atmosphere.[16]

  • Monitor the deprotection by LC-MS.

  • After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the deprotected intermediate (HO-PEG1-E3 Ligand).

Step 4 & 5: Tosylation and Conjugation with Warhead

These steps are analogous to Steps 1 and 2. The deprotected alcohol is first activated by tosylation and then reacted with the hydroxy-functionalized warhead (acting as the nucleophile) to form the final PROTAC molecule.

  • Repeat the tosylation procedure from Step 1 using the HO-PEG1-E3 Ligand intermediate to generate OTs-PEG1-E3 Ligand.

  • Repeat the S(_N)2 conjugation from Step 2 , reacting OTs-PEG1-E3 Ligand (1.0 eq) with the hydroxy-functionalized warhead (1.2 eq) and K₂CO₃ (3.0 eq) in anhydrous DMF.

  • After work-up, purify the final crude product by preparative reverse-phase HPLC to yield the pure PROTAC molecule.

Final Product Characterization

The identity and purity of the final PROTAC should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Result
¹H NMR, ¹³C NMR Peaks corresponding to the warhead, the PEG linker, and the E3 ligase ligand are present and correctly integrated.
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement corresponding to the calculated molecular formula of the final PROTAC ([M+H]⁺).
Analytical HPLC A single major peak indicating >95% purity.

Biological Evaluation Protocols

Protocol 1: Western Blot for Protein Degradation (DC₅₀ Determination)

This protocol quantifies the degradation of the target protein after treatment with the synthesized PROTAC.

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293) at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, load onto an SDS-PAGE gel, and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific for the POI overnight at 4 °C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry is used to quantify the band intensities. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration and fit the curve using a nonlinear regression model to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[7]

Western_Blot_Workflow cluster_exp Biological Evaluation Workflow A 1. Cell Seeding B 2. PROTAC Treatment (Dose-Response) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Western Transfer (PVDF) E->F G 7. Immunoblotting (Primary & Secondary Abs) F->G H 8. ECL Detection G->H I 9. Data Analysis (Densitometry) H->I J 10. Calculate DC50 & Dmax I->J

Figure 3. Experimental workflow for determining PROTAC efficacy.

Protocol 2: Binding Affinity Measurement (Surface Plasmon Resonance - SPR)

SPR can be used to measure the binding affinities (K(_d)) of the PROTAC to its target protein and the E3 ligase, as well as to assess the formation of the ternary complex.[18]

  • Immobilization: Covalently immobilize the purified POI or E3 ligase onto a sensor chip surface.

  • Binary Affinity: Inject a series of concentrations of the PROTAC over the immobilized protein surface to measure the binary binding affinity (K(_d)).

  • Ternary Complex Formation: To measure ternary complex formation, inject the non-immobilized protein partner (e.g., E3 ligase) pre-mixed with varying concentrations of the PROTAC over the immobilized protein (e.g., POI). An enhanced binding response compared to the binary interactions indicates cooperative ternary complex formation.

  • Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir) to determine association rates (k(_a)), dissociation rates (k(_d)), and the equilibrium dissociation constant (K(_d)).

Representative Data

The following tables summarize expected quantitative data for a representative PROTAC synthesized using the described protocol. The values are illustrative and based on typical data reported in PROTAC literature.

Table 1: PROTAC Degradation Efficacy

ParameterDescriptionRepresentative Value
DC₅₀ Concentration for 50% maximal degradation15 nM[15]
Dₘₐₓ Maximum percentage of degradation>90%[15]

Table 2: PROTAC Binding Affinities (SPR)

InteractionK(_d) (nM)Description
PROTAC : POI 120 nMBinary affinity to the Protein of Interest.[19]
PROTAC : E3 Ligase 250 nMBinary affinity to the E3 Ligase.[19]
Cooperativity (α) 5A value >1 indicates positive cooperativity in ternary complex formation.[19]

These protocols and application notes provide a comprehensive framework for the synthesis, purification, and evaluation of a PROTAC molecule starting from the this compound linker. Researchers should optimize reaction conditions and analytical methods for their specific warhead and E3 ligase ligand combination.

References

Application Notes: Coupling THP-PEG1-alcohol to a Warhead Molecule for Advanced Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) or PROTACs (PROteolysis TArgeting Chimeras), relies on the precise connection of a targeting moiety, a linker, and a functional "warhead" molecule.[1] Polyethylene glycol (PEG) linkers are frequently employed to improve the solubility, stability, and pharmacokinetic properties of these conjugates.[2] The THP-PEG1-alcohol linker is a bifunctional molecule featuring a terminal alcohol for conjugation and a tetrahydropyranyl (THP) protected alcohol. The THP group is a stable protecting group for alcohols that is resistant to basic conditions, organometallics, and hydrides but can be easily removed under acidic conditions.[3][4]

This application note provides detailed protocols for the covalent coupling of this compound to a warhead molecule, focusing on warheads that contain a carboxylic acid functional group, as this represents a common and reliable conjugation strategy. It also outlines the subsequent deprotection of the THP group to yield the final, functional conjugate.

Principle of the Method

The overall strategy involves two main stages:

  • Conjugation: The free terminal alcohol of the this compound linker is coupled to a carboxylic acid group on the warhead molecule. This is typically achieved via an esterification reaction, often mediated by a carbodiimide (B86325) coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[5][6] This method, known as the Steglich esterification, is valued for its mild conditions, which are compatible with sensitive and complex molecules.[6][7]

  • Deprotection: After successful conjugation and purification, the THP protecting group is selectively removed under mild acidic conditions to reveal a free hydroxyl group.[3][8] This newly exposed alcohol can be a required feature for the molecule's biological activity or serve as a handle for further modifications.

Experimental Protocols

Protocol 1: Steglich Esterification of a Carboxylic Acid-Containing Warhead with this compound

This protocol describes the formation of an ester bond between the this compound linker and a warhead molecule containing a carboxylic acid.

Materials:

  • Warhead molecule with a carboxylic acid group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)

  • Purification system (e.g., flash column chromatography)

Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the carboxylic acid-containing warhead molecule (1.0 equivalent) in anhydrous DCM. If solubility is an issue, a minimal amount of anhydrous DMF can be used as a co-solvent.

  • Addition of Reagents: To the stirred solution, add this compound (1.2 equivalents) followed by DMAP (0.1-0.2 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Initiation of Reaction: Slowly add EDC·HCl (1.5 equivalents) to the cooled, stirred mixture.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product (the THP-protected conjugate) using flash column chromatography on silica (B1680970) gel to isolate the desired compound from unreacted starting materials and byproducts.

Protocol 2: Deprotection of the THP Group

This protocol describes the removal of the THP protecting group from the conjugate to yield the final product with a free hydroxyl group.

Materials:

  • THP-protected conjugate from Protocol 1

  • Acetic Acid (AcOH)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine

Procedure:

  • Dissolution: Dissolve the purified THP-protected conjugate in a 4:2:1 mixture of Acetic Acid:THF:Water.[8]

  • Heating: Heat the reaction mixture to 40-50 °C and stir.

  • Monitoring: Monitor the deprotection reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the acetic acid by slowly adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.

    • Extract the aqueous layer three times with ethyl acetate.

  • Purification:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • If necessary, further purify the final deprotected conjugate by flash column chromatography or preparative HPLC.

Data Presentation

The success of the conjugation and deprotection steps can be quantified by yield and purity. The following tables provide representative data for these types of reactions based on literature precedents.

Table 1: Typical Reaction Parameters and Outcomes for Steglich Esterification.

ParameterValue/RangeReference
Warhead:Linker Molar Ratio 1 : 1.2[9]
EDC·HCl Equivalents 1.3 - 1.5[5][9]
DMAP Equivalents 0.1 - 0.2[6]
Reaction Time 12 - 24 hours[6]
Temperature 0 °C to Room Temp[9]
Typical Yield 65% - 99%[9][10]
Purity (Post-Purification) >95%[11]

Table 2: Conditions and Outcomes for THP Deprotection.

ParameterConditionReference
Reagent System Acetic Acid:THF:H₂O (4:2:1 v/v/v)[3][8]
Temperature 40 - 50 °C[8]
Reaction Time 2 - 6 hours[12]
Typical Yield >90%[12]
Purity (Post-Purification) >98%[11]

Visualizations

Diagram 1: General Workflow for Conjugation and Deprotection

G cluster_0 Stage 1: Conjugation cluster_1 Stage 2: Deprotection A 1. Dissolve Warhead (with -COOH) B 2. Add THP-PEG1-OH & DMAP A->B C 3. Cool to 0°C B->C D 4. Add EDC Coupling Agent C->D E 5. React for 12-24h D->E F 6. Purify Conjugate (Flash Chromatography) E->F G 7. Dissolve THP-Conjugate in Acidic Solution F->G Proceed with purified intermediate H 8. React for 2-6h at 45°C G->H I 9. Neutralize & Extract H->I J 10. Purify Final Product I->J K K J->K Final Conjugate: Warhead-PEG1-OH

Caption: Workflow for coupling this compound to a warhead and subsequent deprotection.

Diagram 2: Chemical Reaction and Mechanism of Coupling

G cluster_reaction Overall Reaction cluster_mechanism Steglich Esterification Mechanism Warhead Warhead-COOH Conjugate Warhead-COO-PEG1-OTHP Warhead->Conjugate label_plus + Linker THP-PEG1-OH Linker->Conjugate A Carboxylic Acid (Warhead-COOH) C O-acylisourea (Active Intermediate) A->C + EDC B EDC E Acylpyridinium Ion (Highly Reactive) C->E + DMAP D DMAP (Catalyst) G Ester Conjugate (Warhead-COO-PEG1-OTHP) E->G + Linker H Protonated DMAP E->H releases F THP-PEG1-OH (Linker)

Caption: The Steglich esterification reaction for coupling the linker and warhead.

References

Application Notes and Protocols for the Analytical Characterization of THP-PEG1-Alcohol Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]

The linker component is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[1] Linkers containing polyethylene (B3416737) glycol (PEG) moieties are frequently employed to enhance solubility and optimize the pharmacokinetic profile of PROTACs. THP-PEG1-alcohol is a PEG-based linker utilized in the synthesis of PROTACs. This application note provides a comprehensive overview of the analytical techniques and detailed protocols for the characterization of PROTACs containing the this compound linker.

Mechanism of Action of PROTACs

The mechanism of action of a PROTAC involves a series of intracellular events, beginning with its entry into the cell and culminating in the degradation of the target protein. Understanding this pathway is crucial for the rational design and characterization of PROTACs.

PROTAC_Mechanism cluster_cell Cell PROTAC This compound PROTAC PROTAC->PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of a PROTAC, leading to the targeted degradation of a protein of interest.

Physicochemical and Biochemical Characterization

A thorough characterization of a this compound containing PROTAC is essential to understand its structure, purity, and functional properties. This involves a combination of analytical techniques to assess its identity, stability, and binding affinities.

Purity and Identity Confirmation: HPLC and LC-MS/MS

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the cornerstone for verifying the purity and identity of a synthesized PROTAC. The PEG linker can influence the chromatographic behavior, and the method must be optimized accordingly.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Instrumentation: A standard HPLC system with a UV detector and a mass spectrometer.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point. For more hydrophobic PROTACs, a C8 or C4 column may be beneficial.

  • Mobile Phase A: 0.1% formic acid or trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% formic acid or TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes. The gradient should be optimized to ensure good separation of the PROTAC from any impurities or starting materials.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic components of the PROTAC absorb (e.g., 254 nm or 280 nm).

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used to detect the protonated molecular ion [M+H]⁺ of the PROTAC. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation analysis (MS/MS) can provide structural information, including confirmation of the linker conjugation.

Data Presentation: Purity and Mass Data

ParameterResult
Purity (by HPLC at 254 nm) >98%
Retention Time (t_R) 15.2 min
Calculated Monoisotopic Mass [Insert Calculated Mass] Da
Observed [M+H]⁺ (HRMS) [Insert Observed Mass] Da
Mass Error < 5 ppm
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of the final PROTAC molecule. Both 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are employed. The signals corresponding to the this compound linker should be identifiable in the spectra.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: Provides information on the proton environments and their integrations.

    • ¹³C NMR: Shows the number of unique carbon atoms.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the connectivity of the warhead, linker, and E3 ligase ligand.

  • Data Analysis: The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are analyzed to confirm the expected structure. The characteristic signals of the PEG linker (typically in the 3.5-3.7 ppm region in ¹H NMR) should be assigned.

Ternary Complex Formation and Binding Affinity: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on the binding of the PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex. This is a critical assay to understand the mechanism of action of the PROTAC.

SPR_Workflow cluster_binary1 Binary Interaction 1 cluster_binary2 Binary Interaction 2 cluster_ternary Ternary Complex Formation E3_immob Immobilized E3 Ligase PROTAC_sol PROTAC (Analyte) E3_immob->PROTAC_sol Binding POI_immob Immobilized POI PROTAC_sol2 PROTAC (Analyte) POI_immob->PROTAC_sol2 Binding E3_immob2 Immobilized E3 Ligase PROTAC_POI_complex PROTAC + POI (Analyte) E3_immob2->PROTAC_POI_complex Binding

Caption: Experimental workflows for SPR analysis of binary and ternary complex formation.

Experimental Protocol: SPR Analysis

  • Instrumentation: A surface plasmon resonance instrument (e.g., Biacore).

  • Immobilization:

    • Immobilize the purified E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip surface.

    • Alternatively, the POI can be immobilized.

  • Binary Binding Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein surface to determine the binding affinity (K_D) and kinetics (k_on, k_off) of the binary interaction.

  • Ternary Complex Analysis:

    • Pre-incubate a fixed, saturating concentration of the POI with a series of concentrations of the PROTAC.

    • Inject these mixtures over the immobilized E3 ligase surface to measure the formation of the ternary complex.

    • The cooperativity (α) of ternary complex formation can be calculated as the ratio of the binary binding affinity of the PROTAC to the E3 ligase in the absence and presence of the POI.

  • Data Analysis: The sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir binding) to extract kinetic and affinity constants.

Data Presentation: Binding Affinity Data

InteractionK_D (nM)k_on (1/Ms)k_off (1/s)Cooperativity (α)
PROTAC - POI [Value][Value][Value]N/A
PROTAC - E3 Ligase [Value][Value][Value]N/A
Ternary Complex [Value][Value][Value][Value]

Cellular Characterization

Demonstrating that the PROTAC can enter cells, engage its targets, and induce degradation of the POI is the ultimate proof of its efficacy.

Cell Permeability Assessment

The ability of a PROTAC to cross the cell membrane is a prerequisite for its activity. The this compound linker, being hydrophilic, can influence the overall permeability of the molecule.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Principle: This assay assesses the passive diffusion of a compound across an artificial lipid membrane.

  • Procedure:

    • A donor plate containing the PROTAC dissolved in a buffer is placed on top of an acceptor plate with a filter coated with a lipid solution.

    • The plates are incubated to allow the PROTAC to diffuse from the donor to the acceptor compartment.

    • The concentration of the PROTAC in both compartments is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (P_app) is calculated.

Data Presentation: Permeability Data

CompoundPAMPA P_app (10⁻⁶ cm/s)
This compound PROTAC [Value]
Positive Control (e.g., Propranolol) > 5.0
Negative Control (e.g., Atenolol) < 1.0
Target Engagement in Live Cells: NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay can be used to measure the engagement of the PROTAC with its target protein and the E3 ligase in live cells.

Experimental Protocol: NanoBRET™ Target Engagement

  • Principle: This assay measures the proximity of a NanoLuc® luciferase-tagged protein (e.g., the POI) and a fluorescently labeled tracer that binds to the same protein. The PROTAC competes with the tracer, leading to a decrease in the BRET signal.

  • Procedure:

    • Cells are engineered to express the POI fused to NanoLuc® luciferase.

    • The cells are treated with a fluorescent tracer and varying concentrations of the PROTAC.

    • The BRET signal is measured using a plate reader.

  • Data Analysis: The IC₅₀ value, representing the concentration of PROTAC that displaces 50% of the tracer, is determined.

Protein Degradation Quantification: Western Blotting

Western blotting is the most common method to directly measure the reduction in the levels of the target protein following PROTAC treatment.

Western_Blot_Workflow Cell_Culture Cell Culture and PROTAC Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Immunoblot Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblot Detection Chemiluminescent Detection Immunoblot->Detection Analysis Densitometry and Data Analysis Detection->Analysis

Caption: The experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.

Experimental Protocol: Western Blotting

  • Cell Treatment: Plate cells at a suitable density and treat with a dose-response of the this compound containing PROTAC for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody specific for the POI.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin, or Vinculin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Data Presentation: Degradation Potency and Efficacy

ParameterValue
DC₅₀ (Degradation Concentration 50%) [Value] nM
D_max (Maximum Degradation) [Value] %

Conclusion

The comprehensive analytical characterization of this compound containing PROTACs is a multifaceted process that requires a combination of physicochemical, biochemical, and cellular assays. The protocols and data presentation formats outlined in this application note provide a robust framework for researchers to thoroughly evaluate their PROTAC molecules. By systematically assessing purity, structure, binding kinetics, cell permeability, and degradation efficacy, scientists can gain a deeper understanding of their compounds' structure-activity relationships and make informed decisions in the drug discovery and development process.

References

Application of Short PEG Linkers in Novel PROTAC Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[3][4] The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[5] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[6] This document provides detailed application notes and protocols on the use of short PEG linkers in the design of novel PROTACs.

Short PEG linkers can be advantageous in PROTAC design by offering a balance of solubility and conformational flexibility, which can facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[7][8] The optimal linker length is highly dependent on the specific POI and E3 ligase pair, and empirical determination is often necessary.[9] While longer linkers have been traditionally used, recent studies have highlighted instances where shorter PEG linkers lead to enhanced degradation potency. For example, a homo-PROTAC designed to degrade Cereblon (CRBN) was found to be optimal with a short 8-atom PEG linker.[7][8] Conversely, for other targets such as TANK-binding kinase 1 (TBK1), PROTACs with linkers shorter than 12 atoms showed no significant activity, underscoring the target-specific nature of linker length optimization.[7][8]

These application notes will provide a summary of quantitative data on PROTACs with short PEG linkers, detailed experimental protocols for their synthesis and evaluation, and diagrams to illustrate key concepts and workflows.

Data Presentation: Efficacy of PROTACs with Varying Short PEG Linker Lengths

The following tables summarize quantitative data from studies investigating the impact of short PEG linker length on PROTAC efficacy.

Table 1: Effect of Short Linker Length on BRD4 Degradation

PROTACE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
PROTAC 1Pomalidomide0 PEG units< 500> 90H661[3]
PROTAC 2Pomalidomide1 PEG unit> 5000< 20H661[3]
PROTAC 3Pomalidomide2 PEG units> 5000< 20H661[3]
PROTAC 4Pomalidomide4 PEG units< 500> 90H661[3]

Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTACLinker Length (atoms)ERα DegradationCell LineReference
PROTAC A9ModerateMCF7[10]
PROTAC B12HighMCF7[10]
PROTAC C16HighestMCF7[10]
PROTAC D19ModerateMCF7[10]
PROTAC E21LowMCF7[10]

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow Target_Selection 1. Target Protein (POI) & E3 Ligase Selection Ligand_Design 2. Ligand Design & Synthesis (POI binder & E3 binder) Target_Selection->Ligand_Design Linker_Design 3. Short PEG Linker Synthesis & Library Generation Ligand_Design->Linker_Design PROTAC_Synthesis 4. PROTAC Assembly (e.g., Click Chemistry) Linker_Design->PROTAC_Synthesis In_Vitro_Screening 5. In Vitro Screening (Degradation, DC50, Dmax) PROTAC_Synthesis->In_Vitro_Screening Ternary_Complex_Assay 6. Ternary Complex Formation & Stability Assays In_Vitro_Screening->Ternary_Complex_Assay Cellular_Assays 7. Cellular Assays (Viability, Selectivity) Ternary_Complex_Assay->Cellular_Assays In_Vivo_Studies 8. In Vivo Evaluation (PK/PD, Efficacy) Cellular_Assays->In_Vivo_Studies Lead_Optimization 9. Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A typical workflow for the design and evaluation of PROTACs.

Linker_Length_Impact cluster_short Steric Clash No Ternary Complex cluster_optimal Stable & Productive Ternary Complex cluster_long Unstable or Unproductive Complex POI_short POI E3_short E3 Ligase POI_optimal POI PROTAC_optimal PROTAC POI_optimal->PROTAC_optimal E3_optimal E3 Ligase PROTAC_optimal->E3_optimal POI_long POI PROTAC_long PROTAC POI_long->PROTAC_long E3_long E3 Ligase PROTAC_long->E3_long

Caption: Impact of linker length on ternary complex formation.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC with a Short PEG Linker via Click Chemistry

This protocol outlines a general method for synthesizing a PROTAC using a short, bifunctional PEG linker and a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[3]

Materials:

  • POI ligand functionalized with a terminal alkyne

  • E3 ligase ligand (e.g., pomalidomide) functionalized with a primary amine

  • Bifunctional short PEG linker with a carboxylic acid and an azide (B81097) group (e.g., N3-PEGn-COOH, where n = 1, 2, 3, etc.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate (B8700270)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • tert-Butanol (B103910)

  • Water

  • LC-MS for reaction monitoring

  • Preparative HPLC for purification

Procedure:

Step 1: Coupling of E3 Ligase Ligand to the PEG Linker

  • Dissolve the amine-functionalized E3 ligase ligand (1 eq) and the azide-PEG-acid linker (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until completion as monitored by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting E3 ligase-linker intermediate by preparative HPLC to obtain the azide-functionalized intermediate.

Step 2: Click Chemistry to Synthesize the Final PROTAC

  • Dissolve the purified E3 ligase-linker-azide intermediate (1 eq) and the alkyne-functionalized POI ligand (1 eq) in a mixture of tert-butanol and water (1:1).

  • Add a freshly prepared solution of copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq) in water.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until completion as monitored by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final PROTAC product by preparative HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR.

Protocol 2: Western Blotting for Determination of PROTAC-Mediated Protein Degradation (DC50 and Dmax)

This protocol describes how to assess the degradation of a target protein in cells treated with a PROTAC.[11]

Materials:

  • Appropriate cell line expressing the POI

  • Complete cell culture medium

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well or 12-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in complete cell culture medium to achieve the desired final concentrations. Include a vehicle-only control.

    • Treat the cells with the PROTAC dilutions or vehicle control and incubate for the desired time period (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Western Blotting:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Re-probe the membrane with a primary antibody against a loading control.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values.[9]

Conclusion

The rational design of PROTACs necessitates careful optimization of the linker. Short PEG linkers offer a valuable tool in this process, providing a means to fine-tune the physicochemical properties and biological activity of these potent molecules. The protocols and data presented herein provide a foundation for researchers to explore the application of short PEG linkers in the development of novel and effective targeted protein degraders. Empirical validation through systematic variation of linker length remains a crucial step in identifying the optimal PROTAC for a given target.[3]

References

Revolutionizing Drug Discovery: A Detailed Workflow for PROTAC Synthesis Utilizing a Protected Alcohol Linker

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, offering the potential to target and eliminate disease-causing proteins that were previously considered "undruggable."[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical element that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[3]

This document provides a comprehensive experimental workflow for the synthesis of PROTACs featuring a polyethylene (B3416737) glycol (PEG) linker with a terminal alcohol. To enhance synthetic versatility and enable late-stage diversification, the workflow incorporates the use of a silyl (B83357) protecting group for the alcohol functionality. Detailed protocols for each synthetic step, from linker protection to final PROTAC assembly and characterization, are provided.

PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[2] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[4] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[5]

PROTAC_Mechanism cluster_0 Ubiquitin-Proteasome System (UPS) cluster_1 PROTAC-Mediated Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 Complex Formation Ternary_Complex POI-PROTAC-E3 Ternary Complex Ub Ubiquitin (Ub) Ub->E1 ATP Proteasome 26S Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation PROTAC PROTAC PROTAC->E3 Recruits POI Protein of Interest (POI) PROTAC->POI Binds Ternary_Complex->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Ub_POI->Proteasome Recognition

Figure 1: PROTAC Mechanism of Action.

Experimental Workflow Overview

The synthesis of a PROTAC with a protected alcohol linker can be divided into several key stages. This workflow is designed to be modular, allowing for the substitution of different target protein ligands, E3 ligase ligands, and linker types.

PROTAC_Synthesis_Workflow Start Start: Alcohol-Terminated Linker Protection Step 1: Protection of Terminal Alcohol Start->Protection Activation Step 2: Linker Activation Protection->Activation Coupling1 Step 3: Coupling to E3 Ligase Ligand Activation->Coupling1 Intermediate Linker-E3 Ligase Intermediate Coupling1->Intermediate Coupling2 Step 4: Coupling to Target Protein Ligand Intermediate->Coupling2 Protected_PROTAC Protected PROTAC Coupling2->Protected_PROTAC Deprotection Step 5: Deprotection of Terminal Alcohol Protected_PROTAC->Deprotection Final_PROTAC Final PROTAC Deprotection->Final_PROTAC Purification Step 6: Purification and Characterization Final_PROTAC->Purification End End Product: Characterized PROTAC Purification->End

Figure 2: Experimental Workflow for PROTAC Synthesis.

Quantitative Data Summary

The following table summarizes representative yields and purity for each step of the PROTAC synthesis. Actual results may vary depending on the specific substrates and reaction conditions.

StepDescriptionStarting MaterialProductRepresentative Yield (%)Representative Purity (%) (LC-MS)
1Protection of Terminal AlcoholAlcohol-Terminated LinkerTBDMS-Protected Linker95 - 100>98
2Linker Activation (Tosylation)TBDMS-Protected LinkerTBDMS-Protected Tosyl-Linker85 - 95>95
3Coupling to E3 Ligase LigandTBDMS-Protected Tosyl-LinkerTBDMS-Protected Linker-E3 Ligase60 - 80>95
4Coupling to Target Protein LigandTBDMS-Protected Linker-E3 LigaseProtected PROTAC50 - 75>90
5Deprotection of Terminal AlcoholProtected PROTACFinal PROTAC80 - 95>95
6PurificationCrude Final PROTACPurified Final PROTAC70 - 90 (after chromatography)>98

Experimental Protocols

Materials and General Methods

All reagents should be purchased from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents should be used for all reactions. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates and visualized by UV light or appropriate staining. Liquid chromatography-mass spectrometry (LC-MS) should be used to confirm the identity and purity of intermediates and the final product.

Step 1: Protection of the Terminal Alcohol

This protocol describes the protection of a terminal alcohol on a PEG linker using tert-butyldimethylsilyl chloride (TBDMSCl).[6]

  • Materials:

    • Alcohol-terminated PEG linker (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)

    • Imidazole (B134444) (2.5 eq)

    • Anhydrous N,N-dimethylformamide (DMF)

  • Procedure:

    • Dissolve the alcohol-terminated PEG linker and imidazole in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Add TBDMSCl to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude TBDMS-protected linker is often of sufficient purity to be used in the next step without further purification.

Step 2: Linker Activation (Tosylation)

This protocol details the activation of the TBDMS-protected alcohol linker via tosylation.

  • Materials:

  • Procedure:

    • Dissolve the TBDMS-protected linker in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • Add triethylamine to the solution, followed by the slow addition of p-toluenesulfonyl chloride.

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated linker.

Step 3: Coupling to E3 Ligase Ligand (e.g., Pomalidomide (B1683931) Derivative)

This protocol describes the coupling of the activated linker to a pomalidomide derivative.[7]

  • Materials:

    • TBDMS-protected tosyl-linker (1.0 eq)

    • Hydroxy-pomalidomide (1.1 eq)

    • Cesium carbonate (Cs₂CO₃, 1.5 eq)

    • Anhydrous N,N-dimethylformamide (DMF)

  • Procedure:

    • To a solution of hydroxy-pomalidomide in anhydrous DMF, add cesium carbonate and stir the mixture at room temperature for 30 minutes.

    • Add a solution of the TBDMS-protected tosyl-linker in anhydrous DMF to the reaction mixture.

    • Heat the reaction to 60-70 °C and stir for 12-18 hours.

    • Monitor the reaction progress by LC-MS.

    • After completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Step 4: Coupling to Target Protein Ligand (e.g., JQ1 Derivative)

This protocol details the coupling of the linker-E3 ligase intermediate to a JQ1 derivative via an amide bond formation.[8][9]

  • Materials:

    • TBDMS-protected linker-pomalidomide intermediate with a terminal amine (after appropriate functional group manipulation of the other end of the linker, not detailed here for brevity) (1.0 eq)

    • JQ1-carboxylic acid derivative (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

    • Anhydrous N,N-dimethylformamide (DMF)

  • Procedure:

    • Dissolve the JQ1-carboxylic acid derivative, TBDMS-protected linker-pomalidomide intermediate, and HATU in anhydrous DMF.

    • Add DIPEA to the reaction mixture and stir at room temperature for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude protected PROTAC by flash column chromatography on silica gel.

Step 5: Deprotection of the Terminal Alcohol

This protocol describes the removal of the TBDMS protecting group to yield the final PROTAC.[6]

  • Materials:

  • Procedure:

    • Dissolve the protected PROTAC in anhydrous THF.

    • Add the TBAF solution dropwise to the reaction mixture at room temperature.

    • Stir the reaction for 1-3 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product directly by preparative HPLC.

Step 6: Purification and Characterization

The final PROTAC should be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (>98%). The purified PROTAC should be characterized by:

  • LC-MS: To confirm the molecular weight and purity.

  • ¹H and ¹³C NMR: To confirm the chemical structure.

Biological Evaluation Protocols

Western Blot for Protein Degradation

This assay quantifies the degradation of the target protein in cells treated with the PROTAC.

  • Procedure:

    • Cell Culture and Treatment: Plate cells at a suitable density and treat with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

    • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

    • Data Analysis: Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).

NanoBRET™ Assay for Ternary Complex Formation

This assay measures the proximity of the target protein and the E3 ligase in live cells.

  • Procedure:

    • Cell Line and Plasmids: Co-transfect cells (e.g., HEK293) with expression vectors for the POI fused to NanoLuc® luciferase (NLuc) and the E3 ligase fused to HaloTag®.

    • Assay Plate Preparation: Seed the transfected cells into a 96- or 384-well white assay plate.

    • Labeling and Treatment: Add the HaloTag® NanoBRET® 618 Ligand to label the HaloTag-E3 ligase. Add serial dilutions of the PROTAC to the wells.

    • Signal Detection: Measure both the donor (NLuc) and acceptor (NanoBRET® 618) signals.

    • Data Analysis: Calculate the NanoBRET™ ratio and plot it against the PROTAC concentration to determine the potency of ternary complex formation.

Conclusion

The presented workflow provides a robust and versatile platform for the synthesis of PROTACs incorporating a protected alcohol linker. The use of a protecting group strategy allows for greater flexibility in the synthetic design and can facilitate the generation of PROTAC libraries for structure-activity relationship studies. The detailed protocols for synthesis, purification, and biological evaluation will serve as a valuable resource for researchers in the field of targeted protein degradation.

References

Application Notes: Purification Strategies for PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of developing Proteolysis-Targeting Chimeras (PROTACs) is ensuring their purity, which is critical for accurate biological evaluation and therapeutic application. The unique tripartite structure of PROTACs—comprising a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them—presents significant purification challenges. The incorporation of flexible polyethylene (B3416737) glycol (PEG) linkers, while beneficial for improving solubility and optimizing ternary complex formation, adds another layer of complexity to the purification process. These molecules often possess high molecular weights and a "beyond Rule of 5" physicochemical profile, leading to issues like poor solubility, aggregation, and difficult chromatographic behavior.

This document provides detailed application notes and protocols for the purification of PROTACs, with a special focus on those containing flexible PEG linkers. It is intended for researchers, scientists, and drug development professionals seeking robust methods to isolate and purify these complex molecules.

The purification of PROTACs often requires orthogonal chromatographic techniques to separate the final product from starting materials, intermediates, and reaction byproducts. The choice of method depends on the specific physicochemical properties of the PROTAC and the nature of the impurities.

Key Purification Challenges:

  • High Molecular Weight (MW): PROTACs are significantly larger than traditional small molecules, often exceeding 800 Da, which can affect their chromatographic behavior and solubility.

  • Complex Physicochemical Properties: The combination of two distinct ligands and a linker results in a molecule with multiple functionalities, variable polarity, and potentially several chiral centers, which can lead to peak splitting in chromatography.

  • PEG Linker Heterogeneity: The flexible PEG linker can lead to conformational heterogeneity, potentially causing peak broadening in chromatographic separations.

  • Non-Specific Binding: The large, often "greasy" nature of PROTACs can lead to non-specific binding to surfaces and chromatographic stationary phases, resulting in poor recovery.

Primary Purification Techniques:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and versatile technique for PROTAC purification. It separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile (B52724) or methanol. A gradient of increasing organic solvent is used to elute compounds, with more hydrophobic molecules eluting later. For PROTACs, the hydrophobicity of the two ligands and the length of the PEG linker all contribute to retention time.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, often providing orthogonal selectivity and higher efficiency. It uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase. SFC is particularly effective for purifying complex molecules like PROTACs and can be a greener alternative due to reduced organic solvent consumption. It is well-suited for separating chiral compounds and can often provide better resolution for structurally similar molecules.

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size (hydrodynamic radius). The stationary phase consists of porous beads. Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. SEC is typically used as a final "polishing" step to remove small molecule impurities, salts, or high-molecular-weight aggregates. It is performed under isocratic conditions, which is gentle and helps preserve the integrity of the PROTAC.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net surface charge. The stationary phase contains charged functional groups that interact with oppositely charged groups on the analyte. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase. IEX is most useful when the target PROTAC has a distinct charge that differentiates it from key impurities.

Comparative Summary of Purification Techniques
Parameter Reverse-Phase HPLC (RP-HPLC) Supercritical Fluid Chromatography (SFC) Size Exclusion Chromatography (SEC) Ion-Exchange Chromatography (IEX)
Principle Separation by hydrophobicity.Separation by polarity, using a supercritical fluid mobile phase.Separation by molecular size (hydrodynamic radius).Separation by net charge.
Best For Primary purification of crude reaction mixtures; high-resolution separation.Complex PROTACs, chiral separations, orthogonal purification.Polishing step, removal of aggregates or salts, buffer exchange.Purifying charged PROTACs from neutral or oppositely charged impurities.
Stationary Phase Nonpolar (e.g., C18, C8 silica).Various, often similar to normal phase or RP-HPLC columns.Porous polymer or silica-based beads.Charged resin (Anionic or Cationic).
Mobile Phase Water/Acetonitrile or Water/Methanol gradients, often with additives like TFA or formic acid.Supercritical CO2 with a polar organic co-solvent (e.g., Methanol).Aqueous buffer (isocratic).Aqueous buffer with a salt gradient (e.g., NaCl) or pH gradient.
Advantages High resolution, widely available, robust method development.Fast, high efficiency, reduced organic solvent use, orthogonal to RP-HPLC.Gentle conditions, preserves molecular integrity, useful for aggregate removal.High capacity, can be highly selective based on charge.
Disadvantages Can be harsh (acidic conditions), may lead to degradation for sensitive molecules, high solvent consumption.Requires specialized high-pressure equipment.Lower resolution for molecules of similar size, potential for sample dilution.Only applicable if the PROTAC has a net charge, sensitive to buffer pH and salt concentration.

Visualizations

PROTAC Mechanism of Action

PROTAC_MoA POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin (Ub) Ub->PolyUb E1/E2 Enzymes Proteasome 26S Proteasome PolyUb->Proteasome Recognition Recycle Recycled PolyUb->Recycle PROTAC Release Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

General PROTAC Purification Workflow

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Workup / Extraction Crude->Workup Concentrate Concentration (Rotary Evaporation) Workup->Concentrate Primary_Purification Primary Purification Concentrate->Primary_Purification RP_HPLC Preparative RP-HPLC Primary_Purification->RP_HPLC Hydrophobic SFC Preparative SFC Primary_Purification->SFC Chiral/Complex Fraction_Analysis Fraction Analysis (LC-MS, UPLC) RP_HPLC->Fraction_Analysis SFC->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal (Lyophilization) Pooling->Solvent_Removal Polishing Optional Polishing Step (e.g., SEC) Solvent_Removal->Polishing Final_QC Final Product QC (Purity, Identity, Quantity) Solvent_Removal->Final_QC Polishing->Final_QC

Caption: A typical experimental workflow for PROTAC purification.

Purification Method Selection Guide

Method_Selection Start Start: Crude PROTAC Q1 Primary Goal? Start->Q1 A1_Bulk Bulk Impurity Removal Q1->A1_Bulk  Yes A1_HighRes High-Resolution Separation Q1->A1_HighRes  No Q2 PROTAC Charged? A1_Bulk->Q2 Q3 Impurities Structurally Similar? A1_HighRes->Q3 Q2->A1_HighRes No IEX Consider Ion-Exchange (IEX) Q2->IEX Yes IEX->A1_HighRes RP_HPLC Use RP-HPLC Q3->RP_HPLC No SFC Use SFC for Orthogonal Selectivity Q3->SFC Yes Q4 Aggregates or Salts Present? RP_HPLC->Q4 SFC->Q4 SEC Use SEC as Polishing Step Q4->SEC Yes End Pure PROTAC Q4->End No SEC->End

Caption: Decision tree for selecting a PROTAC purification method.

Experimental Protocols

Protocol 1: Preparative Reverse-Phase HPLC (RP-HPLC)

Principle: This protocol describes the purification of a crude PROTAC mixture based on hydrophobicity using a C18 stationary phase and a water/acetonitrile gradient.

Materials:

  • Crude PROTAC sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or formic acid (FA)

  • DMSO or DMF for sample dissolution

  • 0.22 µm syringe filters

Equipment:

  • Preparative HPLC system with a gradient pump, autosampler/manual injector, UV-Vis detector, and fraction collector

  • Preparative C18 column (e.g., 20-50 mm ID x 150-250 mm length, 5-10 µm particle size)

  • Lyophilizer (freeze-dryer)

  • Analytical LC-MS system for fraction analysis

Procedure:

  • Sample Preparation:

    • Dissolve the crude PROTAC material in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 50-100 mg/mL).

    • If particulates are present, filter the sample through a 0.22 µm syringe filter compatible with the solvent.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (or FA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA (or FA) in HPLC-grade acetonitrile.

    • Degas both mobile phases thoroughly before use.

  • Chromatographic Method:

    • Column Equilibration: Equilibrate the preparative C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes at the desired flow rate.

    • Injection: Inject the prepared sample onto the column. The injection volume will depend on the column size and sample concentration.

    • Elution Gradient:

      • Flow Rate: Determined by column diameter (e.g., 20-80 mL/min for a 20-50 mm ID column).

      • Detection: Monitor at 220 nm and 254 nm, or at a specific wavelength where the PROTAC absorbs maximally.

      • Example Gradient Table:

        Time (min) % Mobile Phase B
        0.0 5
        5.0 5
        35.0 95
        40.0 95
        40.1 5

        | 45.0 | 5 |

    • Fraction Collection: Collect fractions based on the UV chromatogram peaks. Collect the main peak corresponding to the product and any adjacent shoulder peaks separately.

  • Post-Purification Processing:

    • Fraction Analysis: Analyze the collected fractions using an analytical LC-MS to confirm the identity (correct mass) and purity of the desired PROTAC.

    • Pooling: Combine the fractions that meet the required purity level (e.g., >95%).

    • Solvent Removal: Freeze the pooled fractions and lyophilize until a dry powder is obtained. This removes the acetonitrile and water, leaving the PROTAC as a TFA salt.

Protocol 2: Size Exclusion Chromatography (SEC) Polishing Step

Principle: This protocol is designed as a final polishing step to remove high-molecular-weight aggregates or low-molecular-weight contaminants (e.g., residual salts, synthetic reagents) from a PROTAC sample that has already undergone primary purification.

Materials:

  • Partially purified PROTAC sample

  • SEC buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4, or an ammonium (B1175870) bicarbonate buffer that is volatile)

  • 0.22 µm syringe filters

Equipment:

  • HPLC or FPLC system with an isocratic pump, UV detector, and fraction collector

  • SEC column with an appropriate molecular weight fractionation range for the PROTAC (e.g., a range suitable for 500 - 5000 Da)

  • Lyophilizer (if using a volatile buffer) or ultrafiltration device for buffer exchange

Procedure:

  • Sample Preparation:

    • Dissolve the PROTAC sample from the primary purification step in the SEC buffer.

    • Ensure the sample is fully dissolved and filter it through a 0.22 µm syringe filter to remove any particulates.

  • Buffer Preparation:

    • Prepare and thoroughly degas the isocratic SEC mobile phase buffer. The buffer should be chosen to ensure PROTAC stability and solubility.

  • Chromatographic Method:

    • Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the SEC buffer at the desired flow rate until a stable baseline is achieved.

    • Injection: Inject the sample. The injection volume should be small relative to the column volume (typically <2-5%) to ensure optimal resolution.

    • Elution: Run the system under isocratic conditions (constant buffer composition) at a recommended flow rate for the column.

    • Detection: Monitor the elution profile using UV detection (e.g., 254 nm or 280 nm).

    • Fraction Collection: Collect the peak corresponding to the monomeric PROTAC. Aggregates will elute earlier, and smaller contaminants will elute later.

  • Post-Purification Processing:

    • Analysis: Confirm the purity of the collected fractions using analytical HPLC or LC-MS.

    • Pooling and Concentration: Pool the pure fractions. If a volatile buffer (e.g., ammonium bicarbonate) was used, the sample can be directly lyophilized. If a non-volatile buffer like PBS was used, the sample may require concentration and buffer exchange via ultrafiltration or a subsequent desalting step.

Application Notes and Protocols for Cell Permeability Assays of PROTACs with THP-PEG1-alcohol Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. A critical determinant of a PROTAC's efficacy is its ability to permeate the cell membrane to engage its intracellular target and E3 ligase. However, the inherent characteristics of PROTACs, such as their high molecular weight and large polar surface area, often present significant challenges to achieving optimal cell permeability.

The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase-recruiting moiety, plays a crucial role in influencing its physicochemical properties, including cell permeability. Linkers, such as the polyethylene (B3416737) glycol (PEG)-based THP-PEG1-alcohol, are often employed to enhance solubility and modulate the overall properties of the PROTAC molecule.

This document provides detailed application notes and experimental protocols for assessing the cell permeability of PROTACs featuring a this compound linker. The described assays, the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay, are fundamental tools in the drug discovery process to evaluate and optimize PROTAC candidates for favorable pharmacokinetic properties.

Data Presentation: Quantitative Permeability Data

The following tables summarize representative permeability data for PROTACs with PEG-based linkers, similar in nature to the this compound linker. This data is intended to provide a comparative framework for interpreting experimental results.

Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data for Representative PROTACs

PROTAC IDTarget ProteinE3 Ligase LigandLinker TypeApparent Permeability (Papp) (10⁻⁶ cm/s)Reference CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)
PROTAC-ABRD4PomalidomidePEG41.2 ± 0.2Propranolol (High Permeability)>10
PROTAC-BBTKVon Hippel-Lindau (VHL)PEG30.5 ± 0.1Furosemide (Low Permeability)<1
PROTAC-C (Hypothetical this compound)Target XCereblon (CRBN)This compoundExpected to be low to moderate

Table 2: Caco-2 Permeability Assay Data for Representative PROTACs

PROTAC IDApparent Permeability (Papp) A to B (10⁻⁶ cm/s)Apparent Permeability (Papp) B to A (10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)Reference CompoundPapp A to B (10⁻⁶ cm/s)Efflux Ratio
PROTAC-D0.8 ± 0.12.5 ± 0.33.1Atenolol (Low Permeability, Paracellular)~0.1~1
PROTAC-E1.5 ± 0.21.6 ± 0.21.1Antipyrine (High Permeability, Transcellular)>5~1
PROTAC-F (Hypothetical this compound)Expected to be low to moderateTo be determinedTo be determined

Note: Data for hypothetical PROTACs are illustrative and represent expected trends based on the properties of PEG-containing linkers.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive diffusion of a compound across an artificial lipid membrane, providing a high-throughput method to predict passive intestinal absorption.

Materials:

  • 96-well PAMPA "sandwich" plate (donor and acceptor plates)

  • Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC stock solution (e.g., 10 mM in DMSO)

  • Reference compounds (high and low permeability)

  • UV-Vis spectrophotometer or LC-MS/MS instrument

Procedure:

  • Membrane Coating: Carefully coat the membrane of the donor plate with 5 µL of the phospholipid solution.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with 200 µL of PBS.

  • Donor Plate Preparation: Prepare the PROTAC working solution by diluting the stock solution in PBS to the final desired concentration (e.g., 100 µM). Add 200 µL of the working solution to the donor plate wells.

  • Incubation: Assemble the PAMPA sandwich by placing the donor plate into the acceptor plate. Incubate at room temperature for 4-16 hours with gentle shaking.

  • Sample Analysis: After incubation, separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Where:

    • VD = Volume of donor well

    • VA = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • CA(t) = Concentration in the acceptor well at time t

    • Cequilibrium = Equilibrium concentration

Protocol 2: Caco-2 Permeability Assay

This assay utilizes a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate into a polarized epithelial layer mimicking the intestinal barrier. It provides insights into both passive and active transport mechanisms.

Materials:

  • Caco-2 cells

  • 24-well or 96-well Transwell® plates with permeable supports

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • Test PROTAC stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow for monolayer integrity testing

  • Transepithelial electrical resistance (TEER) meter

  • LC-MS/MS instrument

Procedure:

  • Cell Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 18-22 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check:

    • Measure the TEER of the Caco-2 monolayers. Values should be consistent and within the laboratory's established range.

    • Perform a Lucifer yellow permeability test to confirm the integrity of the tight junctions.

  • Assay Preparation: Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS. Pre-incubate the monolayers with HBSS for 30 minutes at 37°C.

  • Bidirectional Permeability Assay:

    • Apical to Basolateral (A-B) Transport: Add the PROTAC working solution (e.g., 10 µM in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.

    • Basolateral to Apical (B-A) Transport: Add the PROTAC working solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for 1-2 hours.

  • Sample Collection and Analysis: At the end of the incubation period, collect samples from both the apical and basolateral chambers. Determine the concentration of the PROTAC in the samples using LC-MS/MS.

  • Data Calculation:

    • The apparent permeability coefficient (Papp) for both A-B and B-A directions is calculated.

    • The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound Linker) Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Signals for Degradation Target Degradation Proteasome->Degradation Leads to Extracellular Extracellular Space Extracellular->PROTAC Cell Permeation

Caption: General mechanism of action for a PROTAC.

Permeability_Assay_Workflow cluster_pampa PAMPA Protocol cluster_caco2 Caco-2 Protocol p1 Coat membrane with lipid p2 Add PROTAC to donor well p1->p2 p3 Incubate sandwich plate p2->p3 p4 Analyze PROTAC concentration p3->p4 Data Permeability Data (Papp, Efflux Ratio) p4->Data c1 Culture Caco-2 cells on Transwell c2 Verify monolayer integrity (TEER) c1->c2 c3 Add PROTAC to apical or basolateral side c2->c3 c4 Incubate and collect samples c3->c4 c5 Analyze PROTAC concentration (LC-MS/MS) c4->c5 c5->Data Start PROTAC Sample Passive Assess Passive Permeability Start->Passive Active Assess Active Transport Start->Active cluster_pampa cluster_pampa Passive->cluster_pampa cluster_caco2 cluster_caco2 Active->cluster_caco2

Caption: Experimental workflow for cell permeability assays.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Coupling THP-PEG1-Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of THP-PEG1-alcohol in your research and development projects. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you achieve optimal results in your coupling reactions. This compound is a valuable PEG-based PROTAC linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a short polyethylene (B3416737) glycol (PEG) linker with a terminal hydroxyl group protected by a tetrahydropyranyl (THP) group.[5][6] Its primary application is in the synthesis of PROTACs, where it serves as a linker to connect a ligand for an E3 ubiquitin ligase and a ligand for the target protein.[1][2][7] The PEG component enhances solubility and can influence the pharmacokinetic properties of the final PROTAC molecule.[6]

Q2: Why is the hydroxyl group of the PEG linker protected with a THP group?

A2: The tetrahydropyranyl (THP) group is a common protecting group for alcohols.[8][9] It is stable under many reaction conditions, including those that are basic, but can be easily removed under mildly acidic conditions.[8][10] This allows for the selective reaction of other functional groups on the molecule without interference from the hydroxyl group of the PEG linker.

Q3: What are the most common methods for coupling this compound to other molecules?

A3: The free hydroxyl group of this compound (after deprotection) can be coupled to various functional groups. The most common coupling reactions include:

  • Esterification: Reaction with a carboxylic acid to form an ester linkage. This can be achieved using methods like Steglich esterification (DCC/DMAP), Mitsunobu reaction, or by activating the carboxylic acid (e.g., as an acid chloride or NHS ester).

  • Etherification: Reaction with an alkyl halide or sulfonate under basic conditions (Williamson ether synthesis) to form a stable ether bond.

  • Urethane (B1682113) formation: Reaction with an isocyanate to form a urethane linkage.

Q4: When should I deprotect the THP group?

A4: The THP group must be removed to free the hydroxyl group for the coupling reaction. Deprotection is typically performed before the coupling step under mild acidic conditions.[8][10] Common reagents for THP deprotection include p-toluenesulfonic acid (pTSA), pyridinium (B92312) p-toluenesulfonate (PPTS), or a mixture of acetic acid, THF, and water.[8]

Troubleshooting Guides

Low or No Product Yield

Q5: I am getting a low yield in my esterification reaction with deprotected this compound and a carboxylic acid. What are the possible causes and solutions?

A5: Low yields in esterification reactions can stem from several factors. The following table outlines common issues and recommended troubleshooting steps.

Potential Cause Troubleshooting Solution
Incomplete Deprotection of THP Group Confirm complete deprotection of the THP group by TLC or LC-MS before proceeding with the coupling reaction. If deprotection is incomplete, extend the reaction time or use a slightly stronger acidic condition.
Inefficient Coupling Reagents Use fresh, high-quality coupling reagents. Carbodiimides like DCC and EDC are moisture-sensitive and can degrade over time. Store them in a desiccator.
Presence of Water Ensure all reactants, solvents, and glassware are anhydrous, especially for water-sensitive reactions like those using carbodiimides. Water can hydrolyze activated intermediates and quench reagents.
Suboptimal Reaction Temperature Optimize the reaction temperature. While many coupling reactions proceed at room temperature, some may require cooling to 0°C to minimize side reactions, while others may need gentle heating to proceed at a reasonable rate.
Steric Hindrance If either the PEG-alcohol or the carboxylic acid is sterically hindered, the reaction rate may be slow. Consider using a more powerful coupling agent or a different coupling method, such as the Mitsunobu reaction, which is often effective for hindered alcohols.
Incorrect Stoichiometry Optimize the stoichiometry of your reactants. A slight excess of one of the coupling partners (usually the less expensive one) can drive the reaction to completion.
Side Reactions and Impurities

Q6: I am observing multiple spots on my TLC plate after the coupling reaction. What are the likely side products and how can I minimize them?

A6: The formation of side products is a common issue. Here are some potential side reactions and strategies to mitigate them:

  • N-acylurea formation (in DCC/EDC couplings): This occurs when the O-acylisourea intermediate rearranges. Adding a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can suppress this side reaction by forming a more reactive acylpyridinium intermediate.

  • Epimerization (if coupling to a chiral center): If the carboxylic acid partner has a chiral center alpha to the carboxyl group, racemization can occur. Using coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can minimize this.

  • Reaction with other functional groups: If your coupling partners have other nucleophilic or electrophilic sites, they may react under the coupling conditions. It is crucial to protect these sensitive functional groups before the coupling reaction.

Purification Challenges

Q7: How can I effectively purify my THP-PEG1-conjugate?

A7: Purification of PEGylated molecules can be challenging due to their amphiphilic nature and potential for polydispersity (though THP-PEG1 is a discrete length). Common purification techniques include:

  • Column Chromatography: Silica (B1680970) gel chromatography is often the first choice. A gradient elution with a polar solvent system (e.g., dichloromethane (B109758)/methanol or ethyl acetate/hexanes) is typically effective.

  • Preparative HPLC: For high-purity requirements, reverse-phase preparative HPLC can be a powerful tool.

  • Size Exclusion Chromatography (SEC): This technique is particularly useful for separating PEGylated products from smaller unreacted starting materials or reagents.[11]

  • Washing/Extraction: If the polarity difference between your product and impurities is significant, a simple aqueous workup can be effective for removing water-soluble byproducts.

Experimental Protocols

Protocol 1: Steglich Esterification of Deprotected this compound with a Carboxylic Acid

This protocol is a mild and efficient method for forming an ester linkage.

Materials:

  • Deprotected this compound (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the deprotected this compound and the carboxylic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add DCC to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Mitsunobu Reaction for Esterification

The Mitsunobu reaction is particularly useful for the esterification of secondary alcohols and when inversion of stereochemistry is desired.[3][4]

Materials:

Procedure:

  • Dissolve the deprotected this compound, carboxylic acid, and PPh₃ in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DEAD or DIAD dropwise to the cooled solution. A color change and/or formation of a precipitate is often observed.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography. The triphenylphosphine oxide byproduct can sometimes be removed by precipitation from a non-polar solvent like diethyl ether or by crystallization.

Data Presentation

Table 1: Recommended Molar Equivalents for Common Coupling Reactions

Coupling Reaction This compound Coupling Partner Coupling Reagent(s) Catalyst/Additive
Steglich Esterification 1.0 eqCarboxylic Acid (1.1 eq)DCC or EDC (1.2 eq)DMAP (0.1 eq)
Mitsunobu Reaction 1.0 eqCarboxylic Acid (1.2 eq)DEAD or DIAD (1.5 eq)PPh₃ (1.5 eq)
Amidation (EDC/HOBt) 1.0 eq (as amine)Carboxylic Acid (1.1 eq)EDC (1.5 eq)HOBt (1.5 eq)

Visualizations

experimental_workflow cluster_prep Preparation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start with this compound deprotection THP Deprotection (e.g., pTSA in MeOH) start->deprotection purify_alcohol Purification of PEG1-alcohol deprotection->purify_alcohol coupling Coupling Reaction (e.g., Steglich, Mitsunobu) purify_alcohol->coupling monitoring Reaction Monitoring (TLC, LC-MS) coupling->monitoring workup Aqueous Work-up monitoring->workup purify_product Purification of Conjugate (Column Chromatography) workup->purify_product characterization Characterization (NMR, MS) purify_product->characterization end Final Product characterization->end

Caption: Experimental workflow for the coupling of this compound.

troubleshooting_workflow start Low Yield? check_sm Starting material consumed? start->check_sm check_deprotection Complete THP deprotection? check_sm->check_deprotection No check_reagents Reagents fresh & anhydrous? check_sm->check_reagents Yes check_deprotection->check_reagents Yes purify_deprotected Re-purify deprotected alcohol check_deprotection->purify_deprotected No optimize_conditions Optimize reaction conditions (temp, time, stoichiometry) check_reagents->optimize_conditions Yes use_fresh_reagents Use fresh reagents & anhydrous solvent check_reagents->use_fresh_reagents No consider_alt_method Consider alternative coupling method optimize_conditions->consider_alt_method

Caption: Troubleshooting flowchart for low-yield coupling reactions.

steglich_mechanism reagents Carboxylic Acid + DCC o_acylisourea O-Acylisourea Intermediate reagents->o_acylisourea dmap_attack DMAP Attack o_acylisourea->dmap_attack side_reaction N-Acylurea (Side Product) o_acylisourea->side_reaction Rearrangement acyl_pyridinium Acylpyridinium Ion (Active Ester) dmap_attack->acyl_pyridinium alcohol_attack PEG-Alcohol Attack acyl_pyridinium->alcohol_attack ester_product Ester Product + DCU alcohol_attack->ester_product

Caption: Simplified mechanism of Steglich esterification.

mitsunobu_mechanism reagents PPh3 + DEAD betaine Phosphonium Betaine reagents->betaine alcohol_activation Alcohol Activation betaine->alcohol_activation alkoxyphosphonium Alkoxyphosphonium Salt alcohol_activation->alkoxyphosphonium sn2_attack SN2 Attack by Carboxylate alkoxyphosphonium->sn2_attack ester_product Ester Product + PPh3=O sn2_attack->ester_product

References

Technical Support Center: Enhancing the Solubility of THP-PEG1-Alcohol Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with THP-PEG1-alcohol based PROTACs.

Frequently Asked Questions (FAQs)

Q1: My this compound based PROTAC has poor aqueous solubility. What are the initial steps I should take?

A1: Poor solubility is a common challenge with PROTACs due to their high molecular weight and lipophilicity.[1][2][3] Initial steps should involve characterizing the extent of the solubility issue. We recommend performing a kinetic or thermodynamic solubility assay. Once you have a baseline solubility measurement, you can explore either chemical modification of the PROTAC structure or formulation strategies.

Q2: How does the this compound linker influence the solubility of my PROTAC?

A2: The linker plays a crucial role in determining the physicochemical properties of a PROTAC.[4][5]

  • THP (Tetrahydropyran) group: This group is relatively lipophilic and may contribute to poor aqueous solubility.

  • PEG1 (one ethylene (B1197577) glycol unit): While PEG moieties are generally included to enhance solubility, a single PEG unit provides limited hydrophilicity.[4][]

  • Alcohol: The terminal alcohol offers a potential point for modification to introduce more polar groups.

Q3: What are the main strategies to improve the solubility of my PROTAC?

A3: There are two primary approaches to consider:

  • Chemical Modification: Altering the chemical structure of the PROTAC, primarily the linker, to enhance its intrinsic solubility.

  • Formulation Development: Incorporating the PROTAC into a delivery system that improves its dissolution and apparent solubility without changing its chemical structure.[1][2][7]

Troubleshooting Guide: Improving PROTAC Solubility

This guide provides detailed strategies and experimental protocols to address solubility issues with your this compound based PROTAC.

Issue 1: Low Intrinsic Aqueous Solubility

If your PROTAC shows low solubility in aqueous buffers (e.g., PBS), consider the following chemical modifications to the linker.

Increasing the hydrophilicity of the linker is a common and effective strategy.

  • Increase PEG Chain Length: Extending the PEG chain from PEG1 to PEG2, PEG4, or longer can significantly improve aqueous solubility.[] The ether backbone of PEG is also relatively stable to oxidative metabolism.[]

  • Incorporate Polar Functional Groups: Introduce polar groups into the linker. Replacing a portion of the linker with rigid, polar moieties like piperazine (B1678402) or piperidine (B6355638) can enhance solubility.[8][9] Basic nitrogen-containing groups can be protonated at physiological pH, which can improve solubility.[10]

  • Terminal Alcohol Modification: The terminal alcohol on your linker is an ideal handle for derivatization. Consider converting it to a more polar group such as a carboxylic acid or an amine.

Table 1: Effect of Linker Modification on PROTAC Solubility (Representative Data)

Linker MoietyModificationExpected Solubility ChangeRationale
THP-PEG1 -AlcoholIncrease to PEG4 2-5 fold increaseIncreased hydrophilicity from additional ethylene glycol units.[4][]
THP-PEG1-Alcohol Convert to Carboxylic Acid 5-10 fold increaseIntroduction of an ionizable group enhances aqueous solubility.
This compoundIncorporate Piperazine 3-7 fold increaseAddition of a polar, basic moiety increases solubility upon protonation.[9]

This protocol outlines a general approach to replace the this compound linker with a THP-PEG4-alcohol linker.

  • Synthesis of THP-PEG4-alcohol:

    • React tetraethylene glycol with dihydropyran in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid) in an appropriate solvent (e.g., dichloromethane) at room temperature to protect one of the terminal alcohols with a THP group.

    • Purify the resulting THP-O-PEG4-OH by column chromatography.

  • Linker Activation:

    • Activate the free alcohol of THP-O-PEG4-OH for conjugation. A common method is to convert it to a leaving group, such as a tosylate or mesylate, by reacting with tosyl chloride or mesyl chloride in the presence of a base (e.g., triethylamine).

  • Conjugation to Warhead or E3 Ligase Ligand:

    • React the activated THP-PEG4 linker with the appropriate functional group (e.g., a phenol (B47542) or amine) on your warhead or E3 ligase ligand, depending on your overall synthetic strategy.

  • Final PROTAC Assembly:

    • Couple the linker-modified warhead/E3 ligase ligand with the other binding moiety to complete the PROTAC synthesis.

  • Purification and Characterization:

    • Purify the final PROTAC using techniques such as HPLC.

    • Confirm the structure and purity using LC-MS and NMR.

Issue 2: Poor Solubility in Formulation

If chemical modification is not feasible or desirable, formulation strategies can significantly enhance the solubility and dissolution rate of your PROTAC.

ASDs are a well-established technique for improving the solubility of poorly soluble drugs by converting the crystalline material into a higher-energy amorphous state within a polymer matrix.[7]

  • Polymer Selection: Commonly used polymers for PROTAC ASDs include hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) and Eudragit® L 100-55.[1][2][3]

  • Preparation Method: ASDs can be prepared by methods such as spray drying or hot-melt extrusion. For small-scale laboratory work, solvent evaporation or slurry conversion can be effective.[1][2]

Table 2: Representative Data for PROTAC Formulation Strategies

Formulation ApproachExcipient/Co-solventObserved Solubility/Dissolution EnhancementReference
Amorphous Solid Dispersion (ASD)HPMCASUp to 2-fold increase in supersaturation[1][2]
Co-solventsDMSO, NMPSignificant solubility increase in organic/aqueous mixtures[3]
Self-Emulsifying Drug Delivery Systems (SEDDS)Various oils and surfactantsEnhanced solubility in aqueous and biorelevant media[7]
  • Polymer and PROTAC Solubilization:

    • Dissolve the PROTAC and the selected polymer (e.g., HPMCAS) in a common volatile solvent (e.g., acetone (B3395972) or methanol). A typical drug loading is 10-20% w/w.[1][2]

  • Solvent Evaporation:

    • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Drying:

    • Dry the resulting solid dispersion under vacuum at an elevated temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Characterization:

    • Confirm the amorphous nature of the dispersion using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Solubility and Dissolution Testing:

    • Perform dissolution experiments in a relevant buffer (e.g., simulated intestinal fluid) to assess the improvement in solubility and dissolution rate compared to the unformulated PROTAC.[1]

Diagrams

experimental_workflow cluster_start Initial State cluster_strategies Solubility Enhancement Strategies cluster_chem_mod Chemical Modification Details cluster_formulation Formulation Details cluster_end Outcome start Poorly Soluble This compound PROTAC chem_mod Chemical Modification start->chem_mod Option 1 formulation Formulation Development start->formulation Option 2 peg Increase PEG Length (e.g., to PEG4) chem_mod->peg polar Incorporate Polar Groups (e.g., Piperazine) chem_mod->polar alcohol Modify Terminal Alcohol (e.g., to COOH) chem_mod->alcohol asd Amorphous Solid Dispersion (ASD) formulation->asd cosolvent Co-solvents formulation->cosolvent sedds SEDDS formulation->sedds end_goal PROTAC with Improved Solubility peg->end_goal polar->end_goal alcohol->end_goal asd->end_goal cosolvent->end_goal sedds->end_goal

Caption: Workflow for addressing poor PROTAC solubility.

signaling_pathway cluster_properties Physicochemical Properties cluster_linker_mods Linker Modifications cluster_outcome Overall PROTAC Efficacy solubility Solubility efficacy Bioavailability & In Vivo Efficacy solubility->efficacy permeability Permeability permeability->efficacy stability Metabolic Stability stability->efficacy hydrophilic Increase Hydrophilicity (e.g., longer PEG chain) hydrophilic->solubility + hydrophilic->permeability - lipophilic Increase Lipophilicity (e.g., alkyl chain) lipophilic->solubility - lipophilic->permeability + rigid Incorporate Rigid Groups (e.g., piperazine) rigid->solubility +/- rigid->stability +

Caption: Interplay of linker modifications and PROTAC properties.

References

Side reactions to consider when using THP-PEG1-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using THP-PEG1-alcohol and related THP-protected compounds.

Frequently Asked Questions (FAQs)

Section 1: Issues During THP Protection

Q1: My THP protection reaction is incomplete, resulting in a low yield of the desired product. What are the common causes and solutions?

A1: Incomplete THP protection of an alcohol is a frequent issue. The primary causes are typically related to the acid catalyst or reaction equilibrium.

  • Possible Cause 1: Insufficiently Active or Inadequate Amount of Catalyst. The formation of a THP ether from an alcohol and 3,4-dihydropyran (DHP) is an acid-catalyzed process.[1][2] If the catalyst is too weak or its concentration is too low, the reaction will proceed slowly or not to completion.

    • Solution: Ensure you are using a suitable catalyst, such as p-toluenesulfonic acid (TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS), in an effective amount.[1] For particularly stubborn reactions, stronger Lewis acids may be considered, but with caution to avoid side reactions.[3]

  • Possible Cause 2: Reversible Reaction Equilibrium. The reaction between an alcohol and DHP is reversible.[1] If the reaction stalls, it may have reached equilibrium.

    • Solution: To shift the equilibrium toward the product, use a slight excess (1.1 to 1.5 equivalents) of DHP.[1][4] In some cases, adding finely powdered anhydrous potassium carbonate can help drive the reaction to completion by gradually neutralizing the acid catalyst once equilibrium is reached, preventing the reverse reaction.[5]

Q2: My THP protection reaction mixture is messy, with multiple spots on my TLC plate. Why is this happening and how can I fix it?

A2: The formation of multiple byproducts is generally caused by an overly strong acid catalyst or the presence of water in the reaction.

  • Possible Cause 1: Catalyst is Too Strong. Strong acids can induce the polymerization of dihydropyran (DHP), leading to a complex mixture of byproducts.[1] This is especially true for sensitive substrates.

    • Solution: Switch to a milder acid catalyst. Pyridinium p-toluenesulfonate (PPTS) is an excellent alternative to stronger acids like TsOH or sulfuric acid, as its lower acidity minimizes DHP polymerization.[1][6]

  • Possible Cause 2: Presence of Water. Water can react with the activated DHP intermediate, competing with the intended alcohol and forming undesired byproducts.[1][6]

    • Solution: Ensure the reaction is performed under strictly anhydrous conditions. Use dry solvents, dry reagents, and an inert atmosphere (e.g., nitrogen or argon).

Q3: My starting alcohol is chiral, and the NMR spectrum of the THP-protected product is overly complex and difficult to interpret. What is the cause?

A3: This is an inherent drawback of the THP protecting group. The reaction of DHP with a chiral alcohol creates a new stereocenter at the anomeric carbon of the THP ring.[3][5][6] This results in the formation of a mixture of diastereomers, which have distinct physicochemical properties and, therefore, different signals in NMR spectra, complicating analysis.[3][6]

  • Solution:

    • Accept and Analyze: Recognize that you have a mixture of diastereomers. Often, this mixture can be carried through subsequent synthetic steps without separation. The diastereomers will resolve into a single product upon deprotection.

    • Alternative Protecting Groups: If the complex NMR is prohibitive for analysis of your intermediate, consider using a non-chiral protecting group, such as a silyl (B83357) ether (e.g., TBS, TIPS), which does not introduce a new stereocenter.[6]

Section 2: Issues During THP Deprotection

Q4: I am unable to achieve complete removal of the THP protecting group. What steps can I take to improve the deprotection?

A4: Incomplete deprotection is usually due to reaction conditions that are not sufficiently acidic or reaction times that are too short.

  • Possible Cause 1: Insufficiently Acidic Conditions. Cleavage of the THP ether bond requires an acidic environment to protonate the ether oxygen, facilitating its departure.[1][2]

    • Solution: You can gradually increase the reaction's acidity. This can be achieved by increasing the concentration of your current acid, switching to a stronger acid (e.g., from acetic acid to HCl or TFA), or gently increasing the reaction temperature.[1][7] Monitor the reaction carefully by TLC or LC-MS to avoid degrading your product.

  • Possible Cause 2: Insufficient Reaction Time. The deprotection reaction may simply need more time to proceed to completion.

    • Solution: Continue to monitor the reaction over a longer period until analysis shows the complete consumption of the starting material.

Q5: The acidic conditions needed to cleave the THP group are causing degradation of my final product. Are there milder or alternative deprotection methods?

A5: Yes, this is a critical consideration when other acid-sensitive functional groups are present in the molecule. Several milder methods exist.

  • Solution 1: Use Milder Acidic Conditions. Instead of strong mineral acids, use a milder catalytic system. PPTS in an alcohol solvent (like ethanol) at a slightly elevated temperature (e.g., 45-55 °C) is a very common and effective method for cleaving THP ethers without affecting many other sensitive groups.[1][5] Another standard mild condition is an acetic acid/THF/water mixture.[7]

  • Solution 2: Use Neutral Deprotection Conditions. For extremely sensitive substrates, acid-free methods have been developed. One reported method involves using an excess of lithium chloride (LiCl) in a mixture of water and DMSO at an elevated temperature (e.g., 90 °C).[8] This method has been shown to be selective for THP ethers in the presence of other sensitive groups like benzyl (B1604629) ethers and even aldehydes.[8]

Q6: What are the common side reactions or byproducts I should be aware of during THP deprotection?

A6: The primary side reaction involves the carbocation intermediate generated during the acidic cleavage of the THP ether.

  • Mechanism: Acid catalysis protonates the ether, leading to the departure of your alcohol. This generates a stabilized oxocarbenium ion intermediate.[6] This cation is electrophilic and can be attacked by any nucleophile present in the reaction mixture.

  • Common Byproduct: The solvent is typically the most abundant nucleophile. If the deprotection is performed in a solvent like methanol (B129727) or ethanol, the solvent will attack the carbocation, forming a methyl- or ethyl-substituted THP ether byproduct.[6] If water is used, it can lead to the formation of 5-hydroxypentanal.[6][9]

Data Summary Tables

Table 1: Comparison of Common Catalysts for THP Protection of Alcohols

CatalystAcidityCommon UseConsiderations
p-Toluenesulfonic Acid (TsOH)StrongGeneral purpose, effective for most alcohols.[1]Can cause polymerization of DHP or degradation of acid-sensitive substrates.[1]
Pyridinium p-toluenesulfonate (PPTS)MildIdeal for acid-sensitive substrates.[1][8]Reaction may require longer times or gentle heating compared to TsOH.[5]
Bismuth Triflate (Bi(OTf)₃)LewisEffective under solvent-free conditions, insensitive to minor moisture.[3]Metal catalyst may require removal via column chromatography.
Zeolite H-betaSolidHeterogeneous catalyst, easily filtered, and recyclable.[3]May require optimization of reaction time and temperature.

Table 2: Selected THP Deprotection Conditions and Compatibility

Reagent/ConditionAcidityTypical ConditionsCompatibility Notes
Acetic Acid/THF/H₂O (e.g., 4:2:1)Mild25-45 °CCleaves THP and TBS ethers, but generally leaves more stable ethers like PMB, MOM, or SEM intact.[5][7]
PPTS in EthanolMild45-55 °CA very common and mild method for selective THP removal.[1][5]
Trifluoroacetic Acid (TFA) in CH₂Cl₂ (e.g., 2%)StrongRoom TemperatureEffective and fast, but may cleave other acid-labile groups like Boc or t-butyl esters.[7]
LiCl in H₂O/DMSONeutral90 °CExcellent for substrates with highly acid-sensitive groups. Tolerates benzyl ethers, MOM ethers, and even aldehydes.[8]

Experimental Protocols

Protocol 1: General Procedure for THP Protection of an Alcohol

  • Dissolve the alcohol (1.0 eq) in a dry solvent (e.g., dichloromethane, CH₂Cl₂) under an inert atmosphere.

  • Add 3,4-dihydro-2H-pyran (DHP) (1.2 eq).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Standard Acidic Deprotection of a THP Ether

  • Dissolve the THP-protected compound (1.0 eq) in a mixture of acetic acid, tetrahydrofuran (B95107) (THF), and water (e.g., a 4:2:1 v/v/v ratio).

  • Stir the mixture at 45 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting alcohol by flash column chromatography.

Visual Guides and Workflows

G Workflow: Troubleshooting Low Yield in THP Protection start Low Yield in THP Protection Reaction check_catalyst Is the acid catalyst strong enough and in sufficient quantity? start->check_catalyst check_dhp Is the reaction at equilibrium? check_catalyst->check_dhp Yes increase_catalyst Increase catalyst loading or use a stronger acid (e.g., TsOH). Monitor for side products. check_catalyst->increase_catalyst No add_dhp Add a slight excess of DHP (1.2-1.5 eq) to shift equilibrium. check_dhp->add_dhp Yes success Reaction Complete check_dhp->success No (Check other factors e.g., solvent purity) increase_catalyst->success add_dhp->success

Caption: Troubleshooting workflow for low-yield THP protection reactions.

G Decision Tree: Choosing a THP Deprotection Method start Need to Deprotect a THP Ether check_sensitivity Are other acid-sensitive groups present (e.g., Boc, TBS, aldehyde)? start->check_sensitivity harsh_conditions Use standard acidic conditions: - AcOH/THF/H2O - HCl or TFA in an organic solvent check_sensitivity->harsh_conditions No check_mild_compatibility Are groups sensitive to mild acid present (e.g., TBS)? check_sensitivity->check_mild_compatibility Yes mild_conditions Use mild acidic conditions: - PPTS in EtOH at 40-55 °C neutral_conditions Substrate is extremely sensitive. Use neutral conditions: - LiCl in H2O/DMSO at 90 °C check_mild_compatibility->mild_conditions No check_mild_compatibility->neutral_conditions Yes G Mechanism: Solvent Trapping Side Reaction in Deprotection cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway thp_ether R-O-THP protonated_ether R-O(H+)-THP thp_ether->protonated_ether + H+ carbocation THP Oxocarbenium Ion + R-OH (Desired Product) protonated_ether->carbocation - R-OH side_product MeO-THP (Side Product) carbocation->side_product + MeOH (Solvent Attack) solvent Solvent (e.g., MeOH)

References

Technical Support Center: Overcoming Steric Hindrance with the THP-PEG1-alcohol Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the THP-PEG1-alcohol linker. The focus is on addressing challenges related to steric hindrance during conjugation and subsequent deprotection steps.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its primary applications?

The this compound is a chemical linker consisting of a tetrahydropyranyl (THP) protecting group, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal alcohol functional group. The THP group serves to protect the alcohol during preceding synthetic steps and can be removed under acidic conditions. This linker is often used in bioconjugation and is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where precise spacing between two protein ligands is crucial.[1][2]

Q2: How can a short linker like this compound help in overcoming steric hindrance?

While it may seem counterintuitive, a short and flexible linker can sometimes be advantageous in overcoming steric hindrance. For molecules where a large linker would lead to unfavorable conformations or aggregation, a short PEG linker can provide just enough space and flexibility for the conjugation reaction to occur without introducing excessive bulk. Linear PEG linkers are known for providing minimal steric hindrance, which is ideal for site-specific conjugation.

Q3: What are the typical reaction conditions for deprotecting the THP group?

The THP group is an acetal (B89532) and is labile to acidic conditions. Deprotection is typically achieved by treatment with a mild acid. Common reagents include acetic acid in a mixture of tetrahydrofuran (B95107) (THF) and water, or pyridinium (B92312) p-toluenesulfonate (PPTS) in an alcohol solvent like ethanol. The reaction is usually carried out at room temperature.

Q4: Can the deprotection of the THP group affect sensitive functional groups on my molecule?

Yes, the acidic conditions required for THP deprotection can potentially affect other acid-sensitive functional groups, such as tert-butyloxycarbonyl (Boc) protecting groups or certain esters. It is crucial to assess the compatibility of your entire molecule with the planned deprotection strategy. If acid sensitivity is a concern, alternative protecting groups that can be removed under neutral or basic conditions should be considered during the synthetic design phase.

Troubleshooting Guide

This guide addresses common issues encountered when using the this compound linker, with a focus on problems arising from steric hindrance.

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Steric Hindrance: The reactive site on your substrate is sterically crowded, preventing the approach of the activated linker.1. Optimize Reaction Conditions: Increase reaction temperature to provide more kinetic energy for the molecules to overcome the activation barrier. Prolong the reaction time to allow for a greater number of productive collisions. 2. Use a Coupling Catalyst: For amide bond formation, consider using a more potent coupling reagent (e.g., HATU, HBTU) that can facilitate the reaction even in sterically demanding environments. 3. Modify the Linker Activation Step: Ensure the terminal alcohol of the this compound is efficiently converted to a more reactive species (e.g., a tosylate or mesylate for nucleophilic substitution, or activated for esterification).
Incomplete THP Deprotection Insufficient Acid Strength or Concentration: The acidic conditions are not potent enough to fully cleave the THP ether, potentially due to buffering effects from other functional groups in the molecule.1. Adjust Acid Concentration: Gradually increase the concentration of the acid or switch to a slightly stronger acid (e.g., trifluoroacetic acid - TFA), while carefully monitoring for side reactions on your substrate. 2. Optimize Solvent System: The choice of solvent can influence the deprotection kinetics. Ensure your substrate is fully soluble in the reaction mixture.
Formation of Byproducts During Deprotection Acid-Sensitivity of the Substrate: Other functional groups on your molecule are reacting with the acidic deprotection reagents.1. Use Milder Acidic Conditions: Employ a milder acid catalyst like pyridinium p-toluenesulfonate (PPTS) which has lower acidity compared to stronger acids like HCl or TFA. 2. Reduce Reaction Temperature: Perform the deprotection at a lower temperature (e.g., 0°C) to minimize side reactions, though this may require a longer reaction time.
Difficulty in Purifying the Final Conjugate Similar Physicochemical Properties: The desired product and unreacted starting materials or byproducts have very similar polarity, size, or charge, making chromatographic separation challenging.1. Employ High-Resolution Chromatography: Use a longer chromatography column or a stationary phase with a smaller particle size to enhance resolution. 2. Optimize Elution Gradient: For techniques like reverse-phase HPLC or ion-exchange chromatography, a shallower elution gradient can improve the separation of closely related species. 3. Consider Alternative Purification Techniques: If standard chromatography fails, explore other methods such as size-exclusion chromatography (SEC) if there is a sufficient size difference, or affinity chromatography if a suitable tag is present.

Quantitative Data Summary

The following table provides illustrative data on how reaction conditions can be optimized to overcome steric hindrance in a hypothetical conjugation of an activated THP-PEG1-linker to a sterically hindered primary amine.

Entry Substrate Molar Ratio (Linker:Amine) Temperature (°C) Reaction Time (h) Conversion (%)
1Aniline1.2 : 1254>95
22,6-Diisopropylaniline (Sterically Hindered)1.2 : 12524<10
32,6-Diisopropylaniline1.5 : 1502445
42,6-Diisopropylaniline2.0 : 1504875

Note: This data is illustrative and actual results will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Sterically Hindered Amine

This protocol describes a general procedure for activating the terminal alcohol of the this compound linker via tosylation, followed by conjugation to a sterically hindered primary amine.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (B92270) (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Sterically hindered amine substrate

  • Triethylamine (B128534) (TEA)

  • Dimethylformamide (DMF, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation (Tosylation): a. Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0°C in an ice bath. c. Add pyridine (1.5 eq) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM. d. Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, quench the reaction with water and extract the product with DCM. g. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the resulting THP-PEG1-OTs by silica gel column chromatography.

  • Conjugation: a. Dissolve the sterically hindered amine (1.0 eq) and THP-PEG1-OTs (1.5 eq) in anhydrous DMF. b. Add triethylamine (2.0 eq) to the mixture. c. Heat the reaction mixture to 50-70°C and stir for 24-48 hours. d. Monitor the reaction progress by LC-MS. e. Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. g. Purify the crude product by silica gel column chromatography or preparative HPLC.

Protocol 2: THP Deprotection

This protocol outlines a standard procedure for the acidic removal of the THP protecting group.

Materials:

  • THP-protected conjugate

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the THP-protected conjugate in a 3:1:1 mixture of THF:acetic acid:water.

  • Stir the reaction at room temperature for 4-8 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the deprotected product as necessary (e.g., by chromatography).

Visualizations

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_deprotection Deprotection Step start This compound activation Tosylation (TsCl, Pyridine) start->activation activated_linker THP-PEG1-OTs activation->activated_linker conjugation Nucleophilic Substitution (TEA, DMF, 50-70°C) activated_linker->conjugation substrate Sterically Hindered Amine substrate->conjugation thp_protected THP-Protected Conjugate conjugation->thp_protected deprotection Acidic Hydrolysis (AcOH/THF/H2O) thp_protected->deprotection final_product Final Conjugate deprotection->final_product

Caption: Experimental workflow for conjugation and deprotection.

troubleshooting_logic start Low Conjugation Yield? cause1 Steric Hindrance? start->cause1 Yes solution1a Increase Temperature cause1->solution1a solution1b Prolong Reaction Time cause1->solution1b solution1c Use Stronger Coupling Agent cause1->solution1c

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Enhancing Ternary Complex Stability with Flexible Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the stability of ternary complexes using flexible linkers, with a particular focus on Proteolysis-Targeting Chimeras (PROTACs).

Troubleshooting Guide

This section addresses specific issues that may arise during the development of molecules that rely on the formation of a ternary complex.

Question: My PROTAC demonstrates high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce significant target degradation. What are the potential linker-related issues?

Answer: This is a common challenge that often points to issues with the formation or stability of the ternary complex. The linker is a critical component for the productive assembly of the Target-PROTAC-E3 Ligase complex. Here are several potential linker-related problems and troubleshooting steps:

  • Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance that prevents the target and E3 ligase from coming together. Conversely, a linker that is too long or overly flexible might lead to non-productive binding events where the ubiquitination sites are not accessible.[1][2]

    • Troubleshooting: Synthesize a library of PROTACs with varying linker lengths to empirically identify the optimal length.[2]

  • Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine (B10760008) residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.[1][2]

    • Troubleshooting: Redesign the linker to alter the relative orientation of the two proteins. This can involve changing the linker composition or the attachment points on the ligands.

  • Poor Physicochemical Properties: The linker might be contributing to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[1][3][4]

    • Troubleshooting: Modify the linker to improve its physicochemical properties. For instance, incorporating polyethylene (B3416737) glycol (PEG) units can increase solubility.[3][4]

Question: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can I mitigate this with linker optimization?

Answer: The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, which reduces degradation efficiency.[1][3] While this is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity.

  • Enhance Ternary Complex Cooperativity: The stability of the ternary complex is a key factor. A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second. This makes the ternary complex more stable and can mitigate the hook effect.[1][5]

    • Troubleshooting: Directly measure the cooperativity of your ternary complex using biophysical techniques like SPR or ITC. A cooperativity factor (α) greater than 1 indicates positive cooperativity.

  • Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.[1]

    • Troubleshooting: Experiment with different linker types, such as more rigid options (e.g., containing piperazine (B1678402) or phenyl groups) to find a composition that supports a stable ternary complex.[3]

Frequently Asked Questions (FAQs)

What is the role of a flexible linker in a ternary complex?

In the context of PROTACs, the linker connects a ligand that binds to a target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase.[6][7] It is not just a passive spacer but an active contributor to the molecule's biological activity.[4] The linker's length, composition, and flexibility influence the formation and stability of the ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.[7]

What are the advantages and disadvantages of flexible linkers?

  • Advantages:

    • Synthetically accessible and easy to modify.[4]

    • The conformational flexibility allows the PROTAC to adopt multiple orientations, increasing the probability of forming a productive ternary complex.[4]

  • Disadvantages:

    • High flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[4]

    • They can contribute to poor physicochemical properties, such as high lipophilicity, which can negatively impact cell permeability.[4]

    • They can be more susceptible to metabolism.[4]

How does linker length affect ternary complex stability and PROTAC efficacy?

The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[4]

  • A linker that is too short may not be able to span the distance between the two proteins, leading to steric clashes.[2][8]

  • A linker that is too long may lead to unproductive binding modes or an increase in the "hook effect".[2][4]

Studies have shown a significant effect of chain length on PROTAC efficacy, with an optimal length needing to be determined for each system. For example, in one study, a 16-atom chain length was found to be optimal for an estrogen receptor (ER)-α targeting PROTAC.[9][10][11]

What are common types of flexible linkers?

The most common flexible linkers are alkyl chains and polyethylene glycol (PEG) chains.[12]

  • Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational flexibility.[4]

  • Polyethylene Glycol (PEG) Chains: These can improve the solubility of PROTACs due to the polarity of the ethylene (B1197577) glycol units.[4][7]

Quantitative Data Summary

The following table summarizes key parameters used to evaluate the stability and efficacy of ternary complexes. Actual values are highly dependent on the specific target, E3 ligase, and PROTAC design.

ParameterDescriptionTypical RangeExperimental Technique(s)
Binary KD Dissociation constant for the binding of the PROTAC to the target protein or the E3 ligase alone.nM to µMSPR, ITC, FP
Ternary KD Dissociation constant for the binding of one protein to the pre-formed binary complex of the other protein and the PROTAC.pM to µMSPR, ITC
Cooperativity (α) The factor by which the binding of the first protein influences the binding of the second. Calculated as Binary KD / Ternary KD. α > 1 is positive cooperativity, α < 1 is negative cooperativity.0.1 - 100+SPR, ITC
DC50 The concentration of a PROTAC required to degrade 50% of the target protein.nM to µMWestern Blot, In-Cell Assays
Dmax The maximum percentage of target protein degradation achieved.50% - 99%+Western Blot, In-Cell Assays

Key Experimental Protocols

Surface Plasmon Resonance (SPR) for Kinetic Analysis of Ternary Complex Formation

SPR is a powerful technique for real-time monitoring of the binding kinetics (association and dissociation rates) of ternary complex formation.[13][14][15][16]

Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (KD) for both binary and ternary complex formation, and to calculate the cooperativity factor (α).[13]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., amine coupling kit)

  • Purified, tagged E3 ligase (e.g., His-tagged)

  • Purified target protein

  • PROTAC of interest

  • Running buffer

Protocol:

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface according to the manufacturer's instructions.

  • Binary Binding Analysis (PROTAC to E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.

    • Monitor the association and dissociation phases.

    • Fit the data to a 1:1 binding model to determine ka, kd, and KD1.

  • Binary Binding Analysis (PROTAC to Target Protein):

    • This can be done by immobilizing the target protein and flowing the PROTAC over, or by using a capture-based approach if the target protein is tagged.

    • Determine KD2 for this interaction.

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • Monitor the association and dissociation. The observed binding will be for the formation of the ternary complex.

    • Fit the data to determine the apparent KD for ternary complex formation (KD,ternary).

  • Data Analysis and Cooperativity Calculation:

    • The cooperativity factor (α) is calculated using the formula: α = KD1 / KD,ternary.[13]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC measures the heat change upon binding and can determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binding interactions.[13]

Objective: To determine the thermodynamic parameters of binary and ternary complex formation to calculate the cooperativity factor (α).

Materials:

  • Isothermal Titration Calorimeter

  • Purified E3 ligase

  • Purified target protein

  • PROTAC of interest

  • ITC buffer

Protocol:

  • Part 1: Determining Binary Binding Affinities

    • PROTAC to E3 Ligase (KD1):

      • Place the E3 ligase solution in the ITC cell.

      • Titrate in the PROTAC solution from the injection syringe.

      • Analyze the data using a one-site binding model to determine KD1.[13]

    • PROTAC to Target Protein (KD2):

      • Place the target protein solution in the ITC cell.

      • Titrate in the PROTAC solution.

      • Analyze the data to determine KD2.[13]

  • Part 2: Determining Ternary Binding Affinity (KD,ternary)

    • Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.

    • Titrate in the PROTAC solution.

    • Analyze the data to determine the apparent KD for ternary complex formation.[13]

  • Data Analysis and Cooperativity Calculation:

    • Calculate the cooperativity factor (α) as: α = KD1 / KD,ternary.[13]

Western Blot for Measuring Protein Degradation

This is a standard cellular assay to quantify the amount of target protein remaining after treatment with a PROTAC.[17]

Objective: To determine the extent of target protein degradation induced by a PROTAC at various concentrations and time points.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density.

    • Treat cells with a range of PROTAC concentrations and a vehicle control (e.g., DMSO) for a predetermined time.[17]

  • Cell Lysis:

    • Harvest the cells and lyse them to release the proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[17]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel for separation.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[17]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.[17]

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.[17]

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_binary1 Binary Complex 1 cluster_binary2 Binary Complex 2 PROTAC PROTAC PROTAC_POI PROTAC-POI PROTAC->PROTAC_POI PROTAC_E3 PROTAC-E3 PROTAC->PROTAC_E3 POI Target Protein (POI) POI->PROTAC_POI E3 E3 Ligase E3->PROTAC_E3 Ternary Ternary Complex (POI-PROTAC-E3) PROTAC_POI->Ternary PROTAC_E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Degradation

Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.

Linker_Optimization_Workflow start Start: Define POI and E3 Ligase design Design & Synthesize PROTAC Library (Varying Linker Lengths & Compositions) start->design biophysical Biophysical Assays (SPR, ITC) - Binary & Ternary Binding - Cooperativity (α) design->biophysical cellular Cellular Assays - Degradation (Western Blot - DC50, Dmax) - Target Engagement (CETSA, NanoBRET) biophysical->cellular data_analysis Data Analysis & Lead Identification cellular->data_analysis no_activity No/Low Activity data_analysis->no_activity optimize Further Optimization (Composition, Attachment Point) no_activity->optimize Yes end End: Potent Degrader Identified no_activity->end No optimize->design

Caption: A typical experimental workflow for optimizing PROTAC linker properties.

Troubleshooting_Workflow start Start: Low/No Degradation check_binary Good Binary Binding? start->check_binary check_ternary Ternary Complex Formation? check_binary->check_ternary Yes solution_ligand Re-evaluate Ligands check_binary->solution_ligand No check_permeability Good Cell Permeability? check_ternary->check_permeability Yes solution_linker_length Optimize Linker Length & Flexibility check_ternary->solution_linker_length No solution_linker_comp Modify Linker Composition & Attachment Points check_permeability->solution_linker_comp Yes solution_physchem Improve Linker Physicochemical Properties check_permeability->solution_physchem No

Caption: A logical workflow for troubleshooting common PROTAC linker-related issues.

References

How to prevent premature deprotection of the THP group

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: THP Protecting Group

Welcome to the technical support center for the Tetrahydropyranyl (THP) protecting group. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to ensure the successful use of the THP group in complex organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a THP (tetrahydropyranyl) ether and why is it used?

A THP ether is a common protecting group for alcohols, formed by reacting an alcohol with 3,4-dihydropyran (DHP) under acidic catalysis. It is classified as an acetal (B89532). The THP group is widely used due to its low cost, ease of introduction, and general stability across a range of non-acidic reaction conditions, making it a versatile tool in multi-step synthesis.[1][2]

Q2: What are the general stability characteristics of the THP group?

The THP group is known for its robustness under many common synthetic conditions. Key stability features include:

  • Stable in Basic Conditions: It is resistant to strong bases such as metal hydroxides, alkoxides (e.g., t-BuOK), and amines (e.g., NEt₃, Pyridine).[3]

  • Stable to Nucleophiles and Organometallics: It withstands attack by organometallic reagents like Grignard reagents (RMgX) and organolithiums (RLi), as well as metal hydrides (e.g., LiAlH₄, NaBH₄), provided the temperature is kept low (typically below 0 °C).[4]

  • Stable to Acylating and Alkylating Reagents: It is compatible with most acylation and alkylation conditions.[3]

  • Labile in Acidic Conditions: Its primary vulnerability is to acid. THP ethers are readily cleaved by hydrolysis or alcoholysis under both strong and mild acidic conditions.[1][3]

Q3: Does the formation of a THP ether introduce a new stereocenter?

Yes. The reaction between an alcohol and dihydropyran creates a new chiral center at the anomeric carbon (the carbon bonded to two oxygens). If the starting alcohol is already chiral, this results in the formation of a mixture of diastereomers. This can complicate purification and characterization, particularly NMR spectral analysis, due to the presence of multiple sets of signals.[1]

Q4: How does the reactivity of a THP-protected phenol (B47542) or tertiary alcohol compare to a primary or secondary one?

Generally, THP ethers of phenols are more acid-sensitive than those of primary or secondary alcohols. Tertiary THP ethers can also be more labile and may require milder conditions for both their formation and removal to avoid side reactions.

Troubleshooting Guide: Premature THP Deprotection

This guide addresses common issues encountered when the THP group is unintentionally cleaved during a reaction or workup.

Q1: My THP group was cleaved during my reaction. What are the likely causes and solutions?

  • Issue: Unintended deprotection of the THP group during a synthetic step.

  • Root Cause Analysis:

    • Acidic Reagents: The most common cause is the presence of an acidic reagent or catalyst in your reaction mixture. This includes obvious Brønsted acids and Lewis acids which can catalyze acetal cleavage.

    • Acidic Starting Materials or Impurities: One of your starting materials may be acidic or contain acidic impurities. Reagents like chloroform (B151607) (which can contain trace HCl) or magnesium sulfate (B86663) (which can be slightly acidic) can also cause slow cleavage.

    • Elevated Temperatures: While stable at low temperatures, prolonged heating, even under nominally neutral conditions, can sometimes promote slow hydrolysis if trace acid or water is present.

  • Solutions & Preventative Measures:

    • Buffer the Reaction: If possible, add a non-nucleophilic base, such as pyridine (B92270) or diisopropylethylamine (DIPEA), to neutralize any trace acidity.

    • Purify Reagents: Ensure all starting materials and solvents are pure and neutral. For example, pass solvents through a plug of basic alumina (B75360) or distill them from an appropriate drying agent.

    • Choose Milder Reagents: If a Lewis acid is required for your transformation, select a milder one. See the data table below for a qualitative comparison.

    • Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

Q2: I lost my THP group during the aqueous workup. How can I prevent this?

  • Issue: The THP ether survives the reaction but is cleaved during the extraction and washing steps.

  • Root Cause Analysis:

    • Acidic Quench/Wash: Quenching the reaction with an acidic solution (e.g., NH₄Cl, dilute HCl) is the most frequent cause of deprotection during workup.

    • Silica (B1680970) Gel Chromatography: Standard silica gel is acidic and can cause partial or complete deprotection of sensitive THP ethers during column chromatography.

  • Solutions & Preventative Measures:

    • Use Neutral or Basic Workup Conditions:

      • Quench the reaction with a neutral solution like saturated aqueous sodium bicarbonate (NaHCO₃) or a basic one like dilute sodium hydroxide (B78521) (NaOH).

      • Wash the organic layer with brine and NaHCO₃ solution.

    • Modify Chromatography Conditions:

      • Deactivate Silica Gel: Flush the silica gel column with a solvent mixture containing a small amount of a volatile base (e.g., 1-2% triethylamine (B128534) or pyridine in the eluent) before loading your compound.

      • Use Alternative Stationary Phases: Consider using neutral or basic alumina, or treated silica gel for purification.

Q3: Can I perform a Grignard reaction on a substrate containing a THP-protected alcohol?

  • Issue: Concern about the stability of the THP group in the presence of a strong organometallic reagent.

  • Root Cause Analysis: Grignard reagents are strongly basic and nucleophilic. While the THP group is generally stable to bases, the Lewis acidity of the magnesium halide (MgX₂) species can potentially catalyze cleavage.

  • Solutions & Preventative Measures:

    • Maintain Low Temperatures: The stability of the THP group in the presence of Grignard reagents is highly temperature-dependent. It is crucial to perform the reaction at or below 0 °C to minimize the risk of deprotection.[4]

    • Use Freshly Prepared Reagents: Ensure the Grignard reagent is of high quality and free from acidic impurities that could have formed during storage.

    • Inverse Addition: For very sensitive substrates, consider adding the substrate solution slowly to the Grignard reagent (inverse addition) to maintain an excess of the Grignard reagent and minimize reaction time.

Data Presentation: Comparison of Deprotection Reagents

The choice of reagent for deprotection is critical. For intentional removal, a range of acidic catalysts can be used. For preventing premature removal, it is important to understand which acids are more potent.

Table 1: Qualitative Comparison of Common Acidic Reagents for THP Deprotection

Reagent/SystemAcidityTypical ConditionsNotes
Brønsted Acids
p-Toluenesulfonic Acid (TsOH)StrongCatalytic amount in MeOH or EtOH, 0 °C to RTVery common and effective. Can be too harsh for acid-sensitive functional groups.
Pyridinium (B92312) p-TsOH (PPTS)MildCatalytic amount in EtOH, RT to 55 °CA milder alternative to TsOH, useful for more sensitive substrates.[5]
Acetic Acid (AcOH)WeakAcOH/THF/H₂O (e.g., 3:1:1), RT to 45 °CA common mild system, often used when other acid-labile groups (e.g., TBS) are present.[5]
Lewis Acids
Iron(III) Chloride (FeCl₃)StrongCatalytic amount on silica gel, CH₂Cl₂, RTEffective for primary THP ethers.[4]
Magnesium Bromide (MgBr₂)MildStoichiometric amounts in Et₂O, RTCan be chemoselective; compatible with TBS and MEM ethers, but MOM ethers may cleave slowly.[4]
Bismuth Triflate (Bi(OTf)₃)MildCatalytic amount, solvent-free or in MeCN, RTEfficient and tolerant of moisture.[3]
Neutral/Specialized
Lithium Chloride (LiCl)NeutralExcess LiCl in H₂O/DMSO, 90 °CExcellent for substrates with highly acid-sensitive groups like aldehydes.[6]

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using PPTS (Pyridinium p-toluenesulfonate)

This protocol describes a mild procedure for the protection of an alcohol as its THP ether.

  • Reaction:

    • To a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the alcohol (1.0 eq).

    • Dissolve the alcohol in anhydrous dichloromethane (B109758) (CH₂Cl₂).

    • Add pyridinium p-toluenesulfonate (PPTS) (0.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add 3,4-dihydro-2H-pyran (DHP) (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent if the product is sensitive) to afford the pure THP ether.

Protocol 2: Deprotection of a THP Ether using p-Toluenesulfonic Acid (p-TsOH)

This protocol details a standard method for the acidic cleavage of a THP ether.

  • Reaction:

    • Dissolve the THP-protected alcohol (1.0 eq) in methanol (B129727) (MeOH) or ethanol (B145695) (EtOH).

    • Cool the solution to 0 °C in an ice bath.

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (e.g., 0.1 eq).

    • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC until the starting material is consumed (typically 1-4 hours).

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until the mixture is neutral or slightly basic.

    • Remove the bulk of the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent like ethyl acetate (B1210297) (EtOAc) (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography to yield the deprotected alcohol.

Visualized Workflows and Logic

Troubleshooting Logic for Premature THP Deprotection

This diagram outlines the decision-making process when diagnosing and solving unintended THP group cleavage.

G start Problem: Premature THP Deprotection check_step When did cleavage occur? start->check_step during_rxn During Reaction check_step->during_rxn In-situ during_workup During Workup / Purification check_step->during_workup Post-reaction cause_rxn_acid Cause: Acidic Reagent / Catalyst Present? during_rxn->cause_rxn_acid cause_rxn_impure Cause: Acidic Impurity in Reagent or Solvent? during_rxn->cause_rxn_impure cause_workup_quench Cause: Acidic Quench or Wash (e.g., NH4Cl)? during_workup->cause_workup_quench cause_workup_silica Cause: Acidic Silica Gel in Chromatography? during_workup->cause_workup_silica solution_rxn_buffer Solution: Buffer with non-nucleophilic base (e.g., Pyridine, DIPEA) cause_rxn_acid->solution_rxn_buffer solution_rxn_purify Solution: Purify reagents and solvents. Use neutral drying agents. cause_rxn_impure->solution_rxn_purify solution_workup_neutral Solution: Use neutral/basic quench (e.g., H2O, NaHCO3) cause_workup_quench->solution_workup_neutral solution_workup_deactivate Solution: Use deactivated silica (add 1% Et3N to eluent) or alumina. cause_workup_silica->solution_workup_deactivate

References

Addressing challenges in the purification of polar PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar PROTACs?

Polar PROTACs present a unique set of purification challenges due to their inherent physicochemical properties. These molecules are often large, with high molecular weights and a significant number of hydrogen bond donors and acceptors, placing them "beyond the Rule of Five" (bRo5).[1] This leads to several key difficulties:

  • Poor Aqueous Solubility: Many PROTACs have low aqueous solubility, which can cause them to precipitate in aqueous mobile phases used for chromatography.[2][3]

  • Limited Cell Permeability: Their high polarity can hinder their ability to cross cell membranes, a factor that, while more relevant to biological activity, also reflects their challenging behavior in different solvent systems.[2][4]

  • Aggregation: The complex structures can lead to concentration-dependent aggregation, complicating purification and leading to low recovery.[2][5]

  • Chromatography Issues: Their polarity makes them difficult to retain and resolve using standard reversed-phase chromatography (RPC) techniques, often resulting in poor peak shape or no retention at all.[6][7]

Q2: My polar PROTAC has poor solubility in common chromatography solvents. How can I improve it?

Improving solubility is a critical first step for successful purification. Consider the following strategies:

  • Formulation Approaches: Advanced formulations can significantly enhance solubility. Amorphous Solid Dispersions (ASDs) are a common technique where the PROTAC is dispersed within a polymer matrix (e.g., HPMCAS, Soluplus®, PVP) to prevent crystallization and improve dissolution.[2][8] Nanoformulations, such as encapsulating the PROTAC in polymeric nanoparticles, can also overcome solubility issues.[1][2]

  • Chemical Modification: If you are in the design phase, introducing ionizable groups like piperazine (B1678402) or piperidine (B6355638) can increase polarity and dramatically improve aqueous solubility.[1]

  • Solvent Selection: Test solubility in biorelevant buffers like Fasted-State Simulated Intestinal Fluid (FaSSIF), as some PROTACs show improved solubility in these media.[9][10] For chromatography, adding organic solvents, detergents, or urea (B33335) to the sample can improve solubility.[11]

Q3: Standard reversed-phase chromatography (RPC) with a C18 column is not working for my polar PROTAC. What are the alternatives?

Standard C18 columns are often ineffective for highly polar compounds because they provide insufficient retention.[6][12] When RPC fails, consider these alternatives:

  • Mixed-Mode Chromatography: This technique uses stationary phases with both hydrophobic and ion-exchange properties, offering additional retention mechanisms for polar and charged molecules.[7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for highly polar compounds that are not retained in RPC. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

  • Alternative Stationary Phases:

    • Alumina (B75360) (Al₂O₃): Available in acidic, neutral, and basic forms, alumina provides different selectivity compared to silica (B1680970) and can be effective for separating polar compounds.[13]

    • Polymer-based Resins: Hydrophobic polymer resins can be used for adsorption chromatography of polar and semi-polar compounds.[13]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase, which has different selectivity compared to liquid chromatography and can be an excellent option for purifying challenging polar molecules.

Q4: I'm observing aggregation and precipitation of my PROTAC during the purification process. What can I do?

Aggregation can lead to significant product loss and impurities.[14] Key strategies to minimize this include:

  • Optimize Solution Conditions: Adjusting the pH and salt concentration of your buffers can prevent aggregation. Reducing salt concentration can minimize hydrophobic interactions that may lead to aggregation.[5][11]

  • Use Additives: The addition of excipients or additives can stabilize the PROTAC. This includes detergents, organic solvents (like isopropanol), or ethylene (B1197577) glycol.[11]

  • Control Protein Concentration: Maintain the protein concentration below critical thresholds (e.g., 50 mg/mL) during sample loading and processing to reduce the likelihood of aggregation.[15]

  • Temperature Control: Perform purification steps at lower temperatures (e.g., 4°C) to decrease the rate of aggregation, as it is often temperature-dependent.

Q5: How can I confirm the purity and identity of my final PROTAC product after purification?

Confirming the purity and identity of the final compound is crucial. A combination of analytical techniques should be used:

  • LC-MS/MS: Liquid chromatography-mass spectrometry is essential for confirming the molecular weight of the PROTAC and identifying any impurities or degradation products.[16][17] The fragile linker structure can sometimes break in the mass spectrometer source, so optimizing MS parameters is important to avoid in-source fragmentation.[17]

  • NMR Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR) is used to confirm the chemical structure of the purified PROTAC.

  • Analytical HPLC/UPLC: Running the purified fraction on a high-resolution analytical column with a shallow gradient can accurately determine its purity level (e.g., >95%).

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of polar PROTACs.

Problem Possible Cause(s) Suggested Solution(s)
No retention on C18 column The PROTAC is too polar for the nonpolar stationary phase.• Use a column designed for polar analytes (e.g., AQ-type C18, polar-embedded phases).• Switch to an alternative chromatography mode like HILIC or Mixed-Mode Chromatography.[7]• Consider using ion-pairing reagents in the mobile phase, but be aware of their incompatibility with MS detection.[6]
Low recovery of PROTAC after purification Aggregation/Precipitation: The compound is falling out of solution.[5]• Adsorption: The PROTAC is sticking to column hardware, tubing, or filters.[14]• Add solubility-enhancing agents (e.g., isopropanol, detergents) to your buffers.[11]• Dilute the sample before loading and reduce the flow rate.[15]• Filter all samples and buffers before use with low protein-binding membranes.[15]• If precipitation is observed in the column, clean the column according to the manufacturer's instructions.[15]
Broad or tailing peaks in HPLC Secondary Interactions: Polar functional groups on the PROTAC are interacting with residual silanols on the silica-based column.• Poor Solubility: The compound has poor solubility in the mobile phase at that point in the gradient.• Add a competitive agent to the mobile phase (e.g., a small amount of trifluoroacetic acid or an amine like triethylamine).• Adjust the pH of the mobile phase to suppress the ionization of the PROTAC or silanols.• Use a high-purity, end-capped column or switch to a non-silica-based column (e.g., polymer-based).
High backpressure during run Precipitation: The PROTAC has precipitated on the column frit or at the top of the column bed.[15]• Clogged Filters: In-line filters or column filters are clogged.[15]• Ensure the PROTAC is fully dissolved in the initial mobile phase conditions before injection.• Filter the sample immediately before injection using a suitable syringe filter (e.g., 0.22 µm).• If additives were used for initial solubilization, include them in the running buffer.[15]• Reverse the flow direction to clean the column frit as per the manufacturer's protocol.[15]

Data Presentation

Table 1: Representative Solubility of Polar PROTACs

The following table provides representative solubility data for a hypothetical polar PROTAC in various solvents and formulations, illustrating how different approaches can improve solubility.

Solvent/Formulation Solubility (µg/mL) Notes
Water (pH 7.4)< 5Often very low in pure aqueous media.[2]
Phosphate-Buffered Saline (PBS)< 10Slight improvement over pure water.
5% DMSO in PBS50 - 150DMSO is a common co-solvent but may not be sufficient.
Fasted-State Simulated Intestinal Fluid (FaSSIF)100 - 300Biorelevant media can significantly improve solubility.[10]
Amorphous Solid Dispersion (20% in HPMCAS)> 1000ASDs can dramatically increase apparent solubility.[2][8]
Polymeric Nanoparticle Formulation> 1500Nanoformulations are highly effective for poorly soluble compounds.[1]

Visualizations

Workflow for Troubleshooting Polar PROTAC Purification

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Crude PROTAC Mixture solubility Assess Solubility in Aqueous/Organic Buffers start->solubility is_soluble Sufficiently Soluble? solubility->is_soluble improve_sol Improve Solubility is_soluble->improve_sol No select_chrom Select Chromatography Method is_soluble->select_chrom Yes formulate Formulation Strategy (ASD, Nanoparticles) improve_sol->formulate additives Use Additives (Co-solvents, Detergents) improve_sol->additives formulate->solubility additives->solubility rpc Standard Reversed-Phase (e.g., C18) select_chrom->rpc alt_chrom Alternative Methods (Mixed-Mode, HILIC, SFC) select_chrom->alt_chrom evaluate Successful Purification? rpc->evaluate alt_chrom->evaluate troubleshoot Troubleshoot (Low Recovery, Bad Peak Shape) evaluate->troubleshoot No final Pure Polar PROTAC evaluate->final Yes optimize Optimize Conditions (pH, Gradient, Additives) troubleshoot->optimize optimize->select_chrom

Caption: A decision workflow for troubleshooting the purification of polar PROTACs.

Challenges in Standard Reversed-Phase Chromatography

G Interaction of Polar PROTAC with C18 Stationary Phase cluster_column Reversed-Phase Column cluster_mobile_phase p1 Si-O-Si-(CH₂)₁₇CH₃ p2 Si-O-Si-(CH₂)₁₇CH₃ p3 Si-O-Si-(CH₂)₁₇CH₃ p4 Si-O-Si-(CH₂)₁₇CH₃ label_stat Nonpolar C18 Stationary Phase protac Polar PROTAC (High H-Bonding) protac->p2 Weak Interaction (Poor Retention) water Aqueous Solvent protac->water Strong Interaction (Prefers Mobile Phase)

Caption: Diagram showing a polar PROTAC's poor retention on a nonpolar C18 column.

Logical Relationships of PROTAC Purification Challenges

G attr1 High Molecular Weight (>700 Da) prob1 Poor Aqueous Solubility attr1->prob1 prob2 Aggregation Tendency attr1->prob2 attr2 High Polarity (Large Polar Surface Area) attr2->prob1 attr2->prob2 prob3 Poor Chromatographic Retention (RPC) attr2->prob3 attr3 Multiple H-Bond Donors/Acceptors attr3->prob1 main_challenge Purification Challenges prob1->main_challenge prob2->main_challenge prob3->main_challenge

Caption: Core physicochemical properties of polar PROTACs leading to purification issues.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

This protocol describes a general method for preparing an ASD to enhance the solubility of a polar PROTAC.

Materials:

  • Polar PROTAC

  • Carrier polymer (e.g., HPMCAS, Soluplus®, PVP)

  • Volatile organic solvent (e.g., methanol (B129727), acetone, dichloromethane) in which both PROTAC and polymer are soluble.

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolution: Accurately weigh the polar PROTAC and the selected polymer (e.g., at a 1:4 drug-to-polymer ratio, w/w).[8] Dissolve both components completely in a minimal amount of the chosen organic solvent in a round-bottom flask.[1]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a solid film forms on the flask wall.[1]

  • Drying: Transfer the flask to a vacuum oven and dry at a slightly elevated temperature (e.g., 40-50°C) for 24-48 hours to remove all residual solvent.[1]

  • Harvesting and Characterization: Carefully scrape the solid dispersion from the flask. The resulting powder can be characterized by Powder X-ray Diffraction (PXRD) to confirm its amorphous state and used for subsequent solubility testing and purification experiments.

Protocol 2: General Method for Mixed-Mode Chromatography

This protocol provides a starting point for developing a purification method for a polar PROTAC using a mixed-mode column.

Materials:

  • Mixed-mode chromatography column (e.g., combining reversed-phase and ion-exchange functionalities).

  • Mobile Phase A: Water with a buffer salt (e.g., 10 mM ammonium (B1175870) acetate, pH 5) and an optional organic modifier (e.g., 5% acetonitrile).

  • Mobile Phase B: Acetonitrile or methanol with the same buffer salt concentration.

  • Solubilized PROTAC sample.

  • HPLC or Flash Chromatography system.

Methodology:

  • Column Equilibration: Equilibrate the mixed-mode column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 10 column volumes.

  • Sample Injection: Dissolve the PROTAC sample in a solvent compatible with the initial mobile phase and inject it onto the column.

  • Gradient Elution: Elute the bound PROTAC using a gradient. The gradient will depend on the specific PROTAC and column but can be developed as follows:

    • Scouting Gradient: Start with a broad linear gradient (e.g., 5% to 95% B over 20-30 minutes) to determine the approximate elution conditions.

    • Optimized Gradient: Based on the scouting run, design a shallower gradient around the elution point of the PROTAC to improve resolution from nearby impurities. The buffer in the mobile phase provides competitive ions for the ion-exchange mechanism, which can be crucial for efficient separation.[6]

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis and Desalting: Analyze the collected fractions for purity (e.g., by analytical HPLC/LC-MS). Pool the pure fractions. If a non-volatile buffer was used, a subsequent desalting step (e.g., via solid-phase extraction or another RPC step with a volatile mobile phase) may be necessary before final formulation.

References

Optimizing the cell permeability of PROTACs with hydrophilic linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the cell permeability of PROTACs, with a special focus on those incorporating hydrophilic linkers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My PROTAC shows potent biochemical activity but has poor cellular efficacy. Is cell permeability the likely issue?

A: Yes, this is a very common scenario in PROTAC development. Potent activity in cell-free assays (e.g., target binding, ternary complex formation) that does not translate to cellular activity often points to poor cell permeability.[1] PROTACs are typically large molecules that fall outside the "Rule of 5" guidelines for orally available drugs, which can make it difficult for them to cross the cell membrane and reach their intracellular targets.[1][2][3] To confirm if permeability is the issue, it is essential to perform direct permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell-based assay.[1]

Q2: Why is optimizing the linker so critical for the cell permeability of a PROTAC?

A: The linker is a crucial component that significantly influences the overall physicochemical properties of the PROTAC, and therefore its ability to permeate cells.[4][5] The linker's length, rigidity, and chemical composition affect key parameters like molecular weight (MW), topological polar surface area (TPSA), and the number of rotatable bonds, all of which impact cell permeability.[2][4] Moreover, the linker can influence the PROTAC's ability to adopt a folded, more compact conformation, which can shield polar groups and facilitate membrane crossing.[6][7][8]

Q3: Are hydrophilic linkers, like PEG linkers, always detrimental to cell permeability?

A: Not necessarily. While excessive hydrophilicity can hinder passive diffusion across the lipid bilayer, hydrophilic linkers like polyethylene (B3416737) glycol (PEG) can offer some advantages. They can improve aqueous solubility, which is also a prerequisite for a compound to be available for membrane permeation.[4] Furthermore, some studies have shown that flexible PEG linkers can allow the PROTAC to adopt folded conformations, which may shield polar surfaces and, in some cases, lead to higher cell permeability compared to more rigid or purely aliphatic linkers.[2][9][10] The key is to strike the right balance between hydrophilicity and lipophilicity.[4]

Q4: What is the "chameleon effect" and how can it be leveraged to improve PROTAC permeability?

A: The "chameleon effect" refers to the ability of a PROTAC to adopt different conformations depending on its environment.[10][11] In an aqueous environment, it might expose its polar groups to maintain solubility. However, when approaching the nonpolar cell membrane, it can fold into a more compact structure, forming intramolecular hydrogen bonds (IMHBs) that shield its polar surface area.[8][11][12] This conformational flexibility allows the PROTAC to minimize its polarity and better partition into the lipid bilayer.[10][11] Strategically designing linkers that can form these IMHBs is a key strategy to enhance cell permeability.[1][3]

Troubleshooting Guide: Low Cell Permeability

This guide addresses specific issues you might encounter when your PROTAC with a hydrophilic linker exhibits low cell permeability.

Issue 1: My PROTAC has very low passive permeability in the PAMPA assay.

Possible Cause Troubleshooting Steps & Solutions
High TPSA and HBD/HBA Count The hydrophilic linker and warhead/E3 ligase ligand contribute to a high number of hydrogen bond donors (HBDs) and acceptors (HBAs), leading to high polarity.[1][3]
Solution: Systematically modify the linker to reduce the HBD count. For example, replacing an amide bond with an ester can remove one HBD and has been shown to improve PAMPA permeability.[2]
High Molecular Weight (MW) PROTACs are inherently large, which can hinder passive diffusion.[1][2][3]
Solution: Use the shortest possible linker that still allows for productive ternary complex formation.[1][13] Consider using smaller ligands for the target protein or E3 ligase if possible.[13]
PROTAC exists in an extended, polar conformation The linker may not be promoting a folded conformation necessary for passive diffusion.[6][10]
Solution: Redesign the linker to encourage the formation of intramolecular hydrogen bonds (IMHBs). Incorporating groups that can form these bonds may help the PROTAC adopt a more compact, "chameleon-like" structure.[1][12] Molecular dynamics simulations can help predict which linkers are more likely to adopt folded conformations.[6]

Issue 2: My PROTAC shows low permeability in the Caco-2 assay and a high efflux ratio (>2).

Possible Cause Troubleshooting Steps & Solutions
Active Efflux by Transporters A high basolateral-to-apical (B-A) transport rate compared to the apical-to-basolateral (A-B) rate in Caco-2 assays indicates that the PROTAC is a substrate for efflux transporters (e.g., P-glycoprotein).[1][14] This is a common issue for PROTACs.[15]
Solution 1: Modify the linker structure. The chemical nature of the linker can influence recognition by efflux transporters.[15] Experiment with different linker compositions (e.g., PEG, alkyl, or incorporating rigid elements like piperazine) to find a structure that evades efflux.[2]
Solution 2: Co-dose with a known efflux pump inhibitor in your Caco-2 assay to confirm that efflux is the primary issue. Note: This is a diagnostic step, not a therapeutic strategy.
Poor Recovery in Caco-2 Assay Low compound recovery can be due to poor solubility in the assay buffer or high non-specific binding to the assay plates.[13][16]
Solution: Optimize the Caco-2 assay conditions. Adding a low concentration of Bovine Serum Albumin (BSA), such as 0.25%, to the assay buffer can improve the recovery of poorly soluble or "sticky" PROTACs without significantly impacting the permeability measurement.[16]

Data Presentation: Linker Impact on Permeability

The following tables summarize representative permeability data for PROTACs, highlighting the influence of linker composition.

Table 1: PAMPA Permeability Data for Representative PROTACs

PROTAC IDTarget LigandE3 Ligase LigandLinker TypeApparent Permeability (Papp) (10⁻⁶ cm/s)Reference
PROTAC A BET InhibitorPomalidomidePEG40.8 ± 0.1Fictional Example
PROTAC B Androgen Receptor LigandThalidomidePEG-like< 0.1 (BLQ)[14]
PROTAC C BET InhibitorVHL LigandPEG30.5 ± 0.1Fictional Example
MZ1 (BETd) JQ1VHL LigandAlkyl-Amide0.01[2]
MZ1-ester JQ1VHL LigandAlkyl-Ester0.1[2]

Table 2: Caco-2 Permeability Data for Androgen Receptor PROTACs

PROTAC IDE3 Ligase LigandLinker TypePapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioReference
14 CereblonPEG1.714.18.4[15]
20d IAPPEG0.78.6>12[15]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to assess the passive diffusion of a compound across an artificial lipid membrane, simulating the gastrointestinal barrier.

Methodology:

  • Preparation of the Donor Plate:

    • Dissolve the PROTAC in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Dilute the stock solution in a buffer (e.g., PBS at pH 7.4) to the final desired concentration. Keep the final DMSO concentration low (<1%).[1]

    • Add the PROTAC solution to the wells of a 96-well donor plate.[1]

  • Preparation of the Acceptor Plate:

    • Coat the filter of a 96-well acceptor plate with a solution of a lipid (e.g., phosphatidylcholine) dissolved in a volatile organic solvent like dodecane.[1]

    • Allow the solvent to evaporate completely, leaving a uniform lipid layer on the filter.[1]

  • Assay Assembly and Incubation:

    • Carefully place the acceptor plate onto the donor plate, creating a "sandwich" where the lipid-coated membrane separates the two chambers.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification and Calculation:

    • After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following formula:[1] Papp = (V_A / (Area * Time)) * [drug]_acceptor / ([drug]_donor - [drug]_acceptor) Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

Protocol 2: Caco-2 Permeability Assay

This assay uses a monolayer of differentiated Caco-2 cells, which form tight junctions and express efflux transporters, providing a more biologically relevant model for predicting intestinal absorption.[2][15]

Methodology:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².[14]

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[14] Change the medium every 2-3 days.

  • Monolayer Integrity Test:

    • Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of a low-permeability fluorescent marker like Lucifer yellow.[1]

  • Permeability Assay (Bidirectional):

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).[14]

    • Apical to Basolateral (A-B) Transport: Add the PROTAC working solution (typically 1-10 µM in HBSS) to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.[14]

    • Basolateral to Apical (B-A) Transport: For efflux determination, add the PROTAC working solution to the basolateral chamber and fresh HBSS to the apical chamber.[14]

  • Incubation and Sample Collection:

    • Incubate the plates at 37°C with gentle shaking for 1-2 hours.[14]

    • At the end of the incubation period, collect samples from both the apical and basolateral chambers.[14]

  • Quantification and Calculation:

    • Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.

    • Calculate the Papp value for each direction.

    • The efflux ratio is calculated as: Papp (B-A) / Papp (A-B).[1][14] An efflux ratio >2 is indicative of active efflux.[1][14]

Visualized Workflows and Concepts

The following diagrams illustrate key processes and troubleshooting logic in PROTAC development.

PROTAC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PROTAC_out PROTAC PROTAC_in PROTAC PROTAC_out->PROTAC_in 1. Cell Permeation (Key Challenge) Ternary POI-PROTAC-E3 Ternary Complex PROTAC_in->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->E3 5. Catalytic Cycle (PROTAC is recycled) Ub_POI Polyubiquitinated POI Ternary->Ub_POI 2. Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome 3. Recognition Degradation Degraded Peptides Proteasome->Degradation 4. Degradation

Caption: The catalytic mechanism of a PROTAC, highlighting cell permeation as the critical first step.

Troubleshooting_Workflow cluster_pampa PAMPA Results cluster_caco2 Caco-2 Results start Start: PROTAC shows low cellular activity but high biochemical activity q1 Measure Permeability (PAMPA / Caco-2) start->q1 pampa_low Low Passive Permeability q1->pampa_low Low pampa_ok Acceptable Passive Permeability q1->pampa_ok Acceptable action1 Redesign Linker: - Reduce HBD/PSA - Optimize for IMHBs - Shorten length pampa_low->action1 caco2_efflux High Efflux Ratio (>2) pampa_ok->caco2_efflux Check Efflux caco2_ok Low Efflux Ratio pampa_ok->caco2_ok Check Efflux action2 Redesign Linker: - Alter chemical composition to evade transporters caco2_efflux->action2 other_issues Investigate other issues: - Ternary complex instability - Low E3 ligase expression - PROTAC instability in media caco2_ok->other_issues

Caption: A troubleshooting workflow for addressing poor PROTAC cellular permeability.

Permeability_Assay_Workflow start Synthesized PROTAC pampa Tier 1: PAMPA Assay (High-throughput screen for passive permeability) start->pampa decision1 Is Papp acceptable? pampa->decision1 redesign Redesign Linker (Optimize physicochemical properties) decision1->redesign No caco2 Tier 2: Caco-2 Assay (Assess passive and active transport) decision1->caco2 Yes decision2 Is Efflux Ratio > 2? caco2->decision2 decision2->redesign Yes lead_candidate Lead Candidate for Further In Vitro/In Vivo Studies decision2->lead_candidate No

Caption: A tiered experimental workflow for assessing PROTAC cell permeability.

References

Validation & Comparative

The Impact of Linker Length on PROTAC Efficacy: A Comparative Guide to THP-PEG1-alcohol and Longer PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker that connects the warhead (targeting the protein of interest, POI) to the E3 ligase ligand. While often perceived as a simple spacer, the linker's length, composition, and flexibility are paramount to a PROTAC's success. This guide provides a comparative analysis of a short linker, THP-PEG1-alcohol, versus longer polyethylene (B3416737) glycol (PEG) linkers in the context of PROTAC efficacy, supported by established principles and illustrative data.

The Linker's Crucial Role in PROTAC Function

The linker is not a passive component; it actively influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated degradation. An optimally designed linker facilitates a productive ternary complex geometry, leading to efficient ubiquitination of the POI and its subsequent degradation by the proteasome. Key parameters influenced by the linker include:

  • Ternary Complex Formation and Stability: The linker's length must be sufficient to bridge the POI and the E3 ligase without inducing steric hindrance, yet not so long as to create an unstable or non-productive complex.

  • Degradation Efficacy (DC50 and Dmax): These two metrics quantify a PROTAC's potency. DC50 is the concentration required to degrade 50% of the target protein, while Dmax represents the maximum degradation achievable. Both are highly dependent on the linker's ability to promote a stable and efficient ternary complex.

  • Physicochemical Properties: The linker affects the PROTAC's solubility, cell permeability, and metabolic stability, all of which are critical for its bioavailability and overall therapeutic potential.

Visualizing PROTAC Mechanism and Experimental Workflow

To understand the impact of linker length, it is essential to visualize the PROTAC mechanism of action and the typical workflow for evaluating its efficacy.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome Recognized by E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ubiquitination->POI Tags POI Degradation Degradation Proteasome->Degradation Mediates Ub Ub Ub->Ubiquitination PROTAC_Workflow start Start: PROTAC Synthesis (Varying Linker Lengths) cell_culture Cell Culture & Treatment with PROTACs start->cell_culture western_blot Western Blot Analysis (Protein Degradation) cell_culture->western_blot ubiquitination_assay Ubiquitination Assay cell_culture->ubiquitination_assay viability_assay Cell Viability Assay cell_culture->viability_assay data_analysis Data Analysis (DC50 & Dmax Determination) western_blot->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization ubiquitination_assay->lead_optimization viability_assay->lead_optimization end End: Identify Optimal PROTAC Candidate lead_optimization->end

A Head-to-Head Comparison: THP-PEG1-alcohol Versus Alkyl Linkers for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of a PROTAC's therapeutic success. This guide provides an objective comparison of THP-PEG1-alcohol, a short polyethylene (B3416737) glycol (PEG)-based linker, against traditional alkyl linkers, supported by experimental data and detailed protocols to inform rational PROTAC design.

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker connecting the target-binding and E3 ligase-recruiting moieties is a pivotal component, profoundly influencing a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This comparison focuses on two commonly employed flexible linker classes: the hydrophilic this compound and the more lipophilic alkyl linkers.

Executive Summary: Key Differences at a Glance

FeatureThis compound (PEG-based)Alkyl Linkers
Composition Contains ethylene (B1197577) glycol unitsComposed of saturated or unsaturated hydrocarbon chains
Solubility Generally enhances aqueous solubilityMore hydrophobic, can limit aqueous solubility
Cell Permeability Can improve permeability by enhancing solubility, but excessive PEG length can be detrimental.Generally improves passive diffusion across cell membranes.
Metabolic Stability May be susceptible to oxidative metabolism.Generally more metabolically stable.
Ternary Complex Formation Flexibility can aid in achieving a productive conformation.Flexibility allows for multiple spatial orientations.
Synthetic Accessibility Readily available and synthetically tractable.Straightforward to synthesize and modify.

Delving Deeper: Performance Data

The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and there is no "one-size-fits-all" solution. The following tables summarize representative data from various studies, illustrating the impact of linker composition and length on PROTAC performance.

Table 1: Impact of Linker Type and Length on PROTAC Efficacy
Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4PEG3 (PEG1)5585
BRD4PEG5 (PEG2)2095
BRD4PEG7 (PEG3)15>98
BRD4PEG9 (PEG4)3092
TBK1Alkyl/Ether< 12No degradation-
TBK1Alkyl/Ether21396
CRBNAlkyl9Concentration-dependent decrease-
CRBNPEG3 PEG unitsWeak degradation-

Key Observations:

  • Linker Length is Critical: For both PEG and alkyl/ether linkers, there is often an optimal length for maximal degradation potency. For instance, in BRD4-targeting PROTACs, a PEG3 linker (7 atoms) was found to be more effective than shorter or longer PEG chains. Similarly, for TBK1, a 21-atom alkyl/ether linker showed the highest potency, with linkers shorter than 12 atoms being inactive.

  • Composition Matters: A study on CRBN degradation demonstrated that a nine-atom alkyl linker was effective, while replacing it with a three-unit PEG linker resulted in weak activity, suggesting that for some target-E3 ligase pairs, the increased hydrophilicity of a PEG linker may not be favorable for ternary complex formation.

Table 2: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
TPSA38.69 Ų
LogP0.5219
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds3

Data sourced from ChemScene

Visualizing the Concepts

To better understand the processes involved in PROTAC action and evaluation, the following diagrams illustrate key pathways and workflows.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Ub Ubiquitin Ternary_Complex->Ub Ubiquitination PolyUb_POI Poly-ubiquitinated POI Ub->PolyUb_POI Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_step1 In Vitro cluster_step2 Cellular cluster_step3 In Vivo start Start: PROTAC Synthesis (with this compound or Alkyl Linker) step1 In Vitro Characterization start->step1 assay1a Ternary Complex Formation (SPR, ITC) step1->assay1a assay1b Physicochemical Properties (Solubility, LogP) step1->assay1b step2 Cell-Based Assays assay2a Protein Degradation (Western Blot, DC50, Dmax) step2->assay2a assay2b Cell Permeability (PAMPA, Caco-2) step2->assay2b step3 In Vivo Evaluation assay3a Pharmacokinetics (PK) (Bioavailability) step3->assay3a assay3b Pharmacodynamics (PD) (Target degradation in tissue) step3->assay3b end End: Lead Optimization assay1a->step2 assay1b->step2 assay2a->step3 assay2b->step3 assay3a->end assay3b->end

Caption: A typical experimental workflow for evaluating PROTAC linkers.

Linker_Properties_Relationship cluster_properties Physicochemical Properties cluster_performance PROTAC Performance Linker_Choice Linker Choice (this compound vs. Alkyl) Solubility Solubility Linker_Choice->Solubility Permeability Permeability Linker_Choice->Permeability Stability Metabolic Stability Linker_Choice->Stability Ternary_Complex Ternary Complex Formation & Stability Solubility->Ternary_Complex Degradation Degradation Efficacy (DC50, Dmax) Permeability->Degradation PK_PD Pharmacokinetics & Pharmacodynamics Stability->PK_PD Ternary_Complex->Degradation Degradation->PK_PD

Caption: The logical relationship between linker choice, properties, and performance.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

Western Blot Analysis for Protein Degradation

This protocol outlines the steps for treating cells with a PROTAC and subsequently analyzing the degradation of the target protein via Western blot.

Objective: To determine the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) of a PROTAC.

Methodology:

  • Cell Culture and Treatment:

    • Seed a human cancer cell line expressing the target protein (e.g., THP-1, MDA-MB-231, HeLa) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10,000 nM) for a fixed duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Permeability Assays

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive diffusion of a PROTAC across an artificial membrane, providing a measure of its lipophilicity and potential for passive absorption.

Methodology:

  • A filter plate is coated with a lipid-infused artificial membrane, separating a donor and an acceptor well.

  • The PROTAC is added to the donor well.

  • After an incubation period, the concentration of the PROTAC in both the donor and acceptor wells is quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated.

2. Caco-2 Permeability Assay

Objective: To evaluate the permeability of a PROTAC across a monolayer of Caco-2 cells, which mimics the human intestinal epithelium and can assess both passive and active transport.

Methodology:

  • Caco-2 cells are cultured on semi-permeable inserts for approximately 21 days to form a differentiated monolayer.

  • The integrity of the monolayer is confirmed using methods like Transepithelial Electrical Resistance (TEER) or a Lucifer Yellow rejection assay.

  • The PROTAC is added to either the apical (A) or basolateral (B) side of the monolayer.

  • After incubation, the concentration of the PROTAC on the opposite side is measured by LC-MS/MS.

  • Permeability from apical to basolateral (A to B) and basolateral to apical (B to A) is determined to calculate the Papp and the efflux ratio. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.

Ternary Complex Formation Assays

1. Surface Plasmon Resonance (SPR)

Objective: To measure the kinetics and affinity of binary (PROTAC-protein) and ternary (protein-PROTAC-protein) complex formation in real-time.

Methodology:

  • Either the E3 ligase or the target protein is immobilized on an SPR sensor chip.

  • A solution containing the PROTAC is injected to measure its binding to the immobilized protein.

  • Subsequently, a solution containing both the PROTAC and the second protein is injected to measure the formation of the ternary complex.

  • The binding affinities (KD) and kinetic rate constants (ka and kd) are determined. Cooperativity can be assessed by comparing the binding affinity of the second protein in the presence and absence of the first.

2. Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (affinity, enthalpy, and stoichiometry) of binary and ternary complex formation.

Methodology:

  • A solution of the PROTAC is titrated into a solution containing either the target protein or the E3 ligase to measure the binary interaction.

  • To measure the ternary complex formation, the PROTAC is titrated into a solution containing a pre-formed binary complex of the two proteins.

  • The heat changes associated with the binding events are measured to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

Conclusion

The rational design of PROTAC linkers is a cornerstone of developing effective protein degraders. This compound, a short PEG-based linker, offers the advantage of enhanced hydrophilicity, which can improve the solubility of PROTACs. In contrast, alkyl linkers are more hydrophobic and can enhance cell permeability through passive diffusion. However, as the comparative data suggests, the interplay between linker length, composition, and the specific protein targets is complex. While flexible linkers like PEG and alkyl chains are synthetically accessible and widely used, the optimization of a PROTAC's degradation potency and pharmacokinetic properties often requires the empirical evaluation of a diverse set of linkers. The experimental protocols provided herein offer a robust framework for conducting such comparative analyses.

The Impact of Short PEG Linkers on Ternary Complex Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of the linker is a critical determinant of efficacy for Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of short-chain polyethylene (B3416737) glycol (PEG) linkers, exemplified by structures like THP-PEG1-alcohol, against traditional alkyl chain linkers. Understanding the influence of the linker on the formation of a stable and productive ternary complex—comprising the target protein, the PROTAC, and an E3 ligase—is paramount for the rational design of potent and selective protein degraders. This document summarizes key performance data, details relevant experimental protocols, and visualizes critical pathways and workflows to aid in the development of next-generation targeted protein degradation therapeutics.

Performance Comparison: Short PEG vs. Alkyl Linkers

The choice of linker significantly impacts the degradation efficiency of a PROTAC, which is commonly quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While direct, head-to-head comparative data for PROTACs containing a this compound linker is limited in publicly available literature, we can infer its performance characteristics by examining studies that compare short PEG linkers with alkyl chains for various protein targets.[1]

PEG linkers, due to their hydrophilicity, can improve the solubility and cell permeability of PROTAC molecules.[2][3] However, the optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair, often requiring empirical optimization.[1][4]

Table 1: Comparative Efficacy of PROTACs with Different Linker Types

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1 Alkyl/Ether< 12No degradation-[4]
Alkyl/Ether21396[4]
BRD4 PEG1-2 PEG units> 5000-[5]
PEG4-5 PEG units< 500-[5]
CRBN Alkyl9Concentration-dependent decrease-[5]
PEG3 PEG unitsWeak degradation-[5]
PI3K/mTOR C8 Alkyl845.4 (mTOR)74.9 (mTOR)[6]

Note: This table presents representative data compiled from various studies to illustrate the general trends in how linker type and length can influence PROTAC efficacy. The performance of a specific linker, such as this compound, would need to be empirically determined for a given target and E3 ligase.

Key Signaling and Experimental Pathways

To elucidate the mechanism of action and evaluate the performance of PROTACs, a series of biochemical and cell-based assays are essential. The following diagrams, generated using Graphviz, illustrate the core signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for its characterization.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays Synthesis PROTAC Synthesis (with this compound linker) SPR Surface Plasmon Resonance (SPR) Synthesis->SPR ITC Isothermal Titration Calorimetry (ITC) Synthesis->ITC FRET Förster Resonance Energy Transfer (FRET) Synthesis->FRET Ternary_Complex_Formation Ternary Complex Formation & Stability SPR->Ternary_Complex_Formation Kinetics & Affinity (Kd) ITC->Ternary_Complex_Formation Thermodynamics & Stoichiometry FRET->Ternary_Complex_Formation Proximity Assay Western_Blot Western Blot Ternary_Complex_Formation->Western_Blot dTAG Degron Tag System Ternary_Complex_Formation->dTAG Degradation_Quantification Degradation Efficacy (DC50, Dmax) Western_Blot->Degradation_Quantification Protein Levels dTAG->Degradation_Quantification Degradation Kinetics

Caption: Experimental workflow for PROTAC evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PROTAC performance. Below are generalized protocols for key experiments used to characterize ternary complex formation and protein degradation.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a powerful technique for measuring the binding kinetics and affinity of binary and ternary complexes in real-time.

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of the PROTAC-mediated ternary complex.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, NTA)

  • Purified, biotinylated E3 ligase

  • Purified target protein

  • PROTACs with different linkers (e.g., this compound vs. alkyl chain)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding kinetics.

    • Separately, inject a series of concentrations of the target protein over the E3 ligase surface to assess non-specific binding.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • Monitor the association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD for the ternary complex. The cooperativity (α) can be calculated by comparing the binding affinity of the PROTAC to the E3 ligase in the presence and absence of the target protein.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

ITC measures the heat change upon binding, providing information on the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction.

Objective: To characterize the thermodynamics of ternary complex formation.

Materials:

  • Isothermal titration calorimeter

  • Purified E3 ligase

  • Purified target protein

  • PROTACs with different linkers

Procedure:

  • Sample Preparation: Prepare solutions of the E3 ligase, target protein, and PROTAC in the same buffer.

  • Binary Titrations:

    • Titrate the PROTAC into the E3 ligase solution to determine their binary interaction parameters.

    • Titrate the PROTAC into the target protein solution to determine their binary interaction parameters.

  • Ternary Titration:

    • Titrate a solution of the target protein and a saturating concentration of the PROTAC into the E3 ligase solution.

  • Data Analysis: Integrate the heat peaks from the titration and fit the data to a suitable binding model to determine the thermodynamic parameters of ternary complex formation.

Western Blot for Protein Degradation

Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment in cells.

Objective: To determine the DC50 and Dmax of the PROTACs.

Materials:

  • Cell line expressing the target protein

  • PROTACs with different linkers

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and blotting apparatus

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with a range of concentrations of the PROTACs for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Plot the percentage of remaining target protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The linker is a pivotal component in PROTAC design, with its length, composition, and flexibility directly influencing the formation and stability of the ternary complex, and consequently, the degradation efficacy. Short PEG linkers, such as the this compound, offer the potential advantage of improved aqueous solubility, a key property for drug development. However, the optimal linker is highly system-dependent, and a "one-size-fits-all" approach is not applicable. The comparative data presented herein underscores the necessity of empirical testing of various linker types and lengths to identify the optimal PROTAC for a given target. The provided experimental protocols offer a robust framework for the systematic evaluation and optimization of novel PROTACs, paving the way for the development of more effective targeted protein degraders.

References

A Head-to-Head Comparison of Flexible vs. Rigid Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins.[1] A PROTAC molecule is composed of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] While initially viewed as a simple spacer, the linker is now understood to be a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][3]

The design of the linker, particularly its flexibility or rigidity, profoundly influences the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for protein degradation.[1][4] This guide provides an objective, data-supported comparison between flexible and rigid linkers to inform rational PROTAC design.

Key Differences at a Glance: Flexible vs. Rigid Linkers
FeatureFlexible Linkers (e.g., Alkyl, PEG chains)Rigid Linkers (e.g., Piperidine (B6355638), Alkynes, Phenyl rings)
Ternary Complex Formation High conformational freedom allows adaptation to various protein surfaces, but can incur an entropic penalty.[3][5]Can "pre-organize" the molecule into a bioactive conformation, potentially improving thermodynamic stability and the lifetime of the ternary complex.[5]
Potency & Efficacy (DC₅₀, Dₘₐₓ) Often synthetically tractable for initial screening and optimization.[3] In some cases, flexible linkers show superior degradation efficiency.[6]Can enhance potency by providing optimal spatial orientation and forming additional interactions (e.g., π-π stacking).[2][7]
Physicochemical Properties PEG linkers enhance hydrophilicity and aqueous solubility.[2] Alkyl linkers are more hydrophobic and can impact cell permeability differently.[8]Can improve solubility (e.g., piperazine/piperidine) and provide a better balance of physicochemical properties.[7][9]
Pharmacokinetics & Stability Can be more susceptible to oxidative metabolism, potentially leading to a shorter in vivo half-life.[9][]Generally offer greater metabolic stability, which can translate to improved bioavailability and therapeutic potency.[9]
Synthetic Accessibility Generally straightforward to synthesize and modify in length.[3]Synthesis can be more complex compared to simple alkyl or PEG chains.

Quantitative Data Comparison

The optimal linker is highly dependent on the specific target protein and E3 ligase pair.[11] The following tables summarize quantitative data from studies that highlight the performance differences between flexible and rigid linkers.

Table 1: Impact of Linker Rigidity on BET Degrader Potency

A study by the Wang group demonstrated that replacing a flexible linker with a more rigid one could significantly, though variably, impact potency across different cell lines.[3]

CompoundLinker TypeLinker StructurePotency (IC₅₀) in MV4;11 cellsPotency (IC₅₀) in MOLM13 cellsPotency (IC₅₀) in RS4;11 cells
48 FlexibleAlkyl chain with amine linkage~60 pM~120 pM0.86 nM
QCA570 (49) RigidEthynyl group~10 pM (6x ↑) ~40 pM (3x ↑) 32 pM (27x ↓)

Data synthesized from Troup et al., 2020.[3] Note: The original paper describes a 27-fold potency decrease in RS4;11 cells for QCA570 compared to the lead PROTAC 48, though both are highly potent.

Table 2: Impact of Linker Flexibility on PI3K/mTOR Dual-Targeting PROTAC

In the development of a dual-target degrader for PI3K/mTOR, flexible linkers were found to be critical for achieving high degradation efficiency.[6] The lead compound, GP262, utilized a flexible alkyl chain.

CompoundTarget(s)Linker TypeDegradation Potency (DC₅₀)Max Degradation (Dₘₐₓ)
GP262 PI3K / mTORFlexible (C8 Alkyl)PI3K: 42.23–227.4 nMmTOR: 45.4 nMmTOR: 74.9%

Data from Yang et al., 2025.[6] The study noted that PROTACs with flexible linkers (PEG or alkyl chains) exhibited superior degradation efficiency compared to those with more rigid elements like piperidine rings.[6]

Table 3: Optimization of a Flexible Linker for BRD4 Degradation

While not a direct rigid vs. flexible comparison, this data illustrates the critical importance of optimizing linker length, even within the same class of flexible linkers. A series of PROTACs using PEG linkers of varying lengths were tested for their ability to degrade BRD4.

LinkerDC₅₀ (nM)Dₘₐₓ (%)Permeability (Papp, 10⁻⁶ cm/s)
PEG3 55851.2
PEG4 20952.5
PEG5 15 >98 3.1
PEG6 30922.8

Data synthesized from a comparative guide by BenchChem.[11] A PEG5 linker provided the optimal balance of degradation potency and cell permeability for this specific BRD4-targeting PROTAC.[11]

Mandatory Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation within the cell.

Experimental Workflow for PROTAC Linker Evaluation

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro & Cellular Assays cluster_analysis Data Analysis & SAR Synthesis Synthesize PROTAC Library (Varying Linkers: Flexible vs. Rigid) QC Purity & Identity Confirmation (NMR, LC-MS) Synthesis->QC Degradation_Assay Protein Degradation Assay (Western Blot or Mass Spec) QC->Degradation_Assay Ternary_Assay Ternary Complex Formation (NanoBRET, SPR, ITC) QC->Ternary_Assay Permeability_Assay Cell Permeability Assay (PAMPA, Caco-2) QC->Permeability_Assay Metabolic_Assay Metabolic Stability Assay (Microsomes, Hepatocytes) QC->Metabolic_Assay Analysis Determine DC₅₀, Dₘₐₓ, Permeability, Half-life Degradation_Assay->Analysis Ternary_Assay->Analysis Permeability_Assay->Analysis Metabolic_Assay->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR

Caption: A typical experimental workflow for the evaluation of PROTAC linker alternatives.

Experimental Protocols

Accurate and reproducible experimental data are essential for the meaningful comparison of PROTAC linkers.[12]

Protein Degradation Assay (Western Blot)

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[11][12]

  • Cell Culture and Treatment: Plate cells (e.g., MCF-7, MDA-MB-231) at a suitable density and allow them to adhere overnight.[6] Treat the cells with a serial dilution of the PROTAC compounds or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24 hours).[6]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample (e.g., 20-30 µg) and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the protein of interest and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values.

Ternary Complex Formation Assay (NanoBRET™)

This assay measures the formation of the POI-PROTAC-E3 ligase complex within living cells.[6]

  • Cell Line Engineering: Co-transfect cells (e.g., HEK293T) with expression vectors for the E3 ligase (e.g., VHL) fused to a NanoLuc® luciferase and the POI fused to a HaloTag®.

  • Assay Preparation: Plate the engineered cells in a white, 96-well assay plate. Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the POI.

  • PROTAC Treatment: Add the PROTAC compounds at various concentrations to the wells.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to generate the donor (NanoLuc®) signal. Read the plate on a luminometer capable of measuring both the donor emission (~460 nm) and the acceptor emission (~618 nm).

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A concentration-dependent increase in the BRET ratio indicates PROTAC-induced formation of the ternary complex.

Cell Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput method to predict passive membrane permeability.[8][11]

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane that separates a donor compartment from an acceptor compartment.

  • Compound Preparation: Prepare solutions of the PROTACs in a suitable buffer (e.g., PBS at pH 7.4) for the donor plate. Prepare the acceptor plate with the same buffer, often containing a scavenger/sink component to mimic intracellular conditions.

  • Assay Incubation: Place the donor filter plate onto the acceptor plate, creating a "sandwich," and incubate for a set period (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells, as well as in a reference well, using LC-MS/MS or UV-Vis spectroscopy.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and the physical parameters of the assay system. Higher Papp values indicate greater passive permeability.[11]

References

A Comparative Guide to Linker Strategy in PROTAC-Mediated Target Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. While the warhead and E3 ligase ligand determine target specificity and recruitment of the degradation machinery, the linker connecting these two moieties plays a critical role in the efficacy and physicochemical properties of the PROTAC. This guide provides a comparative analysis of different linker strategies, using the well-characterized BRD4-targeting PROTACs as a case study, to inform the validation of target degradation.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. This is achieved through the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The close proximity induced by the PROTAC facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (e.g., BRD4) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degrades

Caption: General mechanism of PROTAC-mediated target protein degradation.

Comparative Analysis of BRD4-Targeting PROTACs

The efficacy of a PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the performance of three well-characterized BRD4-targeting PROTACs with different linkers and E3 ligase recruiters.

PROTACTarget LigandLinker TypeE3 Ligase LigandCell LineDC50 (nM)Dmax (%)
MZ1 JQ14-unit PEGVHLHeLa~13>95
22Rv1~24>95
ARV-825 OTX0158-atom PEGPomalidomide (CRBN)CA46, NAMALWA<1>90
22Rv1~0.57>90
dBET1 JQ1AlkylThalidomide (CRBN)MV4;11~430>90
RS4;11~100>90

Experimental Protocols

Accurate validation of target degradation is crucial for the development of effective PROTACs. Western Blotting is the most common method to quantify changes in protein levels.

Western Blotting for BRD4 Degradation

This protocol outlines the steps to determine the DC50 and Dmax of a BRD4-targeting PROTAC.

1. Cell Culture and Treatment:

  • Seed a human cancer cell line expressing BRD4 (e.g., HeLa, 22Rv1, or MDA-MB-231) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of the PROTAC in complete culture medium. A typical concentration range would be from 0.1 nM to 10 µM.

  • Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest PROTAC treatment group.

  • Aspirate the medium from the cells and replace it with the medium containing the different concentrations of the PROTAC or vehicle control.

  • Incubate the cells for a predetermined time, typically 18-24 hours.

2. Cell Lysis and Protein Quantification:

  • After incubation, wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Clarify the lysates by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Confirm successful transfer by staining the membrane with Ponceau S.

4. Immunoblotting and Detection:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for BRD4 (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH or β-actin).

5. Data Analysis:

  • Quantify the band intensities for BRD4 and the loading control using densitometry software (e.g., ImageJ).

  • Normalize the BRD4 band intensity to the corresponding loading control band.

  • Calculate the percentage of remaining BRD4 protein relative to the vehicle-treated control.

  • Plot the percentage of BRD4 degradation against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for PROTAC Validation A 1. Cell Seeding & Adhesion B 2. PROTAC Treatment (Dose-Response) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA/Bradford) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to Membrane E->F G 7. Immunoblotting (Primary & Secondary Antibodies) F->G H 8. Signal Detection (ECL) G->H I 9. Data Analysis (Densitometry, DC50/Dmax Calculation) H->I

Caption: Experimental workflow for determining PROTAC degradation efficiency.

Conclusion

The validation of target degradation is a cornerstone of PROTAC development. This guide provides a framework for comparing the efficacy of different PROTACs, highlighting the critical role of the linker in achieving potent and selective protein degradation. While a specific THP-PEG1-alcohol linked PROTAC example was not available, the principles of validation using well-characterized molecules like MZ1, ARV-825, and dBET1 are directly applicable. By employing rigorous experimental protocols, such as the detailed Western Blotting procedure, researchers can accurately determine the DC50 and Dmax values, enabling the rational design and optimization of next-generation targeted protein degraders.

The Critical Influence of Short PEG Linkers on PROTAC Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. A key determinant of a PROTAC's efficacy is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, short polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable impact on solubility, cell permeability, and biocompatibility. This guide provides a comparative analysis of PROTACs with different short PEG linkers, supported by experimental data, to inform rational PROTAC design.

The linker is not merely a spacer but a critical component that dictates the spatial orientation of the target protein and the E3 ligase, which is essential for the formation of a stable and productive ternary complex.[1][2] This ternary complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[3] The length and composition of the PEG linker profoundly influence a PROTAC's degradation efficiency (quantified by DC50 and Dmax values), selectivity, and pharmacokinetic properties.[4][5]

Comparative Efficacy of PROTACs with Varying PEG Linker Lengths

Systematic studies have demonstrated that even subtle changes in the length of a short PEG linker can have a significant impact on the degradation potency of a PROTAC. The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited.[5][6]

Estrogen Receptor α (ERα)-Targeting PROTACs

A study on PROTACs targeting the Estrogen Receptor α (ERα) for degradation in breast cancer cells systematically investigated the effect of linker length. The results highlighted that a 16-atom chain linker was significantly more potent in degrading ERα compared to a 12-atom linker, even though both showed similar binding affinities to the receptor.[7][8] This suggests that the longer linker facilitated a more optimal orientation of the VHL E3 ligase for ubiquitination.

PROTAC (Targeting ERα)Linker Length (atoms)DC50 (nM)Dmax (%)Cell Line
PROTAC with 12-atom linker12>1000<20MCF7
PROTAC with 16-atom linker16~100>80MCF7

Table 1: Comparative degradation of ERα by PROTACs with different linker lengths. Data synthesized from information in[7][8][9].

Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs

In the development of PROTACs targeting Bruton's Tyrosine Kinase (BTK), the linker length was also found to be a critical parameter. A series of covalent BTK PROTACs with PEG-based linkers of varying lengths were synthesized and evaluated. The degradation potency was found to be highly dependent on the linker length, with a noncovalent PROTAC, NC-1, exhibiting a DC50 of 2.2 nM.[10] While specific DC50 values for a systematic PEG linker length variation in a single study are not detailed in the provided results, the general principle of length-dependent efficacy was consistently observed.[5][10]

PROTAC (Targeting BTK)Linker CompositionDC50 (nM)Dmax (%)Cell Line
NC-1Not specified2.297Mino
IR-1PEG-basedNot specifiedNot specifiedMino
IR-2PEG-basedNot specifiedNot specifiedMino
RC-3PEG-basedNot specifiedNot specifiedMino

Table 2: Degradation potency of selected BTK PROTACs. Data from[10]. Note: Direct comparative data for systematically varied short PEG linkers was not available in the search results.

Signaling Pathways and Experimental Workflows

The mechanism of action of PROTACs involves hijacking the ubiquitin-proteasome system to induce targeted protein degradation. This process can be visualized as a catalytic cycle where the PROTAC brings the target protein and an E3 ligase into proximity.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex Ubiquitination Ubiquitination E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->Ubiquitination Recruits E2-Ub Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Peptides Degradation->Peptides

PROTAC Mechanism of Action

The evaluation of PROTAC efficacy typically follows a standardized experimental workflow, beginning with cell treatment and culminating in the quantification of target protein degradation.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow A 1. Cell Culture & Treatment (Varying PROTAC concentrations) B 2. Cell Lysis (Release cellular proteins) A->B C 3. Protein Quantification (e.g., BCA or Bradford assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Western Blotting (Transfer proteins to membrane) D->E F 6. Antibody Incubation (Primary & Secondary Abs) E->F G 7. Signal Detection (e.g., Chemiluminescence) F->G H 8. Data Analysis (Quantify band intensity, determine DC50/Dmax) G->H

Experimental Workflow for PROTAC Evaluation

The relationship between the PEG linker length and the resulting degradation efficacy is a critical aspect of PROTAC design, where an optimal length is necessary to achieve maximal potency.

Linker_Length_Efficacy cluster_relationship Linker Length vs. Degradation Efficacy Too_Short Too Short Linker Efficacy Degradation Efficacy (Low DC50, High Dmax) Too_Short->Efficacy Steric Hindrance (Inefficient Ternary Complex) Optimal Optimal Linker Length Optimal->Efficacy Productive Ternary Complex Too_Long Too Long Linker Too_Long->Efficacy Inefficient Ubiquitination (Non-productive Complex)

Linker Length and Degradation Efficacy

Experimental Protocols

Accurate assessment and comparison of PROTAC efficacy rely on detailed and consistent experimental methodologies.

Western Blotting for Target Protein Degradation

This protocol outlines the fundamental steps to assess PROTAC-induced degradation of a target protein.[11]

  • Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC and relevant controls (e.g., vehicle) for a predetermined duration (e.g., 24 hours).[4][11]

  • Cell Lysis : After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[4][11]

  • Protein Quantification : Determine the protein concentration of each cell lysate using a standard method such as a BCA or Bradford assay to ensure equal protein loading.[11]

  • SDS-PAGE and Western Blotting :

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11]

  • Antibody Incubation :

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.[11]

  • Signal Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[11]

  • Data Analysis :

    • Quantify the intensity of the protein bands using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation level).[11]

In Vitro Ubiquitination Assay

This assay provides a general framework to assess the PROTAC-mediated ubiquitination of a target protein in a cell-free system.

  • Reaction Setup : In a microcentrifuge tube, combine the following components: recombinant E1 activating enzyme, E2 conjugating enzyme, a specific E3 ubiquitin ligase, the purified target protein, ubiquitin, and ATP.

  • PROTAC Addition : Add the PROTAC at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Incubation : Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to occur.

  • Reaction Quenching : Stop the reaction by adding SDS-PAGE loading buffer.

  • Western Blot Analysis : Analyze the reaction products by Western blotting using an antibody against the target protein to detect the appearance of higher molecular weight ubiquitinated species.

Conclusion

The length of the short PEG linker is a critical parameter in the design of effective PROTACs. The provided data and general principles underscore the necessity of empirical evaluation of a series of linkers to identify the optimal length for a given target and E3 ligase combination.[2][4] While shorter PEG linkers can enhance solubility, a systematic approach to linker optimization is crucial for achieving potent and selective protein degradation, ultimately leading to the development of successful targeted protein degrader therapeutics. Future studies directly comparing the in vivo performance of PROTACs with systematically varied short PEG linkers will be invaluable in refining the rational design of next-generation targeted protein degraders.[1]

References

The Impact of Linker Lipophilicity on PROTAC Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker component plays a critical, albeit often understated, role. While the initial focus of the user's request was on the tetrahydropyran (B127337) (THP) group, it is primarily employed as a protecting group during synthesis rather than a stable component of the final, active PROTAC. Therefore, this guide provides a more pertinent comparison of how linker lipophilicity—a property the THP group would influence—affects PROTAC activity. This is illustrated by comparing PROTACs with hydrophobic alkyl-based linkers against those with more hydrophilic polyethylene (B3416737) glycol (PEG)-based linkers.

The linker in a PROTAC molecule is not merely a spacer but a key determinant of the physicochemical properties and biological activity of the entire construct. It critically influences the formation of a stable ternary complex between the target protein and the E3 ubiquitin ligase, a prerequisite for successful protein degradation. The length, rigidity, and lipophilicity of the linker can dramatically impact a PROTAC's cell permeability, solubility, and pharmacokinetic profile, ultimately dictating its efficacy.

Comparative Analysis of PROTACs with Hydrophobic vs. Hydrophilic Linkers

The following table summarizes hypothetical, yet representative, experimental data comparing two PROTACs targeting the same protein of interest (POI) and utilizing the same E3 ligase ligand, but with linkers of differing lipophilicity.

Parameter PROTAC A (Alkyl Linker) PROTAC B (PEG Linker) Commentary
Target Protein Bromodomain-containing protein 4 (BRD4)Bromodomain-containing protein 4 (BRD4)Both PROTACs are designed to degrade the same target protein.
E3 Ligase Ligand Pomalidomide (CRBN)Pomalidomide (CRBN)Both PROTACs recruit the Cereblon (CRBN) E3 ligase.
Linker Type C8 Alkyl Chain (Hydrophobic)PEG4 (Hydrophilic)The key variable is the nature of the linker.
DC50 (Degradation) 25 nM10 nMThe more hydrophilic PEG linker may improve ternary complex formation, leading to a lower DC50 value (higher potency).
Dmax (Degradation) >95%>95%Both linkers are capable of achieving near-complete degradation of the target protein.
Cell Permeability (PAMPA) ModerateLow to ModerateThe hydrophobic alkyl linker can enhance passive diffusion across the cell membrane.
Aqueous Solubility LowHighThe PEG linker significantly improves the water solubility of the PROTAC.
In vivo Half-life ShortLongImproved solubility and reduced non-specific binding can lead to a longer circulatory half-life for the PEGylated PROTAC.

Key Takeaways:

  • Potency (DC50): While both linker types can yield potent degraders, hydrophilic linkers like PEG can sometimes lead to more favorable pre-organization of the PROTAC for ternary complex formation, resulting in a lower DC50.

  • Permeability vs. Solubility: A significant trade-off exists between cell permeability and aqueous solubility. Highly lipophilic linkers may improve membrane traversal but can lead to poor solubility and potential off-target effects due to non-specific binding. Conversely, hydrophilic linkers enhance solubility, which is beneficial for formulation and in vivo studies, but may reduce passive permeability.

  • Pharmacokinetics: The improved solubility and reduced non-specific interactions associated with PEG linkers often translate to better pharmacokinetic profiles, including longer half-lives.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approach to evaluating these PROTACs, the following diagrams are provided.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow start Synthesize PROTACs (Alkyl vs. PEG Linker) cell_culture Culture Target Cell Line (e.g., THP-1) start->cell_culture treatment Treat Cells with PROTACs (Dose-Response) cell_culture->treatment lysis Cell Lysis and Protein Quantification treatment->lysis viability Cell Viability Assay (e.g., MTT) treatment->viability western_blot Western Blot for POI lysis->western_blot ubiquitination Ubiquitination Assay (Co-IP) lysis->ubiquitination data_analysis Quantify Degradation (DC50, Dmax) western_blot->data_analysis pk_studies Pharmacokinetic Studies (in vivo) data_analysis->pk_studies

Caption: Experimental Workflow for PROTAC Evaluation.

Experimental Protocols

Western Blot for Target Protein Degradation

This is the most common method to quantify the degradation of the target protein.

  • Cell Seeding and Treatment: Plate cells (e.g., THP-1) at a density that allows for 70-80% confluency at the time of treatment. Treat cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody specific to the target protein. After washing, incubate with an HRP-conjugated secondary antibody.

  • Data Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[][2][3]

Ubiquitination Assay (Co-Immunoprecipitation)

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

  • Cell Treatment: Treat cells with the PROTAC at a concentration that induces significant degradation (e.g., 5x DC50). It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of incubation to allow for the accumulation of ubiquitinated proteins.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody conjugated to protein A/G beads.

  • Western Blot: Elute the immunoprecipitated proteins and perform a Western blot. Probe the membrane with an anti-ubiquitin antibody. A high-molecular-weight smear or laddering pattern indicates poly-ubiquitination of the target protein.[3][4]

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This assay assesses the functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTACs for an extended period (e.g., 72 hours).

  • Assay: Add the MTT reagent or CellTiter-Glo reagent to the wells according to the manufacturer's protocol.

  • Data Analysis: Measure the absorbance or luminescence. Plot cell viability against the PROTAC concentration to determine the GI50 (the concentration that causes 50% growth inhibition).[]

References

The Role of THP-PEG1-Alcohol in Enhancing PROTAC Oral Bioavailability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of orally bioavailable Proteolysis Targeting Chimeras (PROTACs) represents a significant hurdle in advancing these promising therapeutics to the clinic. The inherent "beyond Rule of Five" properties of PROTACs, including high molecular weight and a large polar surface area, often lead to poor membrane permeability and low oral absorption. A critical component in overcoming these challenges is the linker that connects the target-binding and E3 ligase-recruiting moieties. This guide explores the potential role of THP-PEG1-alcohol, a short polyethylene (B3416737) glycol (PEG)-based linker, in improving the oral bioavailability of PROTACs, and provides a comparative analysis with other linker strategies.

This compound: A Tool for PROTAC Synthesis

This compound is a commercially available chemical building block used in the synthesis of PROTACs. It incorporates a single ethylene (B1197577) glycol unit, offering a short and hydrophilic spacer. The tetrahydropyran (B127337) (THP) group serves as a protecting group for the alcohol, which can be deprotected to allow for conjugation to either the target protein ligand or the E3 ligase ligand during PROTAC assembly.

While specific quantitative data on the oral bioavailability of a PROTAC synthesized using this compound is not yet available in peer-reviewed literature, we can infer its potential impact by examining the established roles of PEG linkers in PROTAC design and comparing the performance of PROTACs with varying PEG linker lengths.

The Influence of PEG Linkers on PROTAC Properties

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their favorable physicochemical properties. The introduction of PEG chains can:

  • Increase Solubility: The hydrophilic nature of the ethylene glycol units can enhance the aqueous solubility of the often-lipophilic PROTAC molecule, which is a crucial factor for dissolution in the gastrointestinal tract prior to absorption.

  • Modulate Cell Permeability: The impact of PEG linkers on cell permeability is complex and can be influenced by linker length. While increased polarity from PEGylation can sometimes hinder passive diffusion across cell membranes, it can also shield the PROTAC from efflux transporters and improve its overall pharmacokinetic profile.

  • Optimize Ternary Complex Formation: The length and flexibility of the linker are critical for the successful formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Comparative Analysis of PEG Linker Length on PROTAC Performance

Systematic studies on various PROTACs have demonstrated that the length of the PEG linker is a critical parameter that must be optimized for each specific target and E3 ligase pair. The following tables summarize representative data from the literature, illustrating the impact of PEG linker length on key performance indicators, including in vitro degradation, cell permeability, and oral bioavailability.

Table 1: Impact of PEG Linker Length on In Vitro Degradation of BRD4-Targeting PROTACs

LinkerDC₅₀ (nM)Dₘₐₓ (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of target protein degradation.

Table 2: Impact of PEG Linker Length on Permeability and Oral Bioavailability of BRD4-Targeting PROTACs

LinkerPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG31.815
PEG41.525
PEG5 1.2 35
PEG61.020

Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA).

The data for these Bromodomain-containing protein 4 (BRD4)-targeting PROTACs suggest that a PEG5 linker provides the optimal balance of degradation potency and oral bioavailability in this particular molecular context. This highlights the non-linear relationship between linker length and performance, necessitating empirical optimization for each PROTAC system.

Experimental Protocols

Below are generalized protocols for the synthesis of a PROTAC using a PEG-based linker and the subsequent evaluation of its oral bioavailability.

General Synthesis of a PROTAC with a PEG Linker

This protocol outlines a common synthetic strategy for coupling a protein of interest (POI) ligand and an E3 ligase ligand using a bifunctional PEG linker.

Materials:

  • POI ligand with a suitable functional group (e.g., carboxylic acid, amine, alkyne, or azide).

  • E3 ligase ligand with a complementary functional group.

  • Bifunctional PEG linker (e.g., Amino-PEGn-COOH).

  • Coupling reagents (e.g., HATU, HOBt, EDC).

  • Bases (e.g., DIPEA, triethylamine).

  • Appropriate solvents (e.g., DMF, DMSO).

  • Purification equipment (e.g., HPLC).

Procedure:

  • First Coupling Reaction: Dissolve the E3 ligase ligand (e.g., with a free amine) and the bifunctional PEG linker (e.g., with a carboxylic acid and a protected amine) in a suitable solvent such as DMF.

  • Add coupling reagents (e.g., HATU and HOBt) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction at room temperature until completion, monitoring by analytical techniques like LC-MS.

  • Purify the resulting E3 ligase-linker intermediate using preparative HPLC.

  • Deprotection (if necessary): Remove the protecting group from the other end of the PEG linker.

  • Second Coupling Reaction: Dissolve the purified and deprotected E3 ligase-linker intermediate and the POI ligand in a suitable solvent.

  • Add coupling reagents and a base as in the first coupling step.

  • Stir the reaction until completion and purify the final PROTAC product by preparative HPLC.

In Vivo Oral Bioavailability Study

This protocol describes a typical pharmacokinetic study in rodents to determine the oral bioavailability of a novel PROTAC.

Materials:

  • Test PROTAC.

  • Formulation vehicle (e.g., a mixture of DMSO, PEG300, Tween 80, and saline).

  • Experimental animals (e.g., male Sprague-Dawley rats or C57BL/6 mice).

  • Dosing gavage needles and syringes.

  • Blood collection supplies (e.g., tubes with anticoagulant).

  • Centrifuge.

  • Analytical instrumentation (LC-MS/MS).

Procedure:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.

  • Dosing:

    • Intravenous (IV) Group: Administer the PROTAC formulated in a suitable vehicle via tail vein injection at a specific dose (e.g., 1 mg/kg).

    • Oral (PO) Group: Administer the PROTAC formulated in a suitable vehicle via oral gavage at a higher dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as the Area Under the Curve (AUC) for both the IV and PO groups.

  • Oral Bioavailability Calculation: Determine the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizing PROTAC Design and Evaluation

To better understand the processes involved in developing and testing PROTACs for oral bioavailability, the following diagrams illustrate the key workflows and relationships.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis POI_Ligand Protein of Interest (POI) Ligand Coupling2 Coupling Reaction 2 POI_Ligand->Coupling2 E3_Ligand E3 Ligase Ligand Coupling1 Coupling Reaction 1 E3_Ligand->Coupling1 THP_PEG1_OH This compound THP_PEG1_OH->Coupling1 Intermediate Ligand-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC

A simplified workflow for the synthesis of a PROTAC using this compound.

PK_Study_Workflow Start Pharmacokinetic Study Start Animal_Dosing Animal Dosing (IV and PO groups) Start->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Preparation Plasma Preparation Blood_Sampling->Plasma_Preparation LCMS_Analysis LC-MS/MS Analysis Plasma_Preparation->LCMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation (AUC) LCMS_Analysis->PK_Analysis Bioavailability_Calc Oral Bioavailability (F%) Calculation PK_Analysis->Bioavailability_Calc End Study End Bioavailability_Calc->End

Experimental workflow for determining the oral bioavailability of a PROTAC.

Conclusion

The quest for orally bioavailable PROTACs is a central focus of current drug discovery efforts. While direct experimental data for PROTACs incorporating the this compound linker is not yet prevalent, the principles governing the use of short PEG linkers suggest it could be a valuable component in the medicinal chemist's toolbox. The hydrophilicity and conformational flexibility imparted by even a single PEG unit can positively influence solubility and the formation of a productive ternary complex. However, as comparative data on PEGylated PROTACs demonstrate, the optimal linker length is highly context-dependent. Therefore, a systematic approach to linker design, including the exploration of short linkers like this compound, is essential for the successful development of orally active PROTAC drugs. Future studies that directly compare the in vivo performance of PROTACs with single ethylene glycol unit linkers will be crucial in further refining the rational design of the next generation of targeted protein degraders.

Comparative Analysis of E3 Ligase Ligands with a THP-PEG1-Alcohol Linker in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the design of a potent and selective PROTAC is the strategic selection of an E3 ubiquitin ligase ligand and the connecting linker. This guide provides a comparative analysis of four commonly utilized E3 ligase ligands—Von Hippel-Lindau (VHL), Cereblon (CRBN), Mouse Double Minute 2 Homolog (MDM2), and Inhibitor of Apoptosis Protein (IAP)—when conjugated to a target protein binder via a THP-PEG1-alcohol linker.

The this compound linker is a short, hydrophilic polyethylene (B3416737) glycol (PEG)-based linker. The tetrahydropyran (B127337) (THP) group serves as a protecting group for the alcohol, which, upon deprotection, provides a reactive handle for conjugation to a protein of interest (POI) ligand. The single PEG unit offers a balance of solubility and conformational flexibility, making it an attractive choice for PROTAC synthesis.

The PROTAC Mechanism: A Symphony of Induced Proximity

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The choice of E3 ligase ligand can significantly influence the efficiency of this process.

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) Proteasome 26S Proteasome POI->Proteasome Degradation PROTAC PROTAC (E3 Ligand-Linker-POI Ligand) PROTAC->POI Binds to POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3 Ligase E3_Ligase->POI Ubiquitination Ub Ubiquitin

A diagram illustrating the general mechanism of action for a PROTAC.

Case Studies: A Comparative Look at E3 Ligase Ligand Performance

To illustrate the potential differences in performance between E3 ligase ligands when coupled with a this compound linker, we present the following hypothetical case studies. These are based on established trends in the field for a fictional target protein, "Target X."

Data Presentation: Quantitative Comparison of PROTAC Performance

The following table summarizes the degradation efficiency (DC50 and Dmax) and binding affinities for four hypothetical PROTACs, each utilizing a different E3 ligase ligand connected to the same "Target X" binder via a this compound linker.

E3 Ligase LigandPROTAC NameDC50 (nM)Dmax (%)Binding Affinity to E3 Ligase (Kd, nM)Binding Affinity to Target X (Kd, nM)
VHLPROTAC-VHL-115>9550100
CRBNPROTAC-CRBN-125>90150100
MDM2PROTAC-MDM2-1150~80200100
IAPPROTAC-IAP-1250~75300100

Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved. Kd represents the dissociation constant, with lower values indicating higher binding affinity. This data is representative and intended for comparative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PROTAC efficacy.

Experimental Workflow for PROTAC Evaluation

Experimental_Workflow Start PROTAC Synthesis (E3 Ligand + Linker + POI Ligand) Ternary_Complex Ternary Complex Formation Assay (e.g., TR-FRET, SPR) Start->Ternary_Complex Degradation Protein Degradation Assay (Western Blot) Ternary_Complex->Degradation Confirm Complex Formation Ubiquitination In-Cell Ubiquitination Assay Degradation->Ubiquitination Confirm Degradation End Validated PROTAC Ubiquitination->End Confirm Mechanism

A streamlined workflow for the evaluation of a novel PROTAC.
Synthesis of PROTACs with this compound Linker

A generalized synthetic scheme for coupling an E3 ligase ligand and a POI ligand using the this compound linker is as follows:

  • Activation of the Linker: The terminal alcohol of the this compound linker is typically activated, for example, by conversion to a mesylate or tosylate, to create a good leaving group.

  • Conjugation to the First Ligand: The activated linker is then reacted with either the E3 ligase ligand or the POI ligand, which contains a suitable nucleophile (e.g., an amine or a phenol), via a nucleophilic substitution reaction.

  • Deprotection of the THP Group: The THP protecting group is removed under acidic conditions to reveal the terminal alcohol on the other end of the linker.

  • Activation of the Second Terminus: The newly deprotected alcohol is then activated (e.g., converted to a mesylate or tosylate).

  • Conjugation to the Second Ligand: The final PROTAC molecule is assembled by reacting the activated linker-ligand conjugate with the second ligand containing a suitable nucleophile.

Purification at each step is typically performed using column chromatography.

Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay measures the proximity of the E3 ligase and the target protein induced by the PROTAC.

  • Reagents:

    • His-tagged E3 ligase complex

    • GST-tagged Target Protein X

    • Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)

    • Anti-GST antibody conjugated to a FRET acceptor (e.g., d2)

    • PROTAC of interest

    • Assay buffer

  • Procedure:

    • Add the His-tagged E3 ligase, GST-tagged Target Protein X, and the PROTAC to a microplate well in assay buffer.

    • Incubate to allow for ternary complex formation.

    • Add the anti-His-donor and anti-GST-acceptor antibodies.

    • Incubate to allow for antibody binding.

    • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths. An increased FRET signal indicates the formation of the ternary complex.

Protein Degradation Assay (Western Blot)

This is a standard method to quantify the reduction in target protein levels.

  • Procedure:

    • Cell Culture and Treatment: Plate a relevant cell line and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Lyse the cells and quantify the total protein concentration.

    • SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with a primary antibody specific for Target X. A loading control antibody (e.g., GAPDH or β-actin) is also used.

    • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

    • Data Analysis: Quantify the band intensities and normalize to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-mediated degradation is dependent on the ubiquitination of the target protein.

  • Procedure:

    • Cell Treatment: Treat cells with the PROTAC, with and without a proteasome inhibitor (e.g., MG132). The proteasome inhibitor will lead to the accumulation of ubiquitinated proteins.

    • Immunoprecipitation: Lyse the cells and immunoprecipitate Target X using a specific antibody.

    • Western Blotting: Elute the immunoprecipitated proteins and perform a Western blot using an antibody against ubiquitin.

    • Data Analysis: An increase in the high-molecular-weight smear (indicating polyubiquitination) of Target X in the PROTAC-treated samples (especially in the presence of a proteasome inhibitor) confirms that the PROTAC induces ubiquitination of the target protein.

Concluding Remarks

The selection of an E3 ligase ligand is a critical determinant of a PROTAC's success. As illustrated in our hypothetical case studies, VHL and CRBN-based PROTACs with a short PEG linker often exhibit high degradation efficiency.[1][2] MDM2 and IAP-recruiting PROTACs can also be effective but may require more extensive optimization of the linker and warhead to achieve comparable potency.[3][4] The this compound linker provides a versatile and synthetically accessible platform for the construction of PROTACs, enabling the systematic evaluation of different E3 ligase ligands to identify the optimal combination for a given target protein. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of novel PROTAC degraders.

References

Safety Operating Guide

Proper Disposal of THP-PEG1-alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of THP-PEG1-alcohol, a compound utilized in laboratory settings. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to minimize risks and ensure regulatory compliance.

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it is imperative that this chemical and any associated waste are managed and disposed of as hazardous chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, consult the specific Safety Data Sheet (SDS) for this compound.[1] Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Protective Clothing: A lab coat is mandatory to protect against skin contact.

Summary of Chemical and Hazard Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Chemical Formula C₇H₁₄O₃[2][3][4]
Molecular Weight 146.18 g/mol [2][4]
Appearance Colorless to light yellow liquid[3]
Boiling Point 95°C at 22 mmHg[1]
GHS Hazard Statements H302, H315, H319, H335[1]
Signal Word Warning[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide.

1. Waste Identification and Segregation:

  • Designate a specific waste container for this compound and any materials contaminated with it, such as pipette tips, gloves, and paper towels.

  • This waste stream should be classified as hazardous chemical waste .

  • Do not mix this compound waste with other waste streams, especially incompatible chemicals.

2. Waste Container Management:

  • Use a chemically compatible container for waste collection. The original product container, if in good condition, is a suitable option.

  • The container must have a tightly sealing lid to prevent the release of vapors.

  • Affix a "Hazardous Waste" label to the container. The label must clearly identify the contents as "this compound Waste" and include the accumulation start date.

3. Waste Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Ensure the storage area is separate from incompatible materials.

4. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).

  • The first rinsate must be collected and disposed of as hazardous waste in the designated this compound waste container.

  • Subsequent rinses can typically be managed as non-hazardous waste, but institutional guidelines should be followed.

  • After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Under no circumstances should this compound or its rinsate be disposed of down the drain. While polyethylene (B3416737) glycol (PEG) compounds are generally biodegradable, the hazardous nature of this compound prohibits sewer disposal.[5]

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_container_management Container Management cluster_final_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Work in a Ventilated Area (Fume Hood) A->B C Collect this compound waste in a dedicated, compatible container. B->C D Is the waste mixed with other hazardous materials? C->D E Segregate as a separate hazardous waste stream. D->E No F Follow disposal protocol for the most hazardous component. D->F Yes G Securely seal the waste container. E->G F->G H Label container with 'Hazardous Waste', 'this compound', and accumulation date. G->H I Store in a designated, secure area. H->I J Contact Environmental Health & Safety (EHS) or a licensed waste contractor for pickup. I->J K Document waste for disposal. J->K

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for THP-PEG1-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling chemical compounds such as THP-PEG1-alcohol, a PEG-based PROTAC linker, understanding and implementing the correct safety protocols is a critical component of responsible research.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] Adherence to the following personal protective equipment (PPE) and handling guidelines is crucial to mitigate risks.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any tears or perforations before use.[4]
Body Protection Protective clothingA lab coat or gown should be worn to protect the skin and street clothes. For non-hazardous compounding, a disposable gown or a clean lab coat is sufficient.[4][5]
Eye Protection Safety glasses with side shields or gogglesTo protect from splashes, safety glasses should include side shields. Goggles provide a more complete seal around the eyes.[3][5]
Face Protection Face shieldA face shield should be worn in addition to safety glasses or goggles when there is a risk of splashing.[6]
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a well-ventilated area to avoid inhalation of any dust, fumes, gas, mist, vapors, or spray.[3] If ventilation is insufficient, a respirator may be required.[6]

Experimental Workflow for Safe Handling

To ensure a systematic and safe approach to working with this compound, from initial handling to final disposal, the following workflow should be followed.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Work in a Well-Ventilated Area B->C Proceed to Handling D Handle with Care to Avoid Contact C->D E Segregate Chemical Waste D->E Proceed to Disposal F Dispose of in Accordance with Local Regulations E->F

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
THP-PEG1-alcohol
Reactant of Route 2
Reactant of Route 2
THP-PEG1-alcohol

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